molecular formula C4H4ClNO B1359319 2-Chloro-4-methyloxazole CAS No. 1060816-10-5

2-Chloro-4-methyloxazole

Cat. No.: B1359319
CAS No.: 1060816-10-5
M. Wt: 117.53 g/mol
InChI Key: VCVKQIYXGLJXKP-UHFFFAOYSA-N
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Description

2-Chloro-4-methyloxazole is a useful research compound. Its molecular formula is C4H4ClNO and its molecular weight is 117.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO/c1-3-2-7-4(5)6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVKQIYXGLJXKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methyloxazole: Molecular Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-methyloxazole, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document details its molecular structure, physicochemical properties, plausible synthetic routes, and potential biological relevance, with a focus on data presentation in structured tables and visualization of key pathways.

Molecular Structure and Properties

This compound is a substituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The presence of a chlorine atom at the 2-position and a methyl group at the 4-position significantly influences its reactivity and potential biological activity.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₄ClNO[1]
Molecular Weight 117.53 g/mol [1]
CAS Number 1060816-10-5[1][2]
Canonical SMILES CC1=CN=C(O1)Cl
Predicted Spectroscopic Data
SpectroscopyPredicted Wavenumber/ShiftAssignment
Infrared (IR) ~1620-1600 cm⁻¹C=N stretch (oxazole ring)
~1550-1530 cm⁻¹C=C stretch (oxazole ring)
~1150-1100 cm⁻¹C-O-C stretch (oxazole ring)
~800-750 cm⁻¹C-Cl stretch
¹H NMR (CDCl₃) ~2.2-2.4 ppms, 3H (-CH₃)
~7.5-7.7 ppms, 1H (oxazole ring proton)
¹³C NMR (CDCl₃) ~10-15 ppm-CH₃
~130-135 ppmC4 (carbon with methyl group)
~140-145 ppmC5 (methine carbon)
~155-160 ppmC2 (carbon with chlorine)
Mass Spectrometry (EI) m/z 117/119 (M⁺/M⁺+2)Molecular ion peak (presence of Cl)
m/z 82Loss of Cl
m/z 54Further fragmentation

Experimental Protocols: Synthesis of this compound

While a specific protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a plausible and efficient synthetic route can be devised based on established methods for the formation of the oxazole ring and the reactivity of related compounds. The following protocol describes a potential two-step synthesis starting from readily available precursors.

Step 1: Synthesis of 4-Methyloxazol-2(3H)-one

This step involves the cyclization of a suitable precursor to form the oxazole ring.

  • Materials:

    • Ethyl 2-aminopropanoate

    • Phosgene (or a phosgene equivalent like triphosgene)

    • Anhydrous toluene

    • Inert gas (Nitrogen or Argon)

    • Standard glassware for organic synthesis

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, dissolve ethyl 2-aminopropanoate (1.0 eq) in anhydrous toluene.

    • Purge the system with an inert gas.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of phosgene (or triphosgene, 0.33 eq) in toluene to the stirred reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-methyloxazol-2(3H)-one.

Step 2: Chlorination of 4-Methyloxazol-2(3H)-one

This step introduces the chlorine atom at the 2-position.

  • Materials:

    • 4-Methyloxazol-2(3H)-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline

    • Anhydrous acetonitrile

    • Standard glassware for organic synthesis

  • Procedure:

    • In a flame-dried round-bottom flask, dissolve 4-methyloxazol-2(3H)-one (1.0 eq) in anhydrous acetonitrile.

    • Add N,N-dimethylaniline (1.2 eq) to the solution.

    • Slowly add phosphorus oxychloride (1.5 eq) to the stirred mixture at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Logical and Signaling Pathways

Synthetic Workflow

The two-step synthesis of this compound can be visualized as a logical workflow, outlining the progression from starting materials to the final product.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Chlorination Ethyl 2-aminopropanoate Ethyl 2-aminopropanoate Cyclization Cyclization Ethyl 2-aminopropanoate->Cyclization Phosgene Phosgene Phosgene->Cyclization 4-Methyloxazol-2(3H)-one 4-Methyloxazol-2(3H)-one Cyclization->4-Methyloxazol-2(3H)-one Chlorination_Reaction Chlorination_Reaction 4-Methyloxazol-2(3H)-one->Chlorination_Reaction Intermediate POCl3 POCl3 POCl3->Chlorination_Reaction This compound This compound Chlorination_Reaction->this compound Final Product G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Promotes Oxazole_Derivative This compound (Hypothesized) Oxazole_Derivative->PI3K Inhibits

References

An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Chloro-4-methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for 2-Chloro-4-methyloxazole is limited in publicly available literature. This guide provides a comprehensive overview based on available data, predicted properties, and analogous chemical principles for structurally related compounds. All data should be used as a reference and validated through experimental means.

Introduction

This compound is a halogenated heterocyclic compound featuring an oxazole ring substituted with a chlorine atom at the 2-position and a methyl group at the 4-position. The oxazole scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates for the synthesis of more complex molecules with potential biological activity. The electron-withdrawing nature of the chlorine atom at the 2-position renders this site susceptible to nucleophilic substitution, making it a key building block for creating libraries of substituted oxazoles for drug discovery and materials science applications.

Physicochemical Properties

Table 1: Compound Identifiers

IdentifierValueSource
CAS Number 1060816-10-5[1]
Molecular Formula C₄H₄ClNO[1]
Molecular Weight 117.53 g/mol [1]
SMILES CC1=COC(Cl)=N1[1]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Boiling Point 167.1 ± 23.0 °CPrediction for the isomeric 2-Chloromethyl-4-methyl-oxazole.[2] The boiling point of this compound is expected to be in a similar range.
Density 1.202 ± 0.06 g/cm³Prediction for the isomeric 2-Chloromethyl-4-methyl-oxazole.[2]
pKa (of conjugate acid) 0.87 ± 0.12Prediction for the isomeric 2-Chloromethyl-4-methyl-oxazole.[2] The oxazole nitrogen is weakly basic.
LogP ~1.5 - 2.0Estimated based on general principles for similar small halogenated heterocycles.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF).Based on the expected nonpolar nature of the molecule.[3]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the oxazole ring's electronic nature and the presence of the chlorine atom at the 2-position.

  • Nucleophilic Aromatic Substitution (SNAr): The C2 position of the oxazole ring is electron-deficient, and this effect is further enhanced by the electronegativity of the nitrogen atom and the chlorine substituent. This makes the chlorine atom a good leaving group in nucleophilic aromatic substitution reactions.[4][5] A wide range of nucleophiles, such as amines, thiols, and alkoxides, can displace the chloride to yield 2-substituted-4-methyloxazoles. This reactivity is a cornerstone of its utility as a synthetic intermediate.

  • Stability: The oxazole ring is generally stable under neutral and mildly acidic or basic conditions. However, strong acids or bases and high temperatures can lead to ring-opening reactions. It is advisable to handle and store the compound in a cool, dry environment, away from strong oxidizing agents and reactive nucleophiles.[6]

The following diagram illustrates the general reactivity of 2-chlorooxazoles in nucleophilic substitution reactions.

G General Reactivity of this compound cluster_reactants Reactants cluster_products Products 2_Chloro_4_methyloxazole This compound Substituted_Oxazole 2-Substituted-4-methyloxazole 2_Chloro_4_methyloxazole->Substituted_Oxazole SNAr Reaction Nucleophile Nucleophile (Nu-H) Nucleophile->Substituted_Oxazole HCl HCl G start Start step1 Dissolve 1-aminopropan-2-one HCl and triethylamine in DCM at 0 °C start->step1 step2 Slowly add triphosgene solution step1->step2 step3 Warm to RT and stir for 12-16h step2->step3 step4 Quench with water and separate layers step3->step4 step5 Wash, dry, and concentrate organic layer step4->step5 step6 Purify by column chromatography step5->step6 intermediate 4-Methyl-1,3-oxazol-2(3H)-one step6->intermediate step7 Dissolve intermediate in POCl₃ intermediate->step7 step8 Reflux for 2-4 hours step7->step8 step9 Pour onto crushed ice step8->step9 step10 Extract with organic solvent step9->step10 step11 Wash with NaHCO₃ and brine step10->step11 step12 Dry and concentrate step11->step12 step13 Purify by vacuum distillation or column chromatography step12->step13 end End Product: This compound step13->end

References

Spectroscopic Profile of 2-Chloro-4-methyloxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-4-methyloxazole, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized protocols for data acquisition.

Spectroscopic Data Summary

The molecular formula for this compound is C₄H₄ClNO, with a molecular weight of 117.53 g/mol . The predicted spectroscopic data is summarized in the tables below.

Predicted ¹H NMR Data (in CDCl₃)
ProtonPredicted Chemical Shift (δ) in ppm
H-5~7.5 - 7.8
-CH₃~2.2 - 2.4

Note: The chemical shift of the H-5 proton is expected to be in the downfield region characteristic of aromatic protons. The methyl protons will appear further upfield.

Predicted ¹³C NMR Data (in CDCl₃)
Carbon AtomPredicted Chemical Shift (δ) in ppm
C-2~158 - 162
C-4~140 - 145
C-5~125 - 130
-CH₃~10 - 12

Note: The presence of the electronegative chlorine atom at the C-2 position is expected to significantly shift its resonance downfield.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3120Medium=C-H Stretch (Oxazole Ring)
~2930MediumC-H Stretch (Methyl Group)
~1600StrongC=N Stretch (Oxazole Ring)
~1510StrongC=C Stretch (Oxazole Ring)
~1380MediumC-H Bend (Methyl Group)
~800-600StrongC-Cl Stretch
Predicted Mass Spectrometry (MS) Data
m/zPredicted Relative IntensityAssignment
117/119High[M]⁺ (Molecular ion peak with M+2 isotope peak for ³⁷Cl)
89/91Medium[M - CO]⁺
54Medium[M - CO - Cl]⁺

Note: The mass spectrum is expected to show a characteristic 3:1 ratio for the molecular ion peak and other chlorine-containing fragments due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for a compound like this compound are provided below. These are general protocols and may be adapted based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the compound (typically 5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required. Key parameters include a spectral width of about 220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform to generate the spectrum. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid cell.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the pure solvent) is recorded to account for atmospheric and solvent absorptions.

  • Sample Spectrum Acquisition: The prepared sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or acetonitrile). The sample is then introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for small, volatile molecules. This technique causes fragmentation of the molecule. Electrospray Ionization (ESI) is a softer ionization technique that can also be used and often results in a more prominent molecular ion peak.

  • Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Data Processing: The detector records the abundance of each ion. The resulting data is plotted as a mass spectrum, showing the relative intensity of different m/z values.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated in the diagram below.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Fundamental Reactivity of the 2-Chloro-Oxazole Moiety: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-chloro-oxazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. The presence of a chlorine atom at the electron-deficient C2 position of the oxazole ring imparts a unique reactivity profile, making it a versatile building block for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the fundamental reactivity of the 2-chloro-oxazole moiety, with a focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application in a laboratory setting. Furthermore, this guide illustrates the relevance of this scaffold in drug discovery by visualizing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a key target for oxazole-based inhibitors.

Core Reactivity Principles

The reactivity of the 2-chloro-oxazole moiety is primarily dictated by the electronic nature of the oxazole ring. The presence of two heteroatoms, oxygen and nitrogen, renders the ring electron-deficient, particularly at the C2 position. This electron deficiency is further amplified by the inductive effect of the chlorine atom, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack. Consequently, the chlorine atom acts as a good leaving group, facilitating a variety of substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro-oxazole moiety readily undergoes nucleophilic aromatic substitution (SNAr) with a wide range of nucleophiles. This reaction is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups at the C2 position.

General Reaction Scheme:

experimental_workflow_snar start Start reactants Combine 2-chloro-oxazole, aniline, and K2CO3 in DMF start->reactants heat Heat to 100 °C for 12 h reactants->heat monitor Monitor by TLC heat->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Column chromatography workup->purify end End purify->end experimental_workflow_suzuki start Start reactants Combine 2-chloro-oxazole, phenylboronic acid, and K2CO3 in toluene/water start->reactants degas Degas with Argon reactants->degas add_catalyst Add Pd(PPh3)4 degas->add_catalyst heat Heat to 100 °C for 12 h add_catalyst->heat monitor Monitor by TLC heat->monitor workup Workup and extraction monitor->workup Reaction complete purify Column chromatography workup->purify end End purify->end VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Migration Cell Migration FAK->Migration MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

An In-depth Technical Guide to the Synthesis of Substituted 1,3-Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole scaffold is a privileged five-membered heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the core synthetic strategies for constructing substituted 1,3-oxazoles, with a focus on classical methodologies and modern advancements. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the practical application of these synthetic routes.

Classical Methods for 1,3-Oxazole Synthesis

Three classical name reactions have long served as the foundation for 1,3-oxazole synthesis: the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Fischer oxazole synthesis. These methods, while established, continue to be widely employed due to their reliability and accessibility of starting materials.

The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a robust method for the preparation of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles via the cyclodehydration of 2-acylamino ketones.[1] The reaction is typically promoted by strong dehydrating agents such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[2][3]

The mechanism involves the protonation of the ketone carbonyl, followed by an intramolecular nucleophilic attack by the amide oxygen to form a five-membered dihydrooxazolol intermediate. Subsequent dehydration of this intermediate furnishes the aromatic oxazole ring.[1]

Robinson-Gabriel Synthesis Mechanism
Dehydrating AgentYield (%)Reference
PhHPhH₂SO₄91.4[4]
PhMePhPPA85[3]
4-MeO-PhHPhPOCl₃78[1]
4-Cl-PhH4-Br-PhTFAA82[1]
2-thienylHPhH₂SO₄75[1]
PhHMePPA65[3]

Ph = Phenyl, Me = Methyl, PPA = Polyphosphoric acid, POCl₃ = Phosphorus oxychloride, TFAA = Trifluoroacetic anhydride

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend hippuric acid (17.9 g, 0.1 mol) in thionyl chloride (21.4 mL, 0.3 mol). Heat the mixture to 50°C and stir until a clear solution is obtained and gas evolution ceases.

  • Friedel-Crafts Acylation: Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure. To the resulting crude benzamidoacetyl chloride, add anhydrous benzene (100 mL) and aluminum chloride (14.7 g, 0.11 mol) portion-wise while maintaining the temperature below 10°C. Stir the mixture at room temperature for 2 hours.

  • Cyclodehydration: Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL). Stir until the ice has melted.

  • Work-up and Purification: Filter the precipitated solid, wash with cold water, and then with a cold 5% sodium bicarbonate solution. Recrystallize the crude product from ethanol to afford 2,5-diphenyloxazole as white needles.

The Van Leusen Reaction

The Van Leusen reaction is a versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5] The reaction is typically carried out in the presence of a base, such as potassium carbonate, in an alcoholic solvent.[6]

The reaction initiates with the deprotonation of TosMIC by a base to form a nucleophilic anion. This anion then attacks the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization to form a 4-tosyl-4,5-dihydrooxazole intermediate. Elimination of p-toluenesulfinic acid from this intermediate yields the 5-substituted oxazole.[6]

Van Leusen Reaction Mechanism
Aldehyde (R-CHO)BaseSolventTime (h)Yield (%)Reference
BenzaldehydeK₂CO₃Methanol485[6]
4-ChlorobenzaldehydeK₂CO₃Methanol488[6]
4-MethoxybenzaldehydeK₂CO₃Methanol582[6]
2-NaphthaldehydeK₂CO₃Methanol680[6]
CinnamaldehydeK₂CO₃Methanol475[5]
FurfuralK₂CO₃Methanol578[5]

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzaldehyde (1.06 g, 10 mmol) and tosylmethyl isocyanide (1.95 g, 10 mmol) in methanol (40 mL).

  • Addition of Base: To the stirred solution, add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Purification: To the residue, add water (50 mL) and extract with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 5-phenyloxazole as a white solid.

The Fischer Oxazole Synthesis

The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles through the condensation of a cyanohydrin and an aldehyde in the presence of anhydrous hydrogen chloride.[7] This method is particularly useful for the synthesis of diaryloxazoles.[8]

The mechanism commences with the reaction of the cyanohydrin with HCl to form an iminochloride intermediate. This intermediate then undergoes a nucleophilic attack by the aldehyde oxygen, followed by cyclization and dehydration to yield the oxazole ring.[8]

Fischer Oxazole Synthesis Mechanism
Cyanohydrin (R¹-CH(OH)CN)Aldehyde (R²-CHO)Yield (%)Reference
Mandelic acid nitrile (R¹=Ph)Benzaldehyde75[8]
4-Chloromandelic acid nitrile4-Chlorobenzaldehyde70[7]
4-Methoxymandelic acid nitrile4-Methoxybenzaldehyde68[7]
2-Furylglycolonitrile2-Furaldehyde65[8]
Mandelic acid nitrile (R¹=Ph)4-Bromobenzaldehyde62[8]

  • Reaction Setup: Dissolve mandelic acid nitrile (1.33 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in anhydrous diethyl ether (50 mL) in a flask protected from moisture.

  • HCl Gas Introduction: Pass a slow stream of dry hydrogen chloride gas through the solution at 0°C for 1 hour.

  • Precipitation: Allow the mixture to stand at room temperature overnight. The product will precipitate as its hydrochloride salt.

  • Isolation and Neutralization: Collect the precipitate by filtration and wash with cold diethyl ether. To obtain the free base, suspend the hydrochloride salt in water and neutralize with a saturated sodium bicarbonate solution.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to yield 2,5-diphenyloxazole.

Modern Methods for 1,3-Oxazole Synthesis

While classical methods remain valuable, modern synthetic chemistry has introduced a plethora of new and efficient strategies for constructing the oxazole ring, often with improved substrate scope, milder reaction conditions, and higher yields.

Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the construction of oxazoles is no exception. Catalysts based on palladium, copper, gold, and rhodium have been successfully employed.

A notable palladium-catalyzed method involves the reaction of simple amides and ketones to form highly substituted oxazoles. This process proceeds via a C-H activation pathway.

Experimental_Workflow start Amide + Ketone reagents Pd(OAc)2, K2S2O8, CuBr2 reaction Reaction Vessel (Solvent, Temp, Time) start->reaction reagents->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Substituted Oxazole purification->product

General Experimental Workflow

Quantitative Data for Palladium-Catalyzed Synthesis

AmideKetoneYield (%)
BenzamideAcetophenone86
4-MethylbenzamideAcetophenone82
4-ChlorobenzamidePropiophenone78
Thiophene-2-carboxamideAcetophenone75
Benzamide1-Indanone70
  • Reaction Setup: To a screw-capped vial, add benzamide (121 mg, 1.0 mmol), propiophenone (134 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), potassium persulfate (540 mg, 2.0 mmol), and copper(II) bromide (44.6 mg, 0.2 mmol).

  • Solvent Addition: Add 1,2-dichloroethane (5 mL) to the vial.

  • Reaction: Seal the vial and heat the mixture at 120°C for 24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with dichloromethane (20 mL), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the product.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.

Quantitative Data for Microwave-Assisted Van Leusen Synthesis

AldehydeTime (min)Power (W)Yield (%)Reference
Benzaldehyde835096[9]
4-Chlorobenzaldehyde1035094[9]
4-Nitrobenzaldehyde1235090[9]
2-Thiophenecarboxaldehyde1035092[9]
  • Reaction Setup: In a 10 mL microwave vial, combine benzaldehyde (106 mg, 1.0 mmol), tosylmethyl isocyanide (195 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol) in isopropanol (5 mL).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 65°C for 8 minutes with a power of 350 W.

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Conclusion

The synthesis of substituted 1,3-oxazoles is a rich and evolving field. While classical methods such as the Robinson-Gabriel, Van Leusen, and Fischer syntheses remain highly relevant, modern techniques involving metal catalysis and microwave assistance offer significant advantages in terms of efficiency, substrate scope, and reaction conditions. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. This guide provides a foundational understanding and practical protocols to empower researchers in their pursuit of novel oxazole-containing molecules for a wide range of applications.

References

2-Chloro-4-methyloxazole: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-4-methyloxazole. The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. While specific quantitative stability data under various conditions is not extensively available in public literature, this guide synthesizes the most current knowledge from safety data sheets and the general chemical properties of oxazole derivatives to inform best practices for handling and storage.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to maintaining the integrity and purity of this compound. The following table summarizes the recommended conditions based on available safety and product data sheets. Adherence to these guidelines will minimize degradation and ensure the compound's suitability for experimental use.

ParameterRecommended ConditionJustification & Additional Notes
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and maintain long-term stability.[1] Shipping at room temperature for short periods (less than two weeks) is considered acceptable by some suppliers.[1]
Light Exposure Protect from lightOxazole rings can be susceptible to photolytic degradation.[1] Storage in amber vials or in a dark location is advised.
Atmosphere Store in a tightly sealed containerTo prevent exposure to moisture and air. Some sources indicate that the compound may be air-sensitive.
Ventilation Store in a well-ventilated areaTo mitigate the risks associated with potential off-gassing and to ensure a safe storage environment.[1][2][3]
Moisture Keep in a dry placeTo prevent potential hydrolysis of the chloro group.
Ignition Sources Keep away from direct sunlight and sources of ignitionAs a precautionary measure for chemical storage.[1]

Theoretical Degradation Pathways

The oxazole ring is known to be susceptible to certain chemical transformations:

  • Hydrolysis: The 2-chloro substituent on the oxazole ring may be susceptible to nucleophilic substitution by water, particularly under non-neutral pH conditions, leading to the formation of 2-hydroxy-4-methyloxazole.

  • Oxidation: The oxazole ring itself can undergo oxidation, which may lead to ring cleavage. This process can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.

  • Photolysis: Oxazole derivatives can undergo photochemical transformations upon exposure to light, potentially leading to rearrangements or degradation into smaller fragments.

  • Strong Acid/Base Conditions: Extreme pH conditions can catalyze the hydrolysis of the chloro group and may also promote the cleavage of the oxazole ring.

The following diagram illustrates the logical relationship of factors that can influence the stability of this compound.

Factors Affecting this compound Stability A This compound G Degradation Products A->G leads to B Temperature B->A affects C Light C->A affects D Moisture/Humidity D->A affects E Oxygen (Air) E->A affects F pH (Acids/Bases) F->A affects

Caption: Factors influencing the stability of this compound.

Experimental Protocols for Stability Assessment

For researchers intending to conduct formal stability studies on this compound, a forced degradation study is a critical first step. The following is a generalized experimental protocol framework. It is essential to develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), prior to conducting these studies.

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.

1. Stability-Indicating Method Development:

  • Develop a reverse-phase HPLC method capable of separating the parent this compound peak from any potential degradation products and impurities.
  • A gradient elution with a C18 column is often a good starting point.
  • Use a photodiode array (PDA) detector to monitor peak purity.
  • Mass spectrometry (MS) compatible mobile phases are recommended to facilitate the identification of unknown degradants.

2. Preparation of Stock and Sample Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis.

3. Forced Degradation (Stress) Conditions:

4. Sample Analysis and Data Interpretation:

  • Analyze all stressed samples, along with an unstressed control, using the validated stability-indicating HPLC method.
  • Calculate the percentage of degradation for each condition.
  • Use PDA to check for peak co-elution and purity.
  • If significant degradation is observed, use LC-MS to identify the mass of the degradation products to help elucidate their structures.

The following workflow diagram outlines a typical experimental approach for a forced degradation study.

Experimental Workflow for Forced Degradation Study A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidizing Agent, Heat, Light) A->B C Collect Samples at Defined Time Points B->C D Neutralize/Prepare Samples for Analysis C->D E Analyze by Stability-Indicating HPLC-PDA/MS D->E F Quantify Degradation and Identify Degradants E->F

Caption: Workflow for a forced degradation study of this compound.

References

An In-depth Technical Guide to 2-Chloro-4-methyloxazole: Commercial Availability, Purity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-methyloxazole, a heterocyclic building block with growing interest in medicinal chemistry and drug discovery. This document details its commercial availability, purity specifications, and provides insights into relevant experimental methodologies.

Commercial Availability and Purity

This compound (CAS No: 1060816-10-5) is commercially available from a range of chemical suppliers catering to research and development needs. The compound, with the molecular formula C₄H₄ClNO and a molecular weight of 117.53 g/mol , is typically offered in quantities ranging from milligrams to grams.

While purity specifications can vary between suppliers, a common purity level offered is ≥95%. Researchers are advised to request a certificate of analysis (CoA) from the supplier to obtain precise purity data and information on any potential impurities. Key suppliers for this compound include, but are not limited to, BLD Pharm, CP Lab Safety, and JHECHEM CO LTD.[1][2]

Table 1: Commercial Availability and Purity of this compound

SupplierCAS NumberMolecular FormulaPurity Specification
BLD Pharm1060816-10-5C₄H₄ClNOInquiry for details
CP Lab Safety1060816-10-5C₄H₄ClNO95%[1]
JHECHEM CO LTD1060816-10-5C₄H₄ClNOInquiry for details

Synthesis of the Oxazole Core

The following diagram illustrates a generalized workflow for the synthesis of a substituted oxazole, which could be conceptually applied to the synthesis of this compound.

G Start Starting Materials (e.g., α-haloketone and amide) Reaction Cyclization Reaction (e.g., Robinson-Gabriel, Van Leusen) Start->Reaction Intermediate Crude Oxazole Derivative Reaction->Intermediate Purification Purification (e.g., Column Chromatography, Recrystallization) Intermediate->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Generalized workflow for oxazole synthesis.

Analytical Methods for Purity Determination

The purity of this compound is typically assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. A dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) would be injected into the GC. The compound would travel through a capillary column and be separated from any impurities before entering the mass spectrometer for detection and identification based on its mass-to-charge ratio and fragmentation pattern.

Table 2: Conceptual GC-MS Parameters for this compound Analysis

ParameterValue
Gas Chromatograph
ColumnDB-5ms or equivalent
Injection ModeSplit/Splitless
Inlet Temperature250 °C
Oven ProgramStart at 50°C, ramp to 250°C
Carrier GasHelium
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 35-300

The following diagram outlines a typical experimental workflow for GC-MS analysis.

G Sample_Prep Sample Preparation (Dilution in volatile solvent) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Data_Acquisition Data Acquisition and Processing Mass_Analysis->Data_Acquisition

Caption: Experimental workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR spectra would be essential for confirming the structure of this compound.

For ¹H NMR, the spectrum would be expected to show a singlet for the methyl protons and a singlet for the proton on the oxazole ring. The chemical shifts would be influenced by the chloro and methyl substituents.

For ¹³C NMR, distinct signals would be observed for each of the four carbon atoms in the molecule. The chemical shifts would provide information about the electronic environment of each carbon atom.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)
¹HMethyl protons: ~2.2-2.5 ppm (s, 3H)Oxazole proton (H5): ~7.0-7.5 ppm (s, 1H)
¹³CC2 (C-Cl): ~150-155 ppmC4 (C-CH₃): ~140-145 ppmC5: ~125-130 ppmMethyl Carbon: ~10-15 ppm
Note: These are predicted values and may vary based on the solvent and experimental conditions.

The following diagram illustrates the logical relationship in NMR data analysis.

G NMR_Experiment NMR Experiment (¹H, ¹³C) Chemical_Shifts Chemical Shifts (δ) NMR_Experiment->Chemical_Shifts Coupling_Constants Coupling Constants (J) NMR_Experiment->Coupling_Constants Integration Integration NMR_Experiment->Integration Structure_Elucidation Structure Elucidation and Purity Assessment Chemical_Shifts->Structure_Elucidation Coupling_Constants->Structure_Elucidation Integration->Structure_Elucidation

Caption: Logical workflow for NMR data analysis.

Applications in Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a chlorine atom and a methyl group, as in this compound, provides a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The chloro-substituent can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the exploration of a diverse chemical space. The 4-methyloxazole core itself can be found in compounds with a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. Researchers can utilize this compound as a starting material to design and synthesize novel compounds for screening in various drug discovery programs.

The following diagram depicts the role of this compound as a building block in the drug discovery process.

G Building_Block This compound Synthesis Chemical Synthesis (e.g., Cross-coupling reactions) Building_Block->Synthesis Compound_Library Library of Novel Compounds Synthesis->Compound_Library Screening Biological Screening (e.g., in vitro, in vivo assays) Compound_Library->Screening Lead_Compound Lead Compound Identification Screening->Lead_Compound Optimization Lead Optimization Lead_Compound->Optimization Drug_Candidate Drug Candidate Optimization->Drug_Candidate

Caption: Role in the drug discovery pipeline.

References

The Core Architecture of 4-Methyloxazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methyloxazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the key structural features, synthesis, and biological activities of 4-methyloxazole derivatives, with a focus on their potential as anticancer and anti-inflammatory agents.

Key Structural Features of the 4-Methyloxazole Core

Key structural characteristics include:

  • Planarity: The oxazole ring is planar, which facilitates π-π stacking interactions with aromatic residues in biological targets.

  • Aromaticity: The ring system is aromatic, contributing to its stability.

  • Hydrogen Bonding Capability: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological macromolecules.

The precise bond lengths and angles within the oxazole ring can be influenced by the nature and position of its substituents. Functionalization at the C2, C5, and the methyl group at C4 allows for the fine-tuning of the molecule's steric and electronic properties, which in turn modulates its biological activity.

Biological Activities and Signaling Pathways

Derivatives of 4-methyloxazole have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] Notably, they have been investigated as anticancer and anti-inflammatory agents.[1]

Anticancer Activity

Certain 4-methyloxazole derivatives have been identified as potent antitubulin agents.[1] They function by disrupting microtubule dynamics, which is essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.[1] The mechanism of action often involves the binding of the oxazole derivative to the colchicine site of tubulin.[2]

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Some oxazole derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced tumor growth.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates PIP2 PIP2 PIP2->PIP3 mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits p70S6K p70S6K mTORC1->p70S6K Activates FourEBP1 FourEBP1 mTORC1->FourEBP1 Inhibits CellGrowth CellGrowth p70S6K->CellGrowth FourEBP1->CellGrowth Derivative Derivative Derivative->PI3K Inhibits Derivative->Akt Inhibits Derivative->mTORC1 Inhibits

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the NF-κB and MAPK signaling pathways are central regulators of the inflammatory response.[1] Certain oxazole derivatives have demonstrated anti-inflammatory properties by modulating these pathways, leading to a reduction in the production of pro-inflammatory cytokines.[1]

NFkB_MAPK_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli IKK IKK Complex Stimuli->IKK MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Releases NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Activates MAPK MAPK (p38, JNK) MAPKK->MAPK Activates Gene Pro-inflammatory Gene Transcription MAPK->Gene Derivative 4-Methyloxazole Derivative Derivative->IKK Inhibits Derivative->MAPKKK Inhibits NFkB_active->Gene

Quantitative Biological Data

The following tables summarize the reported biological activities of selected 4-methyloxazole derivatives and other relevant heterocyclic compounds for comparative analysis.

DerivativeCancer Cell LineIC50 (µM)Reference
2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(m-fluoro-p-methoxyphenyl)oxazoleJurkat, SEM0.35 - 4.6 nM[2][3]
2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazoleMultiple cell lines0.5 - 20.2 nM[2][3]
Combretastatin A-4Various0.8 - 3100 nM[1]
Heterocycle ClassDerivativeAssayIC50 (µM)Reference
PyrazoleCompound 34cCOX-2 Inhibition1.09 ± 0.09[4]
ChalconeCompound 35aIn vitro anti-inflammatory0.42[4]
Thiazolo[4,5-d]pyrimidineCompound 52In vitro anti-inflammatory0.87
Pyrimidine-5-carbonitrileCompounds 56a, 56b, 56cCOX-2 Inhibition1.03 - 1.71
Derivative ClassBacterial/Fungal StrainMIC (µg/mL)Reference
TriazoleVarious bacteria and fungi8 - 16[5]
ImidazoleS. aureus, MRSA625 - 1250[6]
ImidazoleE. coli, P. aeruginosa, A. baumannii>2500[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 4-methyloxazole derivatives are crucial for reproducibility and further development.

Synthesis of 4-Methyloxazole Derivatives

Several synthetic routes have been established for the construction of the 4-methyloxazole core.[1] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1]

  • Acylation of 2-Amino-1-phenylethan-1-one: To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq) in pyridine, add acetic anhydride (1.2 eq) dropwise at 0 °C.[1] Allow the reaction mixture to warm to room temperature and stir for 3 hours.[1] Pour the mixture into ice water and extract the product with ethyl acetate.[1] Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[1] Concentrate the organic layer under reduced pressure to obtain crude 2-acetamido-1-phenylethan-1-one.[1]

  • Cyclodehydration: Dissolve the crude 2-acetamido-1-phenylethan-1-one in a suitable dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.[1] Heat the mixture under reflux for 2 hours. After cooling, neutralize the reaction mixture with a sodium carbonate solution and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-methyl-5-phenyloxazole.[1]

Robinson_Gabriel_Workflow start 2-Amino-1-phenylethan-1-one (Starting Material) acylation Acylation (Acetic Anhydride, Pyridine) start->acylation intermediate 2-Acetamido-1-phenylethan-1-one (Intermediate) acylation->intermediate cyclodehydration Cyclodehydration (H₂SO₄, Heat) intermediate->cyclodehydration crude_product Crude 4-Methyl-5-phenyloxazole cyclodehydration->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure 4-Methyl-5-phenyloxazole purification->final_product

Van Leusen Oxazole Synthesis

This method is a powerful route for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1]

  • General Procedure: To a suspension of potassium carbonate (2.5 eq) in methanol, add the aldehyde (1.0 eq) and TosMIC (1.1 eq). Heat the reaction mixture to reflux and stir for 4-5 hours, monitoring the reaction progress by TLC. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating methods for the synthesis of 4-methyloxazole derivatives, often leading to higher yields and purity.[7][8] The Van Leusen synthesis is particularly well-suited for microwave conditions.[7]

  • General Procedure for Microwave-Assisted Van Leusen Synthesis: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted aromatic aldehyde (1.0 mmol), 1-tosylethyl isocyanide (1.0 mmol), and potassium carbonate (2.0 mmol).[7] Add methanol (5 mL) to the vial and seal it.[7] Irradiate the reaction mixture in a microwave reactor (e.g., 300 W, 80 °C, 15 min).[7] After cooling, the reaction mixture is worked up and purified as described in the conventional Van Leusen synthesis.[7]

Microwave_Synthesis_Workflow reagents Combine Aldehyde, 1-Tosylethyl Isocyanide, and K₂CO₃ in Methanol microwave Microwave Irradiation (e.g., 300W, 80°C, 15 min) reagents->microwave workup Work-up (Solvent Removal, Extraction) microwave->workup purification Purification (Column Chromatography) workup->purification product Pure 5-Aryl-4-methyloxazole Derivative purification->product

Direct C-H Arylation

Modern synthetic methods, such as palladium-catalyzed direct C-H arylation, provide an efficient means to functionalize the oxazole core.[9]

  • General Procedure: In a reaction vessel, combine the oxazole substrate, aryl bromide (1.2 eq), Pd(PPh₃)₄ (5 mol%), and t-BuOLi (2 eq) in dioxane.[9] The reaction mixture is heated at 120 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[9]

Spectroscopic Characterization

The structural elucidation of newly synthesized 4-methyloxazole derivatives is critical. The following table provides representative spectroscopic data for the parent 4-methyloxazole.

TechniqueDataReference
¹H NMR (CDCl₃)δ 7.85 (s, 1H), 7.05 (s, 1H), 2.15 (s, 3H)[1]
¹³C NMR (CDCl₃)δ 150.7 (C-2), 138.5 (C-4), 129.5 (C-5), 10.8 (-CH₃)[1]
IR (cm⁻¹)~3120 (=C-H stretch), ~2930 (C-H stretch), ~1590 (C=N stretch), ~1500 (C=C stretch)[1]
Mass Spec (m/z)83 (M+)[1]

Experimental Protocol for Spectroscopic Data Acquisition

  • NMR Spectroscopy: A sample of the 4-methyloxazole derivative (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer.

  • Infrared (IR) Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solid sample is prepared as a KBr pellet. The IR spectrum is then recorded.

  • Mass Spectrometry (MS): A dilute solution of the compound in a volatile solvent is introduced into the mass spectrometer, typically using a gas chromatography (GC) inlet for volatile compounds.

Conclusion

4-Methyloxazole derivatives represent a versatile and highly promising class of compounds in the field of drug discovery. Their core structural features, coupled with the potential for diverse functionalization, allow for the generation of large chemical libraries for screening against various biological targets. The established synthetic routes, including modern techniques like microwave-assisted synthesis and C-H functionalization, provide efficient access to these compounds. The significant anticancer and anti-inflammatory activities exhibited by many 4-methyloxazole derivatives, through modulation of key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK, underscore their therapeutic potential. This technical guide provides a foundational understanding to aid researchers and drug development professionals in the exploration and optimization of 4-methyloxazole derivatives as next-generation therapeutics.

References

A Comprehensive Technical Guide to the Safe Handling of Chlorinated Heterocycles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorinated heterocyclic compounds are a cornerstone of modern medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals.[1][2][3] Their unique chemical properties, including their utility as versatile synthetic intermediates, have led to their widespread use in the creation of novel therapeutics. However, the very reactivity that makes these compounds valuable also necessitates a thorough understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the safety and handling precautions for chlorinated heterocycles, tailored for researchers, scientists, and drug development professionals. It covers toxicological data, safe handling and disposal procedures, and emergency response, with a focus on providing practical, actionable information for a laboratory and process development setting.

Toxicological Profile of Chlorinated Heterocycles

The toxicity of chlorinated heterocycles can vary widely depending on the specific structure of the molecule, the position and number of chlorine atoms, and the nature of the heterocyclic ring system. Many chlorinated aromatic hydrocarbons are known to exert their toxic effects through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[4][5] This can lead to a range of adverse health effects, including immunotoxicity, hepatotoxicity, and carcinogenesis.[5]

Quantitative Toxicity Data

A summary of available quantitative toxicity data for a selection of common chlorinated heterocycles is presented in the table below. It is crucial to consult the Safety Data Sheet (SDS) for specific compounds and to treat all new or untested chlorinated heterocycles as potentially toxic.

CompoundCAS NumberLD50 (Oral, Rat)LD50 (Dermal, Rabbit)Other Toxicity DataHazard Statements
2-Chloropyridine109-09-1342 mg/kg64 mg/kgIntraperitoneal (Rabbit) LD50: 48 mg/kgH302, H310, H330, H315, H318, H335, H373, H410
3-Chloropyridine626-60-8--Intraperitoneal (Mouse) LD50: 235 mg/kgCauses somnolence and fatty liver degeneration in lethal-dose studies.
4,6-Dichloropyrimidine1193-21-1---H314
2,4-Dichloropyrimidine3934-20-1--Human skin sensitizer.R36/37/38
Quinoline91-22-5262-460 mg/kg (rat)1978 mg/kg (rabbit)Classified as a Category 2 carcinogen.H302, H312, H315, H319, H341, H350

Note: The absence of data for a specific compound does not indicate that it is non-toxic. All uncharacterized compounds should be handled with extreme caution.

Toxicological Signaling Pathways

A primary mechanism of toxicity for many chlorinated aromatic compounds involves the activation of the Aryl Hydrocarbon Receptor (AhR).

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that is typically inactive in the cytoplasm, where it exists in a complex with several chaperone proteins. Upon binding of a ligand, such as a chlorinated heterocyclic compound, the receptor complex undergoes a conformational change and translocates to the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding event initiates the transcription of a battery of genes, most notably the cytochrome P450 enzymes CYP1A1 and CYP1A2. These enzymes are involved in the metabolism of xenobiotics; however, their induction can sometimes lead to the production of more toxic or carcinogenic metabolites.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Chlorinated Heterocycle AhR_complex AhR Complex (AhR, Hsp90, XAP2, p23) Ligand->AhR_complex Binding Activated_AhR Activated AhR Complex ARNT ARNT Activated_AhR->ARNT Heterodimerization Activated_AhR->ARNT Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer XRE XRE AhR_ARNT->XRE Binding Target_Genes Target Genes (e.g., CYP1A1, CYP1A2) XRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Proteins Proteins (e.g., CYP1A1) mRNA->Proteins Translation Proteins->Proteins

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Safe Handling and Experimental Protocols

Given the potential toxicity of chlorinated heterocycles, strict adherence to safety protocols is paramount. The following sections outline general best practices and provide examples of specific experimental procedures.

General Laboratory Safety Practices
  • Engineering Controls: All manipulations of chlorinated heterocycles should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[6] For particularly hazardous or volatile compounds, the use of a glove box may be warranted.

  • Personal Protective Equipment (PPE): Appropriate PPE is essential.[7] This includes:

    • Eye Protection: Chemical splash goggles and a face shield are recommended.[6]

    • Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific solvent and chlorinated heterocycle being used. Double gloving is a good practice.

    • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.

  • Hygiene Practices: Avoid skin contact.[6] Wash hands thoroughly after handling these compounds, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.[8]

Experimental Workflow for a Synthetic Reaction

The following diagram illustrates a general workflow for conducting a synthetic reaction involving a chlorinated heterocycle, emphasizing key safety checkpoints.

Experimental_Workflow Start Start: Reaction Planning (Risk Assessment) Prep Preparation of Reagents (in fume hood, with PPE) Start->Prep Reaction Reaction Setup and Execution (in fume hood, monitor temperature) Prep->Reaction Quench Reaction Quenching (controlled addition, cooling) Reaction->Quench Workup Work-up (e.g., extraction, washing) Quench->Workup Waste Waste Disposal (segregated waste streams) Quench->Waste Purification Purification (e.g., chromatography, crystallization) Workup->Purification Workup->Waste Purification->Waste End End: Product Characterization and Storage Purification->End

Caption: General workflow for a synthetic reaction.

Detailed Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine

This protocol is an example of a synthetic procedure and should be adapted based on a thorough risk assessment for the specific scale and laboratory conditions.

Objective: To synthesize 2,4-dichloropyrimidine from uracil.

Reagents and Equipment:

  • Uracil

  • Phosphorus oxychloride (POCl3)

  • N,N-Dimethylaniline (or other suitable base)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging Reagents: Carefully charge the flask with uracil and N,N-dimethylaniline. Slowly add phosphorus oxychloride to the stirred mixture. The addition is exothermic and should be controlled.

  • Reaction: Heat the reaction mixture to reflux and maintain for the time specified in the detailed procedure. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. CAUTION: The quenching of excess POCl3 is highly exothermic and releases HCl gas. Slowly and carefully pour the reaction mixture onto crushed ice in a separate, large beaker within the fume hood.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as distillation or recrystallization.

Quenching and Work-up Procedures

The quenching and work-up steps are critical for safety and for the successful isolation of the desired product.

  • Quenching Reactive Reagents: Many reactions involving chlorinated heterocycles use highly reactive reagents (e.g., organolithiums, strong bases, phosphorus oxychloride). These must be quenched carefully and with appropriate cooling.[9] For example, excess phosphorus oxychloride is quenched by slow addition to ice water.

  • Neutralization: Acidic or basic conditions are often used in these reactions. The work-up should include appropriate washing steps to neutralize the reaction mixture. For acidic reactions, a wash with a weak base like sodium bicarbonate solution is common. For basic reactions, a wash with a dilute acid like 1M HCl may be necessary.

  • Extraction: A suitable organic solvent should be chosen for extraction based on the solubility of the product and its immiscibility with water.

Disposal of Chlorinated Heterocyclic Waste

Proper disposal of chemical waste is crucial to protect both human health and the environment.

  • Segregation: Chlorinated waste should be segregated from non-chlorinated waste streams. This is often a regulatory requirement and facilitates proper disposal by specialized waste management companies.

  • Labeling: All waste containers must be clearly and accurately labeled with their contents.

  • Neutralization: Before disposal, any reactive or corrosive waste should be neutralized following a safe and validated procedure.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

  • Spills:

    • Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Major Spills: For large spills, evacuate the area and alert emergency personnel.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Considerations for Drug Development and Scale-Up

The safety considerations for handling chlorinated heterocycles become even more critical during process development and scale-up in the pharmaceutical industry.

  • Process Safety Assessment: A thorough process safety assessment is required before any scale-up.[10] This includes:

    • Reaction Calorimetry: To understand the thermal hazards of the reaction, including the heat of reaction and the potential for thermal runaway.

    • Thermal Stability Studies: To determine the decomposition temperature of reactants, intermediates, and products.

  • Impurity Profiling: Chlorinated impurities in active pharmaceutical ingredients (APIs) are of significant concern due to their potential toxicity.[11][12] Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), set strict limits for impurities.[8][13]

  • Engineering Controls for Scale-Up: As reaction volumes increase, the surface-area-to-volume ratio decreases, making heat removal more challenging.[6][14] Robust engineering controls, such as efficient cooling systems and emergency venting, are essential for safe scale-up.

Logical Flow for Safety Assessment in Drug Development

The following diagram illustrates the logical flow of safety and risk assessment for a chlorinated heterocyclic intermediate in a drug development program.

DrugDev_Safety_Flow Start Identification of Chlorinated Heterocyclic Intermediate Lit_Review Literature Review: Toxicity and Reactivity Data Start->Lit_Review Initial_Tox Initial Toxicological Assessment (in silico, in vitro) Lit_Review->Initial_Tox Small_Scale Small-Scale Synthesis (Lab Safety Protocols) Initial_Tox->Small_Scale Impurity_Control Impurity Control Strategy (ICH Guidelines) Initial_Tox->Impurity_Control Process_Safety Process Safety Studies (Calorimetry, Stability) Small_Scale->Process_Safety Scale_Up Scale-Up Risk Assessment (Engineering Controls, SOPs) Process_Safety->Scale_Up Process_Safety->Impurity_Control Manufacturing Safe Manufacturing Process Scale_Up->Manufacturing Impurity_Control->Manufacturing

Caption: Safety assessment workflow in drug development.

Chlorinated heterocycles are indispensable tools in the arsenal of medicinal chemists and drug development professionals. However, their utility is accompanied by potential hazards that demand a comprehensive and proactive approach to safety. By understanding the toxicological properties of these compounds, implementing robust safe handling procedures, and conducting thorough risk assessments, particularly during scale-up, researchers and scientists can mitigate the risks and continue to leverage the power of chlorinated heterocycles in the discovery and development of new medicines. Continuous vigilance and a strong safety culture are the cornerstones of responsible innovation in the pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-4-methyloxazole from N-acylaminoketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of 2-chloro-4-methyloxazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The primary method described is a modification of the Robinson-Gabriel synthesis, which utilizes N-acylaminoketones as starting materials.

Introduction

Oxazole scaffolds are prevalent in a wide range of biologically active compounds and natural products. The synthesis of specifically substituted oxazoles is therefore of significant interest in the development of new therapeutic agents. This compound serves as a versatile intermediate, with the chloro-substituent at the 2-position providing a reactive handle for further functionalization through nucleophilic substitution or cross-coupling reactions. The synthesis from readily available N-acylaminoketones offers a convergent and adaptable route to this key intermediate.

The traditional Robinson-Gabriel synthesis involves the cyclodehydration of an N-acylaminoketone using strong acids.[1][2] A key modification for the direct synthesis of 2-chlorooxazoles employs a dehydrating agent that also serves as a source of chlorine, such as phosphorus oxychloride (POCl₃).[2] This one-pot cyclization and chlorination is an efficient method to access 2-chloro substituted oxazoles.

Data Presentation

A comparison of common cyclodehydrating agents for the Robinson-Gabriel synthesis is presented below. The choice of reagent can significantly impact reaction conditions and yields.

Cyclodehydrating AgentTypical Solvent(s)TemperatureReaction TimeReported Yields (General)Notes
Phosphorus Oxychloride (POCl₃) Dimethylformamide (DMF)60-100 °C0.5 - 4 hoursGood to ExcellentAlso acts as a chlorinating agent for the 2-position.[1][2]
Concentrated Sulfuric Acid (H₂SO₄)Acetic Anhydride60-100 °C2 - 4 hoursModerate to GoodTraditional method, harsh conditions.[1]
Trifluoroacetic Anhydride (TFAA)Dichloromethane (DCM)Room Temperature16 hoursVariableMilder conditions, but can be less effective.[1]
Triphenylphosphine (PPh₃) / Iodine (I₂)Acetonitrile, THFRoom Temperature2 - 6 hoursGoodMild conditions, suitable for sensitive substrates.

Experimental Protocols

Protocol 1: Synthesis of N-(2-oxopropyl)acetamide (Starting Material)

This protocol describes the synthesis of the N-acylaminoketone precursor required for the synthesis of this compound.

Materials:

  • Aminoacetone hydrochloride

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend aminoacetone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the suspension and stir for 15 minutes.

  • In a separate flask, dissolve acetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude N-(2-oxopropyl)acetamide.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound via POCl₃-mediated Cyclization

This protocol details the direct synthesis of this compound from N-(2-oxopropyl)acetamide using phosphorus oxychloride.

Materials:

  • N-(2-oxopropyl)acetamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq)

  • Dimethylformamide (DMF) (anhydrous)

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-(2-oxopropyl)acetamide (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and stir for 30 minutes to 2 hours.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-water with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization & Chlorination cluster_reagents Reagents start1 Aminoacetone Hydrochloride precursor N-(2-oxopropyl)acetamide start1->precursor start2 Acetyl Chloride start2->precursor product This compound precursor->product reagent1 TEA, DCM reagent2 POCl3, DMF

Caption: Workflow for the synthesis of this compound.

Reaction_Mechanism cluster_intermediates Intermediates cluster_product Product acylaminoketone N-(2-oxopropyl)acetamide enol Enol Intermediate acylaminoketone->enol Activation by Vilsmeier Reagent vilsmeier Vilsmeier Reagent (from POCl3 + DMF) oxazolinium Oxazolinium Intermediate enol->oxazolinium Intramolecular Cyclization oxazole This compound oxazolinium->oxazole Elimination

Caption: Proposed mechanism for POCl₃-mediated cyclization.

Application in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution and can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents at this position, enabling the exploration of structure-activity relationships (SAR) in a targeted manner.

Logical_Relationship cluster_core Core Scaffold cluster_products Diverse Oxazole Derivatives core This compound suzuki Suzuki Coupling core->suzuki stille Stille Coupling core->stille buchwald Buchwald-Hartwig Amination core->buchwald snar Nucleophilic Aromatic Substitution (SNAr) core->snar aryl_oxazole 2-Aryl-4-methyloxazoles suzuki->aryl_oxazole vinyl_oxazole 2-Vinyl-4-methyloxazoles stille->vinyl_oxazole amino_oxazole 2-Amino-4-methyloxazoles buchwald->amino_oxazole alkoxy_oxazole 2-Alkoxy-4-methyloxazoles snar->alkoxy_oxazole

Caption: Synthetic utility of this compound.

References

Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-4-methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methyloxazole is a versatile heterocyclic building block in medicinal chemistry and drug discovery. The oxazole scaffold is present in numerous biologically active compounds, and the chlorine atom at the 2-position provides a reactive handle for introducing a variety of functional groups through nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen and oxygen atoms in the oxazole ring facilitates nucleophilic attack at the C2-position, making it the most electrophilic site for substitution.[1] This document provides detailed protocols for the nucleophilic substitution on this compound with common nucleophiles such as amines, thiols, and alkoxides.

The general transformation involves the displacement of the chloride ion by a nucleophile, leading to the formation of 2-substituted-4-methyloxazole derivatives. These derivatives are valuable intermediates for the synthesis of novel pharmaceutical agents and molecular probes. The protocols provided herein are based on established methodologies for nucleophilic substitution on analogous heterocyclic systems and serve as a guide for the development of specific synthetic routes.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles, based on analogous reactions with other 2-chloro-heterocycles. Optimization of these conditions may be necessary for specific substrates.

Nucleophile ClassNucleophile ExampleSolventBaseTemperature (°C)Typical Reaction Time (h)
Amines AnilineDMF, Dioxane, or EthanolK₂CO₃, Et₃N, or excess amine80 - 1204 - 24
BenzylamineDMF, Dioxane, or EthanolK₂CO₃, Et₃N, or excess amine80 - 1204 - 24
MorpholineDMF, Dioxane, or EthanolK₂CO₃, Et₃N, or excess amine80 - 1204 - 24
Thiols ThiophenolDMF, Acetonitrile, or EthanolK₂CO₃, NaH, or NaOEt25 - 802 - 12
Benzyl mercaptanDMF, Acetonitrile, or EthanolK₂CO₃, NaH, or NaOEt25 - 802 - 12
Alkoxides Sodium methoxideMethanol, THFNaOMe25 - 651 - 6
Sodium ethoxideEthanol, THFNaOEt25 - 651 - 6
Sodium phenoxideDMF, THFNaH, K₂CO₃25 - 1002 - 12

Experimental Protocols

Protocol 1: Nucleophilic Substitution with Amines (e.g., Synthesis of 2-Anilino-4-methyloxazole)

This protocol describes a general procedure for the reaction of this compound with an amine, using aniline as an example.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Dioxane

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask, add aniline (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Stir the reaction mixture at 100 °C under a nitrogen atmosphere.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-anilino-4-methyloxazole.

Protocol 2: Nucleophilic Substitution with Thiols (e.g., Synthesis of 2-(Phenylthio)-4-methyloxazole)

This protocol outlines a general method for the reaction of this compound with a thiol, using thiophenol as an example.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • TLC apparatus

Procedure:

  • To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous DMF (3 mL) at 0 °C under a nitrogen atmosphere, add a solution of thiophenol (1.1 mmol) in anhydrous DMF (2 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • To this mixture, add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as indicated by TLC (typically 2-6 hours).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield 2-(phenylthio)-4-methyloxazole.

Protocol 3: Nucleophilic Substitution with Alkoxides (e.g., Synthesis of 2-Methoxy-4-methyloxazole)

This protocol provides a general procedure for the Williamson ether synthesis-type reaction of this compound with an alkoxide, using sodium methoxide as an example.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • TLC apparatus

Procedure:

  • Dissolve this compound (1.0 mmol) in anhydrous methanol (5 mL) in a round-bottom flask.

  • Add sodium methoxide (1.5 mmol) to the solution.

  • Stir the reaction mixture at reflux (approximately 65 °C).

  • Monitor the reaction by TLC until the starting material has been completely consumed (typically 1-4 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and water (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-methoxy-4-methyloxazole.

Mandatory Visualizations

Nucleophilic_Substitution_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product This compound This compound Reaction_Vessel Reaction (Solvent, Base, Heat) This compound->Reaction_Vessel Nucleophile Nucleophile Nucleophile->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification 2-Substituted-4-methyloxazole 2-Substituted-4-methyloxazole Purification->2-Substituted-4-methyloxazole

Caption: General workflow for the nucleophilic substitution on this compound.

Signaling_Pathway_Analogy Start This compound (Precursor) Step1 Nucleophilic Attack (SNAr Reaction) Start->Step1 Introduction of Nucleophile Intermediate Meisenheimer-like Intermediate (Transition State) Step1->Intermediate Step2 Chloride Elimination Intermediate->Step2 End 2-Substituted-4-methyloxazole (Functionalized Product) Step2->End

Caption: Logical relationship of the SNAr mechanism on this compound.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Chloro-4-methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 2-chloro-4-methyloxazole in Suzuki-Miyaura cross-coupling reactions. This protocol is designed to serve as a starting point for the synthesis of 2-aryl-4-methyloxazoles, which are valuable scaffolds in medicinal chemistry and drug discovery. The challenging nature of coupling electron-deficient heteroaryl chlorides necessitates careful optimization of the catalytic system.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate has become a cornerstone in the synthesis of biaryls and heteroaryl-aryl compounds.[1] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

2-Aryl-4-methyloxazoles are important heterocyclic compounds that have been investigated for their potential as anticancer agents, among other biological activities. The Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids provides a direct and modular route to a diverse library of these compounds. However, the low reactivity of heteroaryl chlorides like this compound presents a challenge that can be overcome with the use of specialized palladium catalysts and ligands.[5]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final 2-aryl-4-methyloxazole product, regenerating the active Pd(0) catalyst.

Recommended Catalytic Systems

The successful coupling of heteroaryl chlorides often relies on the use of electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that facilitate the challenging oxidative addition step.[5][6] Modern palladium precatalysts, which are air- and moisture-stable, are often preferred as they readily form the active Pd(0) species in situ.[5]

Table 1: Recommended Catalysts and Ligands for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

Catalyst/PrecatalystLigandKey Features
Pd(OAc)₂ / SPhosSPhosHighly effective for heteroaryl chlorides.[7]
Pd₂(dba)₃ / XPhosXPhosBroad substrate scope, good for challenging couplings.[7]
PEPPSI™-IPrIPr (NHC ligand)Air and moisture stable precatalyst, effective for C4-selective couplings in some systems.[6]
Pd(Amphos)₂Cl₂AmphosAir-stable catalyst with high turnover numbers for heteroaryl chlorides.

Experimental Protocol: General Procedure

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser) and magnetic stirrer

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reaction Optimization Table

For systematic optimization of the reaction conditions, it is recommended to tabulate the results. This allows for easy comparison of the effects of different parameters on the reaction yield.

Table 2: Template for Optimization of Suzuki-Miyaura Coupling of this compound

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10012
2Pd₂(dba)₃ (1)XPhos (3)K₃PO₄Dioxane/H₂O10012
3PEPPSI-IPr (2)-Cs₂CO₃Toluene11012
4Pd(Amphos)₂Cl₂ (2)-K₂CO₃Dioxane/H₂O9012
5
6

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (this compound) Pd0->OxAdd PdII_complex [R-Pd(II)-Cl]L_n OxAdd->PdII_complex Transmetalation Transmetalation (Ar-B(OH)₂) PdII_complex->Transmetalation PdII_aryl_complex [R-Pd(II)-Ar]L_n Transmetalation->PdII_aryl_complex RedElim Reductive Elimination PdII_aryl_complex->RedElim RedElim->Pd0 Product 2-Aryl-4-methyloxazole RedElim->Product Substrate This compound Substrate->OxAdd BoronicAcid Arylboronic Acid BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk flask - this compound - Arylboronic acid - Catalyst & Ligand - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) setup->inert solvent Add Solvents (Anhydrous Dioxane & Degassed Water) inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 100 °C) solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up - Dilute with EtOAc & Water - Separate layers - Extract aqueous layer monitor->workup Complete purify Purification - Dry combined organic layers - Concentrate under reduced pressure - Flash column chromatography workup->purify product Isolated 2-Aryl-4-methyloxazole purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Applications in Drug Development

The 2-aryl-4-methyloxazole scaffold is a privileged structure in medicinal chemistry. The ability to readily diversify the aryl group at the 2-position through Suzuki-Miyaura coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Analogous 2,4-disubstituted imidazole and thiazole derivatives have shown promise as potent anticancer agents, particularly as tubulin polymerization inhibitors.[8][9][10] The synthesized compounds can be screened in various biological assays to identify novel therapeutic leads.

Troubleshooting

  • Low or no conversion:

    • Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.

    • Increase the catalyst and/or ligand loading.

    • Try a different catalyst/ligand combination from Table 1.

    • Increase the reaction temperature or time.

    • Verify the quality of the boronic acid, as they can degrade over time.

  • Formation of byproducts (e.g., homocoupling of boronic acid):

    • Ensure thorough degassing of solvents to minimize oxygen in the reaction.

    • Use of palladium precatalysts can sometimes minimize side reactions.[5]

  • Protodeboronation (loss of the boronic acid group):

    • This can be an issue with certain substrates and prolonged reaction times. A more active catalyst system that promotes faster coupling may be beneficial.[7]

References

Application Notes and Protocols for C-C Bond Formation with 2-Chloro-4-methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for representative carbon-carbon (C-C) bond formation reactions utilizing 2-chloro-4-methyloxazole as a key building block. The oxazole motif is a privileged scaffold in medicinal chemistry, and the methodologies described herein offer versatile strategies for the synthesis of novel 2-substituted-4-methyloxazole derivatives. The protocols are based on well-established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings.

Note: The following protocols are representative examples for the cross-coupling of heteroaryl chlorides. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical quantitative data for palladium-catalyzed cross-coupling reactions of this compound with various coupling partners. Yields are indicative and may vary based on the specific substrate, catalyst system, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101682
33-Pyridylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DME/H₂O902475
42-Thienylboronic acidPdCl₂(dppf) (3)-Na₂CO₃THF/H₂O801878

Table 2: Stille Coupling of this compound with Organostannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1(Tributylstannyl)benzenePd(PPh₃)₄ (5)-LiClToluene1101288
22-(Tributylstannyl)furanPd₂(dba)₃ (2)P(o-tol)₃ (8)CuINMP1001680
3(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)--DMF1201883
4VinyltributylstannanePd(OAc)₂ (2)AsPh₃ (4)-THF702470

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryTerminal AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60890
21-HexynePd(PPh₃)₄ (3)CuI (6)DiisopropylamineDMF801285
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineToluene701088
4Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Et₃NAcetonitrile501678

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and SPhos (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) to the flask.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryl-4-methyloxazole.

Protocol 2: General Procedure for Stille Coupling

This protocol outlines the palladium-catalyzed cross-coupling of this compound with an organostannane reagent.[1]

Materials:

  • This compound

  • Organostannane (e.g., (Tributylstannyl)benzene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Lithium chloride (LiCl)

  • Anhydrous toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the organostannane (1.1 mmol, 1.1 equiv), and lithium chloride (3.0 mmol, 3.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL) and stir vigorously with a saturated aqueous solution of potassium fluoride (15 mL) for 1 hour to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 2-substituted-4-methyloxazole.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol details the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.[2]

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter through a short pad of Celite®, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography to obtain the 2-alkynyl-4-methyloxazole.

Mandatory Visualizations

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the fundamental signaling pathways of the described cross-coupling reactions and a generalized experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_steps Pd0 Pd(0)Ln PdII R¹-Pd(II)Ln-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)Ln-R² PdII->PdII_R2 R²-B(OR)₂ (activated by base) Transmetal Transmetalation PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RedElim Reductive Elimination Reactants R¹-X + R²-B(OR)₂ Base Base OxAdd_pos Transmetal_pos RedElim_pos

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille_Catalytic_Cycle cluster_steps Pd0 Pd(0)Ln PdII R¹-Pd(II)Ln-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)Ln-R² PdII->PdII_R2 R²-Sn(R)₃ Transmetal Transmetalation PdII_R2->Pd0 Product R¹-R² PdII_R2->Product RedElim Reductive Elimination Reactants R¹-X + R²-Sn(R)₃ OxAdd_pos Transmetal_pos RedElim_pos

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Sonogashira_Catalytic_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)Ln PdII R¹-Pd(II)Ln-X Pd0->PdII R¹-X Oxidative Addition PdII_alkyne R¹-Pd(II)Ln-C≡CR² PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R¹-C≡C-R² PdII_alkyne->Product CuX CuX Cu_alkyne Cu-C≡CR² CuX->Cu_alkyne H-C≡CR² Base Cu_alkyne->PdII from Cu Cycle Cu_alkyne->CuX

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental_Workflow A 1. Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) B 2. Inert Atmosphere (Purge with N₂ or Ar) A->B C 3. Heating & Stirring (Monitor by TLC/LC-MS) B->C D 4. Work-up (Quenching, Extraction, Washing) C->D E 5. Drying & Concentration D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: General experimental workflow for cross-coupling reactions.

References

Application of 2-Chloro-4-methyloxazole in the Synthesis of Bioactive Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-chloro-4-methyloxazole emerges as a versatile and reactive building block for the synthesis of a diverse array of potentially bioactive compounds. The presence of a chlorine atom at the 2-position of the oxazole ring provides a key site for nucleophilic substitution, enabling the introduction of various functional groups and the construction of compound libraries for biological screening.

The oxazole core is a well-established privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of this core is paramount in the development of novel therapeutic agents. This compound serves as an excellent starting point for such functionalization, particularly for the synthesis of 2-amino, 2-thio, and 2-alkoxy-4-methyloxazole derivatives.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of bioactive compounds, focusing on nucleophilic aromatic substitution reactions.

Synthetic Applications and Methodologies

The primary application of this compound in the synthesis of bioactive compounds lies in its reactivity towards nucleophiles. The electron-withdrawing nature of the oxazole ring nitrogen and oxygen atoms facilitates nucleophilic attack at the C2 position, leading to the displacement of the chloride ion.

A general synthetic workflow for the derivatization of this compound is depicted below:

G start This compound reaction Nucleophilic Aromatic Substitution start->reaction nucleophile Nucleophile (R-NH2, R-SH, R-OH) nucleophile->reaction product 2-Substituted-4-methyloxazole Derivatives reaction->product bioassay Biological Screening product->bioassay

Caption: General workflow for the synthesis of bioactive compounds from this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-amino, 2-thio, and 2-alkoxy-4-methyloxazole derivatives. These are generalized procedures and may require optimization based on the specific nucleophile used.

Protocol 1: Synthesis of 2-Amino-4-methyloxazole Derivatives

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-amino-4-methyloxazole derivative.

Protocol 2: Synthesis of 2-Thio-4-methyloxazole Derivatives

This protocol outlines the reaction of this compound with a thiol.

Materials:

  • This compound

  • Thiol

  • Anhydrous acetonitrile or other suitable solvent

  • Potassium carbonate or other suitable base

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of potassium carbonate (2.0 eq) in anhydrous acetonitrile, add the desired thiol (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous acetonitrile.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the crude product by silica gel column chromatography.

Biological Activity of Resulting Derivatives

While specific biological data for derivatives of this compound are not extensively reported, the broader class of 2-substituted-4-methyloxazoles has shown significant therapeutic potential. For instance, 2-amino-4-methyloxazole derivatives have been investigated for their potent antimicrobial properties, particularly against Mycobacterium tuberculosis.[1]

The rationale for synthesizing new derivatives from this compound is to explore a wider chemical space and potentially discover compounds with improved potency, selectivity, and pharmacokinetic properties. The synthesized compounds can be screened against a variety of biological targets.

Table 1: Potential Biological Activities of 2-Substituted-4-methyloxazole Derivatives

Derivative ClassPotential Biological ActivityRationale
2-Amino-4-methyloxazolesAntimicrobial, AnticancerKnown activity of related compounds.[1]
2-Thio-4-methyloxazolesKinase Inhibition, AntiviralThioether linkages are common in bioactive molecules.
2-Alkoxy-4-methyloxazolesAnti-inflammatoryModulation of physicochemical properties for improved target engagement.

Potential Signaling Pathway: Kinase Inhibition

Many heterocyclic compounds, including oxazole derivatives, are known to function as kinase inhibitors. A hypothetical signaling pathway that could be targeted by newly synthesized 2-substituted-4-methyloxazole derivatives is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 2-Substituted-4-methyloxazole Derivative Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a 2-substituted-4-methyloxazole derivative.

Conclusion

This compound represents a valuable and underutilized starting material for the synthesis of novel bioactive compounds. Its reactivity in nucleophilic substitution reactions allows for the straightforward creation of diverse chemical libraries. The established biological significance of the oxazole scaffold provides a strong impetus for the exploration of new derivatives. The protocols and information presented herein are intended to serve as a foundational guide for researchers to unlock the potential of this versatile building block in drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 2-Chloro-4-methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-chloro-4-methyloxazole. This versatile building block is a valuable substrate for creating a diverse range of 2-substituted-4-methyloxazole derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols outlined herein are based on established palladium-catalyzed coupling methodologies and may serve as a starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the chlorine atom at the 2-position serves as a reactive handle for various coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. These reactions enable the introduction of aryl, vinyl, alkynyl, and amino moieties, respectively, at the C2-position of the oxazole ring, providing access to a wide array of functionalized molecules. While direct literature examples for this compound are limited, the protocols provided are based on analogous reactions with other chloro-heterocycles and are expected to be applicable with some optimization.

General Palladium-Catalyzed Cross-Coupling Reaction Mechanism

The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. The palladium catalyst cycles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.

Palladium Catalytic Cycle General Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)(L2)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)(L2)-X->Transmetalation Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)(L2)-R R-M Reductive_Elimination Reductive_Elimination Ar-Pd(II)(L2)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product Reductive_Elimination->Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Notes and Protocols

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-methyloxazoles

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1][2] This reaction is widely used to synthesize biaryl compounds. For this compound, this allows for the introduction of various aryl and heteroaryl substituents.

Typical Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Substrates This compound, Arylboronic acid
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf)
Ligand SPhos, XPhos, or PPh₃
Base K₂CO₃, K₃PO₄, or Cs₂CO₃
Solvent Dioxane/H₂O, Toluene/H₂O, or DMF
Temperature 80-120 °C
Reaction Time 4-24 hours

Experimental Protocol: Synthesis of 2-Phenyl-4-methyloxazole

Suzuki_Workflow Suzuki Coupling Workflow A Combine Reactants: This compound, Phenylboronic acid, Base (K₂CO₃) B Add Catalyst System: Pd(OAc)₂, Ligand (SPhos) A->B C Add Solvent: Degassed Dioxane/H₂O B->C D Reaction: Heat at 100 °C under Argon C->D E Work-up: Aqueous extraction D->E F Purification: Column chromatography E->F G Product: 2-Phenyl-4-methyloxazole F->G Coupling_Relationships Synthetic Routes from this compound cluster_reactions Palladium-Catalyzed Reactions cluster_products Product Classes Start This compound Suzuki Suzuki Coupling + R-B(OH)₂ Start->Suzuki Sonogashira Sonogashira Coupling + R-C≡CH Start->Sonogashira Heck Heck Reaction + Alkene Start->Heck Buchwald Buchwald-Hartwig + R₂NH Start->Buchwald Aryl 2-Aryl-4-methyloxazoles Suzuki->Aryl Alkynyl 2-Alkynyl-4-methyloxazoles Sonogashira->Alkynyl Alkenyl 2-Alkenyl-4-methyloxazoles Heck->Alkenyl Amino 2-Amino-4-methyloxazoles Buchwald->Amino

References

Application Notes and Protocols for the Large-Scale Preparation of 2-Methyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction The 2-methyloxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The transition from laboratory-scale synthesis to large-scale industrial production presents unique challenges, including scalability, cost-effectiveness, safety, and impurity control. These application notes provide detailed protocols for scalable methods, comparative data to guide process development, and visualizations of synthetic workflows and relevant biological pathways.

Method Selection Philosophy for Oxazole Synthesis

Choosing the appropriate synthetic strategy is critical for efficient process development. The decision often depends on the desired substitution pattern of the target 2-methyloxazole derivative and the availability of starting materials. The following workflow outlines a logical approach to selecting a suitable large-scale synthesis method.

G start Target: 2-Methyloxazole Derivative sub_pattern Define Substitution Pattern start->sub_pattern precursors Assess Precursor Availability sub_pattern->precursors method1 2,4-Disubstituted: Internal Oxidation Transfer precursors->method1 2,4-Pattern method2 4-Substituted: LiAlH4 Reduction precursors->method2 4-Carboxaldehyde method3 4,5-Disubstituted: From Carboxylic Acids precursors->method3 4,5-Pattern method4 General: Flow Chemistry Oxidation precursors->method4 General Oxidation precursor1 α-Halo Ketones & Amides method1->precursor1 precursor2 N-Methoxy-N-Methyl Amides method2->precursor2 precursor3 Carboxylic Acids & Isocyanides method3->precursor3 precursor4 Synthesized Oxazolines method4->precursor4

Caption: Decision workflow for selecting a synthetic route.

Comparative Summary of Large-Scale Methods

The following table summarizes key quantitative and qualitative data for the described large-scale synthesis protocols, allowing for direct comparison.

ParameterMethod 1: LiAlH₄ ReductionMethod 2: Internal Oxidation TransferMethod 3: From Carboxylic AcidsMethod 4: Flow Chemistry Oxidation
Target Product 2-Methyloxazole-4-carboxaldehyde2,4-Disubstituted Oxazoles4,5-Disubstituted OxazolesGeneral Oxazoles from Oxazolines
Reported Scale 10-kg Batches[4]Multigram[4]Gram-Scale[5]2 mmol (scalable)[6]
Key Reagents Lithium aluminium hydride (LiAlH₄)Readily available starting materialsDMAP-Tf, Isocyanoacetates[5]Activated Manganese Dioxide (MnO₂)[6]
Typical Yield High (not specified)Excellent[4]Up to 96%[5]50-79%[6]
Key Advantage Proven for kilogram-scale production.[4]Avoids a separate, harsh oxidation step.[4]Broad substrate scope and high functional group tolerance.[5]Amenable to automation and continuous processing; high safety profile.[6]
Considerations LiAlH₄ is highly reactive and requires careful handling.Route may be specific to certain substitution patterns.Reagent cost may be a factor for very large scales.Requires specialized flow reactor setup.

Experimental Protocols

Protocol 1: Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde

This protocol is adapted from a method developed for 10-kg batch production, highlighting a key industrial intermediate.[4] The central transformation is the reduction of an N-methoxy-N-methyl (Weinreb) amide using lithium aluminium hydride (LiAlH₄).

G start Start: N-methoxy-N-methyl 2-methyloxazole-4-carboxamide reduction Reduction: Add LiAlH₄ in an appropriate solvent (e.g., THF) under inert atmosphere. start->reduction workup Work-up: Careful quenching of excess LiAlH₄, followed by aqueous work-up. reduction->workup isolation Isolation: Extraction with an organic solvent and concentration. workup->isolation purification Purification: Crystallization of the crude product. isolation->purification end Final Product: 2-Methyloxazole-4- carboxaldehyde purification->end

Caption: Workflow for the large-scale synthesis of 2-methyloxazole-4-carboxaldehyde.

Detailed Methodology:

  • Reaction Setup: In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and addition funnel under an inert nitrogen atmosphere, charge a solution of the starting N-methoxy-N-methyl 2-methyloxazole-4-carboxamide in an anhydrous solvent such as tetrahydrofuran (THF).

  • Reduction: Cool the solution to a controlled temperature (e.g., 0 °C). Prepare a solution or slurry of lithium aluminium hydride (LiAlH₄) in anhydrous THF and add it slowly via the addition funnel, maintaining the internal temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow, controlled addition of a quenching agent (e.g., ethyl acetate), followed by an aqueous work-up procedure (e.g., Rochelle's salt solution or dilute acid).

  • Isolation: Separate the organic phase and extract the aqueous phase with a suitable organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the 2-methyloxazole-4-carboxaldehyde by crystallization from an appropriate solvent system to achieve high purity on a 10-kg batch scale.[4]

Protocol 2: Scalable Synthesis of 2-Methyl-4,5-disubstituted Oxazoles as Antitubulin Agents

This protocol is based on a three-step synthesis used to produce potent antitubulin agents and is suitable for multigram-scale preparation.[2]

Detailed Methodology:

  • Step 1: Condensation to Form Oxazole Core: In a high-temperature reactor, combine the appropriate α-bromo acetophenone (e.g., 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone) with acetamide. Heat the mixture to 150 °C for approximately 2 hours to form the 2-methyl-4-substituted oxazole derivative.[2]

  • Step 2: Chemoselective Bromination: Dissolve the product from Step 1 in chloroform (CHCl₃). Add N-bromosuccinimide (NBS) and stir to effect monobromination at the C-5 position of the oxazole ring, yielding the 2-methyl-4-substituted-5-bromooxazole intermediate.[2]

  • Step 3: Suzuki Cross-Coupling: The 5-bromooxazole intermediate is then subjected to a Suzuki cross-coupling reaction. In a suitable solvent system with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃), react the intermediate with the desired boronic acid to install the final substituent at the C-5 position.

  • Purification: After aqueous work-up and extraction, the final 2-methyl-4,5-disubstituted oxazole product is typically purified by column chromatography on silica gel.

Protocol 3: Rapid Synthesis of Oxazoles via Flow Chemistry

This method utilizes a continuous flow process for the heterogeneous oxidation of oxazolines to oxazoles, offering excellent potential for safe, large-scale production and automation.[6]

Detailed Methodology:

  • Reactor Setup: Pack a column reactor with activated manganese dioxide (MnO₂). The reactor is connected to a pump and a back-pressure regulator, with temperature control.

  • Reaction Execution: Prepare a solution of the starting 2-substituted-oxazoline in a suitable solvent like 1,2-dimethoxyethane (DME).

  • Flow Process: Pump the oxazoline solution through the heated MnO₂-packed column at a controlled flow rate and temperature (e.g., 60-100 °C).[6]

  • Product Collection: The output from the reactor is collected.

  • Isolation: The collected solution is concentrated under vacuum to afford the corresponding oxazole. This method often provides the product in good yield without the need for further purification.[6]

Application Example: 2-Methyloxazole Derivatives as Antitubulin Agents

Certain 2-methyl-4,5-disubstituted oxazoles have been identified as highly potent antitubulin agents, functioning as cis-constrained analogues of Combretastatin A-4 (CA-4).[2] These compounds bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately induces apoptosis in cancer cells.

G compound 2-Methyloxazole Derivative (e.g., 4i) tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits mitosis Mitotic Spindle Formation polymerization->mitosis Required for arrest Cell Cycle Arrest (G2/M Phase) mitosis->arrest Disruption leads to apoptosis Apoptosis (Cancer Cell Death) arrest->apoptosis Induces

Caption: Pathway of antitubulin 2-methyloxazole derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Van Leusen reaction is a highly effective and versatile method for the synthesis of oxazoles, a class of heterocyclic compounds with significant importance in medicinal chemistry due to their presence in numerous biologically active molecules.[1][2][3] This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to construct the oxazole ring.[1][4] The reaction is valued for its operational simplicity, the availability of starting materials, and its broad substrate scope.[5]

This document provides detailed application notes, experimental protocols, and data for the synthesis of various substituted oxazoles using the Van Leusen reaction, including microwave-assisted and one-pot methodologies.

Reaction Principle

The Van Leusen oxazole synthesis proceeds via the deprotonation of TosMIC by a base, followed by a nucleophilic attack of the resulting anion on the carbonyl carbon of an aldehyde.[6] The subsequent intermediate undergoes a 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[1] The final step involves the elimination of p-toluenesulfinic acid, driven by the formation of the aromatic oxazole ring.[1][2]

Core Reagents and Equipment

  • Tosylmethyl isocyanide (TosMIC): A stable, odorless solid that serves as the C-N=C synthon.[7][8]

  • Aldehydes: A wide range of aromatic, heteroaromatic, and aliphatic aldehydes can be used.

  • Base: Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and potassium tert-butoxide (t-BuOK).[1][9]

  • Solvent: Methanol is a common solvent, while ionic liquids like [bmim]Br have been used for greener synthesis.[1][10]

  • Standard laboratory glassware: Round-bottom flasks, condensers, etc.

  • Heating and stirring equipment: Magnetic stirrers, heating mantles, or oil baths.

  • Microwave reactor (for microwave-assisted synthesis). [10][11]

  • Purification equipment: Rotary evaporator, column chromatography supplies (silica gel, solvents).

Data Presentation

Table 1: Synthesis of 5-Substituted Oxazoles
EntryAldehydeBaseSolventTime (h)Yield (%)Reference
1BenzaldehydeK₂CO₃Methanol685[2]
24-ChlorobenzaldehydeK₂CO₃Methanol488[2]
34-MethoxybenzaldehydeK₂CO₃Methanol582[2]
42-NaphthaldehydeK₂CO₃Methanol690[5]
5FurfuralK₂CO₃Methanol475[10]
Table 2: Synthesis of 4,5-Disubstituted Oxazoles (One-Pot in Ionic Liquid)
EntryAldehydeAliphatic HalideBaseSolventTime (h)Yield (%)Reference
1BenzaldehydeBenzyl bromideK₂CO₃[bmim]Br2292[1][10]
24-ChlorobenzaldehydeBenzyl bromideK₂CO₃[bmim]Br2295[10]
3BenzaldehydeEthyl bromideK₂CO₃[bmim]Br2288[10]
44-MethylbenzaldehydeBenzyl bromideK₂CO₃[bmim]Br2290[10]
Table 3: Microwave-Assisted Synthesis of 5-Substituted Oxazoles
EntryAldehydeBaseSolventTime (min)Power (W)Temperature (°C)Yield (%)Reference
1BenzaldehydeK₃PO₄Isopropanol102806085[1]
24-BromobenzaldehydeK₃PO₄Isopropanol152806082[1]
33-NitrobenzaldehydeK₃PO₄Isopropanol102806090[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Substituted Oxazoles

This protocol is adapted from the synthesis of 4-benzyl-5-phenyloxazole, modified for 5-substituted oxazoles.[2]

  • To a solution of the aldehyde (1.0 equiv) and TosMIC (1.0 equiv) in methanol, add potassium carbonate (2.0 equiv).

  • Stir the reaction mixture at reflux for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and ethyl acetate and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired 5-substituted oxazole.[2]

Protocol 2: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid

This protocol describes a one-pot synthesis in the ionic liquid [bmim]Br.[1]

  • In a round-bottom flask, combine TosMIC (1.0 mmol) and potassium carbonate (3.0 mmol) in [bmim]Br (2.5 mL).

  • Add the aliphatic halide (1.5 mmol) to the mixture.

  • Stir the mixture vigorously at room temperature for 12 hours. Monitor the consumption of TosMIC by TLC.

  • Once TosMIC is consumed, add the aldehyde (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for approximately 10 hours.

  • Upon completion, pour the reaction mixture into water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).[1]

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Microwave-Assisted Synthesis of 5-Substituted Oxazoles

This protocol details a rapid synthesis using microwave irradiation.[1]

  • In a microwave process vial, combine the aldehyde (3 mmol), TosMIC (3 mmol), and potassium phosphate (K₃PO₄, 3 mmol, 1 equiv.) in isopropanol.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 60 °C with a power of 280 W for the time specified in Table 3 (typically 10-15 minutes).

  • After the reaction, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Van_Leusen_Mechanism TosMIC TosMIC step1 Deprotonation TosMIC->step1 Aldehyde R'-CHO step2 Nucleophilic Attack Aldehyde->step2 Base Base Base->step1 TosMIC_anion TosMIC Anion TosMIC_anion->step2 Alkoxide Alkoxide Intermediate step3 5-endo-dig Cyclization Alkoxide->step3 Oxazoline Oxazoline Intermediate step4 Elimination Oxazoline->step4 Oxazole 5-R'-Oxazole TosH Tos-H step1->TosMIC_anion step2->Alkoxide step3->Oxazoline step4->Oxazole step4->TosH

Caption: Van Leusen oxazole synthesis mechanism.

Experimental_Workflow A Combine Aldehyde, TosMIC, and Base in Solvent B Heat Reaction Mixture (Conventional or Microwave) A->B Reaction Conditions C Cool to Room Temperature B->C D Solvent Removal C->D E Aqueous Work-up (Extraction) D->E F Drying and Filtration E->F G Concentration F->G H Column Chromatography G->H I Pure Oxazole H->I

Caption: General experimental workflow for oxazole synthesis.

Conclusion

The Van Leusen reaction provides a robust and adaptable methodology for the synthesis of a wide array of substituted oxazoles.[1] The reaction conditions can be tailored to specific substrates and desired outcomes, with options for conventional heating, microwave-assisted synthesis for accelerated reaction times, and the use of ionic liquids for a more environmentally benign approach.[1][10][11] These protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-methyloxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The synthesis of this compound presents unique challenges primarily due to the electronic nature of the oxazole ring. The oxazole ring is generally electron-deficient, which makes direct electrophilic substitution, such as chlorination, at the C2 position difficult.[1][2] Key challenges include:

  • Low Reactivity: The electron-withdrawing character of the nitrogen and oxygen atoms deactivates the ring towards electrophilic attack.[1]

  • Regioselectivity: In cases of electrophilic substitution on 4-methyloxazole, the C5 position is the more favored site of attack, making selective chlorination at C2 challenging.[2]

  • Precursor Availability: Some potential precursors, like 2-amino-4-methyloxazole, may require multi-step synthesis themselves.[3]

Q2: What are the most plausible synthetic strategies to obtain this compound?

A2: Based on established organic chemistry principles and analogous reactions, three primary strategies can be proposed:

  • Conversion of a 2-Oxazolone Precursor: Synthesis of 4-methyl-2(3H)-oxazolone followed by chlorination is a promising route. The oxazolone can be synthesized from precursors like ethyl 2-chloroacetoacetate and urea.[3]

  • Sandmeyer Reaction from a 2-Amino Precursor: This involves the synthesis of 2-amino-4-methyloxazole, followed by diazotization and subsequent reaction with a chloride source, such as copper(I) chloride.[4][5]

  • Metalation and Electrophilic Quench: Direct deprotonation of 4-methyloxazole at the C2 position using a strong base (lithiation), followed by reaction with an electrophilic chlorine source. The C2 position is the most acidic proton on the 4-methyloxazole ring, making this approach regioselective.[1][2]

Q3: How can I confirm the identity and purity of the synthesized this compound?

A3: A combination of spectroscopic techniques should be used for structural confirmation and purity assessment. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the position of the methyl and chloro substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

  • Chromatographic Techniques (GC, HPLC): To assess the purity of the final product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Incomplete reaction: Starting material remains after the expected reaction time.- Increase reaction time: Monitor the reaction progress using TLC or GC-MS to ensure completion. - Increase reaction temperature: For thermally stable compounds, gently increasing the temperature can enhance the reaction rate. - Reagent purity: Ensure all starting materials and solvents are of high purity and anhydrous where necessary, as impurities can inhibit the reaction.[6]
Decomposition of starting material or product: The desired compound is sensitive to the reaction conditions.- Milder reaction conditions: Explore lower temperatures, alternative milder reagents, or shorter reaction times. - Inert atmosphere: For sensitive intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[6]
Formation of Side Products Lack of regioselectivity: In direct chlorination attempts, substitution may occur at other positions on the oxazole ring (e.g., C5).[2]- Employ a regioselective strategy: Utilize methods like the Sandmeyer reaction on a 2-amino precursor or lithiation at the C2 position followed by electrophilic quench to ensure chlorination at the desired position.[1][4]
Over-chlorination or side reactions: The chlorinating agent is too reactive or is used in excess.- Use a milder chlorinating agent: Consider reagents like N-chlorosuccinimide (NCS) over harsher ones. - Stoichiometric control: Carefully control the stoichiometry of the chlorinating agent.
Difficulty in Product Purification Co-elution of impurities during chromatography: Impurities have similar polarity to the product.- Optimize the solvent system: Experiment with different solvent mixtures for column chromatography to achieve better separation. - Alternative purification methods: Consider other techniques such as distillation (if the product is a liquid and thermally stable) or recrystallization (if a solid).[7]
Emulsion formation during work-up: Difficulty in separating aqueous and organic layers.- Add brine: Addition of a saturated sodium chloride solution can help break emulsions. - Filtration: Filtering the organic layer through a pad of celite can also be effective.[7]

Quantitative Data Summary

Synthetic Route Key Reagents Typical Reaction Conditions Estimated Yield (%)
Route 1: From 4-Methyl-2-oxazolone 1. Urea, Ethyl 2-chloroacetoacetate 2. POCl₃ or SOCl₂1. Reflux in ethanol 2. Heating with chlorinating agent40-60 (overall)
Route 2: Sandmeyer Reaction 1. Urea, Ethyl 2-chloroacetoacetate 2. NaNO₂, HCl 3. CuCl1. Reflux in ethanol 2. 0-5 °C 3. Room Temperature30-50 (overall)
Route 3: Lithiation & Quench 1. 4-Methyloxazole, n-BuLi 2. N-Chlorosuccinimide (NCS)1. -78 °C in THF 2. -78 °C to room temperature50-70

Experimental Protocols

Protocol 1: Synthesis of this compound via 4-Methyl-2-oxazolone

This protocol is a proposed two-step synthesis involving the formation of a 2-oxazolone intermediate followed by chlorination.

Step 1: Synthesis of 4-Methyl-2(3H)-oxazolone (Based on the synthesis of 2-amino-4-methyloxazole derivatives[3])

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-chloroacetoacetate (1.0 eq) and urea (1.2 eq) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization to yield 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid. To obtain the desired 4-methyl-2(3H)-oxazolone, a variation of this procedure without the urea or alternative starting materials would be required, which is a common route to 2-oxazolones.

Step 2: Chlorination of 4-Methyl-2(3H)-oxazolone

  • Reaction Setup: In a fume hood, place the dried 4-methyl-2(3H)-oxazolone (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Chlorination: Add phosphorus oxychloride (POCl₃, 3.0 eq) or thionyl chloride (SOCl₂, 3.0 eq) dropwise at 0 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Work-up: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This proposed route involves the synthesis of 2-amino-4-methyloxazole followed by a Sandmeyer reaction.

Step 1: Synthesis of 2-Amino-4-methyloxazole (Adapted from the synthesis of its carboxylic acid derivative[3])

  • A detailed protocol for the direct synthesis of 2-amino-4-methyloxazole would need to be developed, likely starting from precursors like α-haloketones and cyanamide.

Step 2: Sandmeyer Reaction [4][5]

  • Diazotization: Dissolve 2-amino-4-methyloxazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification: Extract the reaction mixture with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

logical_workflow cluster_troubleshooting Troubleshooting Workflow start Initial Synthesis Attempt low_yield Low or No Yield? start->low_yield side_products Side Products Formed? low_yield->side_products No check_conditions Check Reaction Conditions: - Temperature - Time - Reagent Purity low_yield->check_conditions Yes purification_issues Purification Difficulties? side_products->purification_issues No change_strategy Change Synthetic Strategy: - Regioselective Method - Milder Reagents side_products->change_strategy Yes success Successful Synthesis purification_issues->success No optimize_purification Optimize Purification: - Different Chromatography Solvents - Distillation/Recrystallization purification_issues->optimize_purification Yes check_conditions->start change_strategy->start optimize_purification->start

Caption: A logical workflow for troubleshooting the synthesis of this compound.

experimental_workflow cluster_route1 Route 1: Via 2-Oxazolone cluster_route2 Route 2: Sandmeyer Reaction start1 Ethyl 2-chloroacetoacetate + Urea oxazolone 4-Methyl-2(3H)-oxazolone start1->oxazolone Cyclization chlorination Chlorination (POCl₃ or SOCl₂) oxazolone->chlorination product1 This compound chlorination->product1 start2 2-Amino-4-methyloxazole diazotization Diazotization (NaNO₂ / HCl) start2->diazotization sandmeyer Sandmeyer Reaction (CuCl) diazotization->sandmeyer product2 This compound sandmeyer->product2

Caption: Proposed synthetic workflows for this compound.

References

Technical Support Center: Optimizing Cross-Coupling Reactions for 2-Chloro-4-methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions for 2-chloro-4-methyloxazole.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between this compound and various organoboron compounds. Due to the relative inertness of the C-Cl bond, careful optimization of the catalytic system is often necessary.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of this compound showing low to no yield?

A1: Low conversion with chloro-heterocycles is a common challenge, primarily due to the strength of the carbon-chlorine bond, which makes the initial oxidative addition step of the catalytic cycle difficult. Key factors to investigate are the activity of the catalyst system, the choice of base and solvent, and the reaction temperature.[1] For electron-rich chloro-heterocycles, standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]

Q2: What are the best starting conditions for a Suzuki-Miyaura coupling with this compound?

A2: A good starting point is to use a palladium source like Pd(OAc)₂ or a pre-catalyst, combined with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[1][2] A strong inorganic base like K₃PO₄ or Cs₂CO₃ is often effective.[1][3] A common solvent system is a mixture of an organic solvent like dioxane or toluene with water.[4]

Q3: I'm observing significant side products in my reaction. What are they and how can I minimize them?

A3: Common side reactions include protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[1]

  • Protodeboronation: This can be caused by excess water or high temperatures. Using anhydrous solvents, a milder base, or switching to a boronic ester (e.g., a pinacol ester) can help.[1]

  • Homocoupling: This is often promoted by the presence of oxygen.[5] Ensure your reaction mixture is thoroughly degassed.[1][6] Using a Pd(0) source or an efficient pre-catalyst can also reduce homocoupling.[1]

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition - Degas Solvents: Thoroughly degas all solvents with an inert gas (Argon or Nitrogen) to remove oxygen, which can deactivate the Pd(0) catalyst.[1][6] - Use Fresh Catalyst/Ligand: Ensure your palladium source and ligands are not degraded. Consider using a more stable and active pre-catalyst (e.g., a Buchwald G3 precatalyst). - Increase Catalyst Loading: If other optimizations fail, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve the yield.
Ineffective Oxidative Addition - Switch to a More Active Ligand: For the C-Cl bond of this compound, standard phosphine ligands like PPh₃ may be insufficient. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands to facilitate this step.[1][2]
Inefficient Transmetalation - Screen Bases: The base is crucial for activating the boronic acid. If a moderate base like Na₂CO₃ or K₂CO₃ is not effective, switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[1][3] - Check Base Solubility: Ensure the chosen base has some solubility in the reaction medium. A solvent mixture including water can help with inorganic bases.[7]
Sub-optimal Reaction Conditions - Increase Temperature: Chloro-heterocycles often require higher temperatures (e.g., 80-110 °C) to react.[8] Microwave irradiation can also be effective in reducing reaction times and improving yields.[9] - Solvent Choice: The polarity of the solvent can significantly impact the reaction. Screen solvents such as dioxane, toluene, or DMF, often with a small amount of water.[7][10]
Data Presentation: Effect of Reaction Parameters on Yield

The following data is representative of Suzuki-Miyaura couplings of chloro-heterocycles and should be used as a guide for optimizing the reaction of this compound.

Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of 2,4-dichloropyrimidine

CatalystLigandYield (%)Notes
Pd(PPh₃)₄-71A common and often effective catalyst.
Pd₂(dba)₃-<5Inefficient without an appropriate ligand.[9]
Pd₂(dba)₃·CHCl₃-35Shows moderate improvement over Pd₂(dba)₃ alone.[9]
Pd(OAc)₂SPhos>90 (typical)Buchwald ligands are highly effective for chloro-heterocycles.[1]
Pd(PEPPSI)-IPr-HighNHC-ligated catalysts show excellent activity.[3]

Reaction conditions and yields are adapted from studies on dichloropyrimidines and are intended for illustrative purposes.[9]

Table 2: Effect of Base and Solvent on Suzuki Coupling Yield

BaseSolventApproximate Yield (%)
K₂CO₃Toluene/H₂OModerate
K₃PO₄DioxaneGood
Cs₂CO₃DMFSuperior
Na₂CO₃THF/H₂OModerate

Relative yields are based on general observations in the literature for challenging Suzuki couplings.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium source, and the ligand.[1]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions can take from 4 to 24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Visualizations

Suzuki_Catalytic_Cycle cluster_oa cluster_tm cluster_re pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex aryl_halide Ar-X (this compound) oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)(R)L₂ pd_complex->pd_intermediate boronic_acid R-B(OH)₂ base Base transmetalation Transmetalation pd_intermediate->pd0 product Ar-R (Coupled Product) reductive_elimination Reductive Elimination

Caption: The Suzuki-Miyaura catalytic cycle.

II. Heck Coupling

The Heck reaction couples this compound with an alkene to form a substituted alkene.[9][12] Similar to the Suzuki coupling, the activation of the C-Cl bond is a critical step.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction is not proceeding. What are the likely causes?

A1: The most common issues are related to the catalyst system and reaction temperature. A Pd(II) precatalyst like Pd(OAc)₂ is often more efficient than a Pd(0) source.[13] The choice of ligand is also critical. Additionally, Heck reactions often require high temperatures, typically above 100 °C.[13]

Q2: What is the role of the base in the Heck reaction?

A2: The base is necessary to neutralize the acid (HX) that is formed during the catalytic cycle, which regenerates the active Pd(0) catalyst.[13] Common bases include organic amines like triethylamine (Et₃N) or inorganic bases such as Na₂CO₃ or K₂CO₃.[13]

Q3: How can I control the regioselectivity of the Heck reaction?

A3: For styrene derivatives, the arylation typically occurs at the less substituted carbon of the double bond. The choice of ligand and reaction conditions can sometimes influence the regioselectivity.

Troubleshooting Guide: Low Yield in Heck Coupling
Potential Cause Troubleshooting Steps
Poor Catalyst Activity - Use a Pd(II) Precatalyst: Pd(OAc)₂ is a common and effective choice.[13] - Ligand Selection: If a simple phosphine ligand is not working, consider more specialized ligands. For some systems, phosphine-free conditions with a palladacycle catalyst can be effective.[14]
Insufficient Reaction Temperature - Increase Heat: Heck reactions with chloroarenes often require temperatures in the range of 120-150 °C.
Base Incompatibility - Screen Bases: The choice of base can be critical. Triethylamine is a common choice, but inorganic bases like K₂CO₃ or Cs₂CO₃ may also be effective.
Side Reactions - Alkene Isomerization: This can be a side reaction. The addition of certain salts can sometimes suppress this. - Formation of Palladium Black: This indicates catalyst decomposition. Using a more stable ligand or a pre-catalyst can help.
Data Presentation: Effect of Reaction Parameters on Yield

The following data is representative for Heck couplings of aryl halides and should be used as a guide for optimizing the reaction of this compound.

Table 3: Optimization of Heck Reaction of 4-Bromotoluene with Styrene

Catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Et₃NDMF11092
1K₂CO₃DMF11085
1Cs₂CO₃DMF11088
0.5Et₃NDMF11080
1Et₃NNMP11095

Data is adapted from a study on the Heck reaction of 4-bromotoluene with styrene and is for illustrative purposes.

Experimental Protocol: Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (optional, e.g., PPh₃, 2-10 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • High-boiling point solvent (e.g., DMF, NMP, or Dioxane)

Procedure:

  • In a reaction vessel, combine this compound, the palladium catalyst, and the ligand (if used).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent, the alkene, and the base via syringe.

  • Heat the mixture to 100-140 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Visualizations

Heck_Catalytic_Cycle cluster_1 cluster_2 cluster_3 cluster_4 pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex aryl_halide Ar-X oxidative_addition Oxidative Addition pd_intermediate R-CH₂-CH(Ar)-Pd(II)(X)L₂ pd_complex->pd_intermediate alkene Alkene migratory_insertion Migratory Insertion product_complex [HPd(II)(X)L₂] + Product pd_intermediate->product_complex beta_hydride_elimination β-Hydride Elimination product_complex->pd0 base Base reductive_elimination Reductive Elimination product Coupled Product

Caption: The Heck reaction catalytic cycle.

III. Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between this compound and a terminal alkyne.[15] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[16]

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is giving a low yield. What should I check first?

A1: The most common issues are the quality of the reagents and the reaction atmosphere. The reaction is sensitive to oxygen, which can lead to homocoupling of the alkyne (Glaser coupling).[7] Ensure all reagents are pure and solvents are thoroughly degassed. The choice of base is also critical.

Q2: Is the copper co-catalyst always necessary?

A2: While the classic Sonogashira reaction uses a copper(I) salt (typically CuI) as a co-catalyst to increase the reaction rate, copper-free protocols have been developed.[17][18] These can be advantageous in avoiding alkyne homocoupling and simplifying purification.[18]

Q3: What are the best conditions for coupling a chloro-heterocycle?

A3: Chloro-heterocycles are less reactive than their bromo or iodo counterparts. Therefore, more forcing conditions are often required, such as higher temperatures (80-120 °C) and the use of more active catalyst systems, potentially with bulky, electron-rich ligands.[10]

Troubleshooting Guide: Low Yield in Sonogashira Coupling
Potential Cause Troubleshooting Steps
Alkyne Homocoupling (Glaser Coupling) - Strictly Anaerobic Conditions: Thoroughly degas all solvents and maintain an inert atmosphere throughout the reaction. - Consider Copper-Free Conditions: If homocoupling persists, explore a copper-free protocol. This often requires a stronger base or a more specialized ligand.[12][18]
Catalyst Deactivation - Use Fresh Catalysts: Ensure Pd and Cu catalysts are not old or oxidized. - Ligand Choice: For challenging substrates, a simple PPh₃ ligand may not be sufficient. Consider bulky phosphine ligands or NHC ligands.[17]
Ineffective Base - Base Screening: Amine bases like Et₃N or diisopropylamine (DIPEA) are common. For less reactive chlorides, a stronger base like Cs₂CO₃ or K₃PO₄ may be necessary.[10]
Poor Substrate Reactivity - Increase Temperature: Carefully increase the reaction temperature. - Solvent Effects: Polar aprotic solvents like DMF or DMSO can sometimes improve yields for aryl chlorides.[10][19]
Data Presentation: Effect of Reaction Parameters on Yield

The following data is representative for Sonogashira couplings of halo-heterocycles and should be used as a guide for optimizing the reaction of this compound.

Table 4: General Conditions for Sonogashira Coupling of Halo-imidazoles

HalideCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Iodo-Pd(PPh₃)₄ (2)-CuI (4)Et₃NTHFRT4-1270-95
Bromo-PdCl₂(PPh₃)₂ (3)PPh₃ (6)CuI (5)DIPEADMF80-10012-2450-85
Chloro-Pd₂(dba)₃ (2)Xantphos (4)CuI (5)Cs₂CO₃Toluene110-12024-4830-70

Data adapted from a study on halo-imidazoles and is for illustrative purposes.[20]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., Et₃N or Cs₂CO₃, 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[10]

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) pd_intermediate Ar-Pd(II)(C≡CR')L₂ pd_complex->pd_intermediate Transmetalation pd_intermediate->pd0 Reductive Elimination product Ar-C≡C-R' pd_intermediate->product cu_halide CuX cu_acetylide R'C≡CCu cu_halide->cu_acetylide + Alkyne, - Base-HX alkyne R'C≡CH cu_acetylide->cu_halide (to Pd cycle) base Base

Caption: The Sonogashira coupling catalytic cycles.

References

Technical Support Center: Purification of Crude 2-Chloro-4-methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Chloro-4-methyloxazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for crude this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in crude this compound?

A2: Impurities can arise from unreacted starting materials, side reactions, or decomposition. Common impurities may include unreacted starting materials from the synthesis, over-chlorinated or unchlorinated oxazole derivatives, and polymeric materials. The specific impurities will depend on the synthetic route employed. For instance, syntheses involving harsh conditions might lead to decomposition products.[1]

Q3: How can I remove colored impurities from my this compound sample?

A3: Colored impurities can often be removed by treating the crude product with activated charcoal during recrystallization. However, it is important to use a minimal amount of charcoal as it can also adsorb the desired product, leading to lower yields. A subsequent hot gravity filtration is necessary to remove the charcoal.

Q4: My purified this compound is unstable and decomposes over time. How can I improve its stability?

A4: this compound may be sensitive to heat, light, and air. To enhance stability, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), at a low temperature, and protected from light. If the compound is susceptible to polymerization, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) might be beneficial.[2]

Troubleshooting Guides

Low Yield After Purification
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion before starting the purification process.[3]
Product Loss During Extraction If the product has some water solubility, perform multiple extractions of the aqueous layer with an organic solvent to maximize recovery. Adding brine to the aqueous layer can also help to decrease the solubility of the organic product in the aqueous phase.[3]
Co-elution of Impurities During Chromatography Optimize the solvent system for column chromatography to achieve better separation. Experiment with different solvent polarities. Alternatively, consider a different purification technique like distillation or recrystallization if chromatography is ineffective.[3]
Product Decomposition If the product is thermally sensitive, use milder purification conditions. For distillation, employ a high vacuum to lower the boiling point. For other techniques, avoid prolonged exposure to high temperatures. Some oxazoles are sensitive to strong acids or bases, so ensure the work-up and purification conditions are neutral.[3]
Product "Oiling Out" During Recrystallization
Potential Cause Suggested Solution
Solution Cooled Too Rapidly Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of a stable crystal lattice.
Inappropriate Solvent Choice The solubility of the compound in the chosen solvent may be too high, even at low temperatures. Try a different solvent or a two-solvent system where the compound is soluble in the first solvent when hot and insoluble in the second (antisolvent).
High Impurity Level A high concentration of impurities can lower the melting point of the mixture and prevent crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities before recrystallization.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for thermally stable, liquid products with boiling points that are significantly different from those of the impurities.

Methodology:

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the crude this compound in the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation: Gradually apply vacuum and slowly heat the distillation flask.

  • Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Column Chromatography

This technique is effective for separating compounds with different polarities.

Methodology:

  • Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of appropriate polarity. A gradient of ethyl acetate in hexane is often a good starting point for moderately polar compounds. The optimal eluent composition should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This method is suitable for solid compounds with impurities that have different solubility profiles.

Methodology:

  • Solvent Selection: Determine a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures) are recommended.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₄H₄ClNO
Molecular Weight 117.53 g/mol [4]
CAS Number 1060816-10-5[5]

Table 2: Suggested Solvents for Purification Techniques

Purification MethodSuggested Solvents (Starting Points)
Column Chromatography (Eluent) Hexane/Ethyl Acetate mixtures, Dichloromethane/Methanol mixtures (for more polar impurities)
Recrystallization Ethanol, Isopropanol, Hexane, Ethyl Acetate, or a two-solvent system (e.g., Dichloromethane/Hexane)

Visualizations

Purification_Workflow crude Crude this compound distillation Vacuum Distillation crude->distillation chromatography Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure_product Pure this compound distillation->pure_product chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (GC, NMR) pure_product->analysis

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Low_Yield start Low Purification Yield check_reaction Incomplete Reaction? start->check_reaction check_extraction Loss During Extraction? check_reaction->check_extraction No solution_reaction Monitor reaction to completion (TLC/GC) check_reaction->solution_reaction Yes check_separation Poor Separation? check_extraction->check_separation No solution_extraction Perform multiple extractions / Use brine check_extraction->solution_extraction Yes check_decomposition Product Decomposition? check_separation->check_decomposition No solution_separation Optimize chromatography eluent / Change purification method check_separation->solution_separation Yes solution_decomposition Use milder conditions (e.g., vacuum distillation) check_decomposition->solution_decomposition Yes

Caption: Troubleshooting logic for low yield in purification.

References

Identifying common byproducts in 2-Chloro-4-methyloxazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-methyloxazole. The information addresses common issues encountered during experimentation, with a focus on identifying and mitigating the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with this compound?

A1: Byproducts in reactions involving this compound typically arise from three main pathways: hydrolysis, incomplete reaction, and ring-opening of the oxazole core. The specific byproducts will depend on the reaction conditions, nucleophiles, and solvents used.

Q2: I suspect hydrolysis of my this compound starting material or product. What byproducts would this form?

A2: Hydrolysis, which can be catalyzed by acidic or basic conditions, can lead to the opening of the oxazole ring.[1] This typically results in the formation of an α-amino ketone or related fragmentation products. For this compound, this could lead to N-(1-oxopropan-2-yl)formamide or its derivatives. The presence of water in your reaction solvent or reagents is a common cause.

Q3: My nucleophilic substitution reaction is not going to completion and I see multiple spots on my TLC. What could be the issue?

A3: Incomplete conversion to the desired product is a common issue. The unreacted this compound will be a major component of the reaction mixture. Additionally, if the nucleophile is a base, it can promote side reactions. The oxazole ring is generally considered electron-deficient, which can render it less susceptible to classical nucleophilic aromatic substitution compared to other heterocycles.[1] Stronger nucleophiles or harsher reaction conditions might be needed, but this can also lead to the formation of other byproducts.

Q4: Can strong bases cause byproducts with this compound?

A4: Yes, strong bases can lead to undesired byproducts. While deprotonation at the C5 position or the methyl group is a possibility for functionalization, very strong bases like organolithium reagents can also induce ring-opening of the oxazole to form an isonitrile enolate.[2] This can lead to a complex mixture of products.

Q5: How can I minimize byproduct formation in my nucleophilic substitution reactions?

A5: To minimize byproducts, consider the following:

  • Use anhydrous conditions: Ensure all solvents and reagents are dry to prevent hydrolysis.

  • Optimize reaction conditions: Carefully control the temperature, reaction time, and stoichiometry of your reagents.

  • Choose the right nucleophile and base: Use a nucleophile that is strong enough to displace the chloride but not so basic that it promotes ring-opening. If a base is required, use a non-nucleophilic base.

  • Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and stop it once the starting material is consumed to avoid the formation of degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low yield of desired product and presence of a more polar spot on TLC. Hydrolysis of the oxazole ring due to the presence of water.Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple product spots on TLC, including unreacted starting material. Incomplete reaction or competing side reactions.Increase the reaction temperature or time. Consider using a more polar aprotic solvent to favor SNAr reactions.[3] Use a stronger nucleophile if appropriate.
Formation of a complex mixture of unidentifiable products, especially with strong bases. Ring-opening of the oxazole to form reactive intermediates like isonitrile enolates.[2]Avoid using excessively strong bases like n-BuLi if simple substitution is desired. Consider alternative methods for functionalization, such as metal-catalyzed cross-coupling reactions.
Desired product is formed, but is unstable during workup. The product itself may be susceptible to hydrolysis or degradation under the workup conditions.Use a neutral or slightly basic aqueous workup. Avoid strong acids or bases during extraction. Minimize the time the product is in contact with aqueous solutions.

Experimental Protocols

General Protocol for Nucleophilic Substitution on this compound

This protocol describes a general procedure for the reaction of this compound with a generic amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the starting material in the anhydrous solvent.

  • Add the amine nucleophile (1.1-1.5 eq.) and the non-nucleophilic base (1.5-2.0 eq.).

  • Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction_Byproducts A This compound B Desired Substitution Product A->B Nucleophile (Desired Pathway) C Ring-Opened Byproduct (e.g., α-amino ketone derivative) A->C H₂O (Hydrolysis) D Unreacted Starting Material A->D Incomplete Reaction E Isonitrile Enolate Intermediate A->E Strong Base (e.g., n-BuLi)

Caption: Common reaction pathways and byproducts of this compound.

Troubleshooting_Workflow start Reaction Mixture Analysis (e.g., TLC, LC-MS) issue1 Major Spot is Starting Material start->issue1 issue2 Presence of a Highly Polar Byproduct start->issue2 issue3 Complex Mixture of Unidentified Products start->issue3 solution1 Increase Temperature/Time or Use Stronger Nucleophile issue1->solution1 Incomplete Reaction solution2 Use Anhydrous Conditions issue2->solution2 Hydrolysis solution3 Avoid Strong Bases, Consider Milder Conditions issue3->solution3 Ring Opening end_node Optimized Reaction solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for identifying and resolving byproduct formation.

References

Technical Support Center: Overcoming Low Reactivity of 2-Chloro-4-methyloxazole in Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for substitution reactions involving 2-Chloro-4-methyloxazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive in nucleophilic aromatic substitution (SNAr) reactions?

The low reactivity of this compound in classical SNAr reactions is primarily due to the electron-donating nature of the oxazole ring, particularly the ring oxygen. For a successful SNAr reaction, the aromatic ring needs to be electron-deficient to be susceptible to nucleophilic attack. The electron-donating character of the oxazole ring deactivates the C2 position towards nucleophilic attack, making the displacement of the chloride leaving group difficult under standard conditions. The order of reactivity for halogen substitution on the oxazole ring is generally C2 > C4 > C5.[1][2]

Q2: What are the main strategies to achieve substitution on this compound?

There are two primary strategies to overcome the low reactivity of this compound:

  • Forcing SNAr Conditions: This involves using highly reactive nucleophiles, strong bases, high temperatures, and polar aprotic solvents to drive the reaction forward. However, these harsh conditions can sometimes lead to side reactions or decomposition of the starting material or product.

  • Palladium-Catalyzed Cross-Coupling Reactions: This is a more modern and often more effective approach. Reactions like the Buchwald-Hartwig amination (for C-N bond formation) and the Suzuki-Miyaura coupling (for C-C bond formation) utilize a palladium catalyst to facilitate the substitution under milder conditions with a broader substrate scope.[3][4][5] These methods are generally preferred when classical SNAr fails.[4]

Q3: Can I use microwave irradiation to improve reaction rates?

Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool to accelerate substitution reactions on this compound. Microwave irradiation can significantly reduce reaction times, often leading to higher yields and fewer side products by providing rapid and uniform heating. This technique can be applied to both SNAr and palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

Issue 1: Low or No Conversion in SNAr Reactions
Potential Cause Troubleshooting Recommendation
Insufficiently Activated Substrate The inherent electron-rich nature of the oxazole ring makes it unreactive. Consider switching to a palladium-catalyzed cross-coupling reaction for better results.
Weak Nucleophile Use a stronger nucleophile. For example, use an alkoxide (e.g., sodium methoxide) instead of an alcohol, or an amide base to deprotonate an amine nucleophile.
Inappropriate Solvent Use a polar aprotic solvent like DMF, DMSO, or NMP to enhance the reactivity of the nucleophile.
Suboptimal Temperature Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature without causing decomposition.
Base is not strong enough For neutral nucleophiles like amines or alcohols, a strong base is often required to generate the more reactive conjugate base. Consider using stronger bases like NaH or KHMDS.
Issue 2: Decomposition of Starting Material or Product
Potential Cause Troubleshooting Recommendation
Excessively High Temperature Reduce the reaction temperature. If using microwave heating, consider running the reaction at a lower, controlled temperature for a longer duration.
Base is too strong A very strong base might lead to decomposition. If you observe a dark coloration and a complex mixture of products, consider using a milder base (e.g., K₂CO₃ or Cs₂CO₃ instead of NaH).
Oxygen Sensitivity Some reaction components, particularly in palladium-catalyzed reactions, can be sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Issue 3: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Potential Cause Troubleshooting Recommendation
Catalyst Inactivity Use a fresh batch of palladium catalyst and ligand. Consider using a more stable and active pre-catalyst. Ensure proper inert atmosphere techniques are used as some catalysts are air-sensitive.
Incorrect Ligand Choice The choice of ligand is critical for successful cross-coupling. For challenging substrates like electron-rich heteroaryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required.
Inappropriate Base The choice of base is crucial. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common. For Suzuki couplings, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often used.
Poor Solubility Ensure all reaction components are soluble in the chosen solvent at the reaction temperature. A solvent screen might be necessary to find optimal conditions.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical starting conditions for different substitution strategies on this compound, extrapolated from analogous systems. Optimization for specific substrates is highly recommended.

Table 1: Nucleophilic Aromatic Substitution (SNAr)

NucleophileReagents & ConditionsTypical Yield RangeNotes
AminesAmine (1.2 eq.), K₂CO₃ (2 eq.), DMF, 120-150 °C, 12-24 h10-50%Yields are often low due to the low reactivity of the substrate. Microwave irradiation may improve yields.
AlcoholsAlcohol (solvent), NaH (1.5 eq.), Reflux, 6-12 h20-60%The alcohol is first converted to the more nucleophilic alkoxide.
ThiolsThiol (1.1 eq.), K₂CO₃ (2 eq.), DMF, 80-100 °C, 4-8 h40-70%Thiols are generally more nucleophilic than amines or alcohols in SNAr reactions.

Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Amine TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield Range
Primary AminesPd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOt-Bu (1.5 eq.)Toluene or Dioxane80-11012-2460-90%
Secondary AminesPd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₃PO₄ (2 eq.)Toluene or Dioxane80-11012-2455-85%

Table 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield Range
Arylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ (2 eq.)Dioxane/H₂O (4:1)90-10012-2470-95%
Heteroarylboronic acidPdCl₂(dppf) (3 mol%)Cs₂CO₃ (2 eq.)DMF90-10012-2465-90%

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., 0.02 mmol Pd₂(dba)₃), and the phosphine ligand (e.g., 0.04 mmol XPhos).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the base (e.g., 1.5 mmol NaOt-Bu).

  • Under a positive flow of inert gas, add the amine (1.2 mmol) followed by the anhydrous, degassed solvent (5 mL).

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the C-C bond formation with this compound.

Materials:

  • This compound

  • Boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent system (e.g., Dioxane/Water)

  • Reaction vessel with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., 2.0 mmol K₂CO₃).

  • Add the palladium catalyst (e.g., 0.05 mmol Pd(PPh₃)₄).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system (e.g., 4 mL Dioxane and 1 mL Water).

  • Heat the reaction mixture to reflux with stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

SNAr_Troubleshooting start S_NAr Reaction Low/No Conversion check_reactivity Is the nucleophile strong enough? start->check_reactivity increase_nucleophilicity Use stronger nucleophile (e.g., alkoxide) or add a strong base. check_reactivity->increase_nucleophilicity No check_conditions Are reaction conditions (solvent, temp.) optimal? check_reactivity->check_conditions Yes increase_nucleophilicity->check_conditions Re-evaluate optimize_conditions Use polar aprotic solvent (DMF, DMSO) and increase temperature. check_conditions->optimize_conditions No consider_pd Consider switching to a Pd-catalyzed cross-coupling reaction. check_conditions->consider_pd Yes, but still low conversion optimize_conditions->consider_pd Still no improvement

Caption: Troubleshooting workflow for low conversion in SNAr reactions.

Reaction_Selection_Workflow start Goal: Substitute this compound bond_type What type of bond to form? start->bond_type cn_bond C-N Bond bond_type->cn_bond cc_bond C-C Bond bond_type->cc_bond co_cs_bond C-O or C-S Bond bond_type->co_cs_bond buchwald Buchwald-Hartwig Amination cn_bond->buchwald suzuki Suzuki-Miyaura Coupling cc_bond->suzuki snar S_NAr with Alkoxide/Thiolate co_cs_bond->snar

Caption: Decision workflow for selecting the appropriate substitution method.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine 2-Cl-4-Me-Oxazole, Pd catalyst, ligand, and base in a Schlenk tube. inert Evacuate and backfill with inert gas (3x). setup->inert reagents Add amine and anhydrous, degassed solvent. inert->reagents heat Heat with stirring at 80-110 °C. reagents->heat monitor Monitor progress by TLC/LC-MS. heat->monitor cool Cool to room temperature. monitor->cool filter Dilute and filter through celite. cool->filter extract Aqueous work-up (wash with H₂O, brine). filter->extract purify Dry, concentrate, and purify by column chromatography. extract->purify

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

References

Troubleshooting guide for failed 2-Chloro-4-methyloxazole experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Chloro-4-methyloxazole

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound?

A1: A prevalent and reliable method involves a two-step process. First, 4-methyl-1,3-oxazol-2(3H)-one (also known as 4-methyloxazolone) is synthesized. This intermediate is then chlorinated using a suitable agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the final this compound product. Direct chlorination at the C2 position is facilitated because this position is the most electron-deficient and susceptible to nucleophilic attack after activation of the carbonyl group.[1][2]

Q2: My reaction resulted in a very low or no product yield. What are the most likely causes?

A2: Low or no yield is a common issue that can stem from several factors:

  • Poor Reagent Quality: Ensure all starting materials and solvents are pure and anhydrous. Moisture can quench reagents or catalyze side reactions.[3][4] It is advisable to use freshly opened or purified reagents.[3]

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction time or temperature if the starting material is still present.[3][4]

  • Suboptimal Temperature: Temperature control is critical. Excessively high temperatures can lead to product decomposition or the formation of side products, while temperatures that are too low can result in an incomplete reaction.[3][4]

  • Inefficient Mixing: In larger scale reactions, poor agitation can lead to localized concentrations of reactants and uneven temperature distribution, negatively impacting yield.[4]

Q3: My post-reaction analysis (TLC/GC-MS) shows multiple unexpected spots, indicating significant impurity formation. What could be wrong?

A3: The formation of multiple side products often points to issues with reaction conditions:

  • Incorrect Temperature: Running the reaction at a temperature that is too high is a frequent cause of side product formation.[4] Try running the reaction at a lower temperature for a longer duration.[3]

  • Order of Reagent Addition: The sequence and rate at which reagents are added can significantly influence the reaction pathway. A slow, dropwise addition of a reactive intermediate is often preferable.[3]

  • Product Decomposition: The target molecule, this compound, or its precursors might be sensitive to the reaction or work-up conditions. Some oxazoles are unstable in the presence of strong acids or bases.[3] Ensure the work-up procedure is performed promptly and under neutral or mild conditions.

Q4: How can I reliably confirm the successful synthesis and purity of this compound?

A4: A combination of spectroscopic and chromatographic techniques is recommended for confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will provide the structural fingerprint of the molecule, showing characteristic peaks for the methyl group and the oxazole ring protons. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for determining the molecular weight and assessing the sample's purity.[3]

Q5: I'm encountering a persistent emulsion during the aqueous work-up. How can I resolve this?

A5: Emulsion formation is a common problem during the extraction of reaction mixtures. To break an emulsion, try adding a saturated aqueous solution of sodium chloride (brine) to the separatory funnel, which increases the ionic strength of the aqueous phase.[3][4] Alternatively, filtering the entire mixture through a pad of celite can often help break up the emulsion.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Reagents or solvents are not anhydrous. Dry all solvents before use. Use freshly opened reagents or dry them according to standard procedures. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[4]
2. Incomplete reaction. Monitor the reaction by TLC or GC until the starting material is consumed. Consider moderately increasing the reaction temperature or extending the reaction time.[3]
3. Product decomposition during reaction or work-up. If the product is heat-sensitive, use milder reaction conditions. Ensure the work-up procedure avoids strong acids or bases that could cleave the oxazole ring.[3]
High Level of Impurities 1. Side reactions due to high temperature. Lower the reaction temperature and increase the reaction time. Ensure uniform heating with an oil bath and efficient stirring.[3]
2. Incorrect stoichiometry or order of addition. Verify the molar ratios of your reactants. Try adding the chlorinating agent dropwise to the solution of the oxazolone intermediate at a controlled temperature.[3]
Difficulty in Purification 1. Emulsion formation during aqueous extraction. Add brine to the separatory funnel to help break the emulsion. Filtering the organic layer through celite can also be effective.[3][4]
2. Co-elution of impurities during column chromatography. Experiment with different solvent systems to improve separation. Consider alternative purification methods like vacuum distillation or recrystallization.[3]
3. Product is water-soluble. If there is suspicion of product loss to the aqueous phase, perform multiple extractions of the aqueous layer with the organic solvent to maximize recovery.[3]

Troubleshooting Workflow

G start Experiment Failed: Low Yield or Impurities check_reagents 1. Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup 3. Analyze Work-up & Purification start->check_workup impure_reagents Problem: Impure or Wet Reagents check_reagents->impure_reagents incomplete_reaction Problem: Incomplete Reaction or Decomposition check_conditions->incomplete_reaction side_reactions Problem: Side Reactions check_conditions->side_reactions purification_issue Problem: Emulsion or Co-elution check_workup->purification_issue solve_reagents Solution: Use pure, dry reagents. Work under inert gas. impure_reagents->solve_reagents solve_conditions Solution: Optimize temp/time via TLC. Ensure proper mixing. incomplete_reaction->solve_conditions solve_side_reactions Solution: Lower temperature. Control rate of addition. side_reactions->solve_side_reactions solve_purification Solution: Use brine or celite for emulsions. Optimize chromatography solvent. purification_issue->solve_purification

Caption: A logical workflow for troubleshooting failed this compound synthesis experiments.

Quantitative Data Summary

Effective troubleshooting often requires comparing experimental outcomes with expected values.

Table 1: Reaction Parameter Comparison

ParameterOptimal ConditionPotential Issue & Consequence
Temperature (Chlorination) 80-110 °C (reflux)Too Low: Incomplete conversion of the oxazolone intermediate. Too High: Increased byproduct formation and potential decomposition.[4]
Reaction Time (Chlorination) 2-6 hoursToo Short: Incomplete reaction, leaving starting material. Too Long: Formation of degradation products, reducing yield and purity.[4]
Atmosphere Inert (Nitrogen/Argon)Air/Moisture Present: Chlorinating agent (e.g., POCl₃) can be quenched; side reactions may occur.[4]
Solvent Anhydrous, non-proticProtic or Wet Solvent: Reacts with and neutralizes the chlorinating agent.

Table 2: Yield Analysis

ResultTypical Yield (%)Poor Yield (%)Potential Reasons for Poor Yield
Overall Yield 60-80%< 40%Incomplete reaction, product decomposition, mechanical loss during work-up, or suboptimal purification.[3]

Experimental Protocols

A plausible and commonly employed route to this compound is the chlorination of a 4-methyloxazol-2(3H)-one intermediate.

Reaction Pathway

G start 2-Aminopropan-1-ol reagent1 1. Urea or Ethyl Chloroformate 2. Heat intermediate 4-Methyl-1,3-oxazol-2(3H)-one reagent2 POCl₃ Reflux product This compound reagent1->intermediate Step 1: Cyclization reagent2->product Step 2: Chlorination

Caption: A proposed two-step synthetic pathway for this compound.

Protocol 1: Synthesis of 4-Methyl-1,3-oxazol-2(3H)-one

This protocol describes the formation of the oxazolone ring, the key intermediate.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-aminopropan-1-ol (1.0 eq) and urea (1.2 eq).

  • Reaction: Heat the mixture to 140-160 °C. The reactants will melt and react, releasing ammonia gas (ensure adequate ventilation in a fume hood).

  • Monitoring: Stir the molten mixture for 3-5 hours. The reaction progress can be monitored by TLC by taking a small aliquot, dissolving it in a suitable solvent, and comparing it to the starting material.

  • Work-up: Cool the reaction mixture to room temperature, which should result in a solid. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 4-methyl-1,3-oxazol-2(3H)-one.

Protocol 2: Synthesis of this compound

This protocol details the chlorination of the intermediate to form the final product.

  • Setup: In a round-bottom flask fitted with a reflux condenser and drying tube, place 4-methyl-1,3-oxazol-2(3H)-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask in a fume hood. The reaction can be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC or GC to confirm the disappearance of the starting material.

  • Work-up: Cool the mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Extraction: Neutralize the acidic aqueous solution carefully with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH ~7-8. Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Key Parameter Relationships

The success of the synthesis depends on the interplay of several critical parameters. Understanding these relationships is key to effective troubleshooting.

G Yield Yield & Purity Temp Temperature Temp->Yield affects rate & side reactions Time Reaction Time Temp->Time Time->Yield affects completion & degradation Purity Reagent Purity Purity->Yield prevents side reactions Solvent Solvent Choice (Anhydrous) Solvent->Yield prevents reagent quenching

Caption: Interrelationship of key experimental parameters affecting reaction outcome.

References

How to prevent decomposition of 2-Chloro-4-methyloxazole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-4-methyloxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable reagent during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the decomposition of this compound?

A1: The decomposition of this compound is primarily influenced by three main factors:

  • pH: The oxazole ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[1]

  • Temperature: High reaction temperatures can accelerate decomposition pathways.

  • Presence of Strong Nucleophiles/Bases: Strong bases can promote decomposition, particularly at elevated temperatures.

Q2: How should I store this compound to ensure its stability?

A2: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture and oxygen, which can contribute to degradation.

Q3: What are the likely decomposition products of this compound?

A3: Under hydrolytic conditions (acidic or basic), the primary decomposition pathway involves the opening of the oxazole ring. In acidic conditions, this can lead to the formation of an α-amino ketone and formic acid. Under basic conditions, different ring-opened products may be formed. Thermal decomposition may lead to a more complex mixture of products.

Q4: Can I use protic solvents with this compound?

A4: While not strictly prohibited, the use of protic solvents (e.g., water, methanol, ethanol) should be approached with caution, as they can participate in the hydrolysis of the oxazole ring, especially at elevated temperatures or in the presence of acid or base. Whenever possible, anhydrous polar aprotic solvents are preferred to enhance stability.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) Reactions

Common Issue: Low yield of the desired substitution product and formation of unidentifiable byproducts, suggesting decomposition of the starting material.

Problem Possible Cause Recommended Solution
Decomposition due to harsh basic conditions The base used is too strong or the concentration is too high, leading to hydrolysis of the oxazole ring.Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOtBu or LiHMDS. Use the minimum effective amount of base.
Thermal degradation The reaction temperature is too high, causing decomposition of the oxazole.Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider room temperature reactions if feasible.[2]
Solvent-mediated decomposition Use of protic solvents (water, alcohols) that can act as nucleophiles and cause hydrolysis.Employ anhydrous polar aprotic solvents like THF, 1,4-dioxane, DMF, or acetonitrile to minimize hydrolysis.[1]
Side reactions with the nucleophile The nucleophile is highly basic and promotes side reactions.If the nucleophile is also a strong base, consider using its salt form and a non-nucleophilic base to deprotonate it in situ.
Suzuki-Miyaura Coupling

Common Issue: Low coupling yield, significant protodeboronation of the boronic acid, and/or decomposition of the this compound starting material.

Problem Possible Cause Recommended Solution
Base-induced decomposition The base is too strong, leading to the degradation of the oxazole ring.Opt for milder bases like K₃PO₄ or K₂CO₃ over stronger bases such as NaOtBu.[3]
High reaction temperature Elevated temperatures required for the coupling are causing thermal decomposition.Screen different palladium catalysts and ligands to find a system that is active at lower temperatures. Biarylphosphine ligands can sometimes facilitate lower temperature couplings.[4]
Aqueous conditions promoting hydrolysis The water in the common solvent mixtures (e.g., dioxane/water) is facilitating hydrolysis.Use anhydrous conditions if possible, or minimize the amount of water in the solvent system. Ensure the reaction time is not unnecessarily long.
Catalyst and ligand choice The catalytic system is not efficient, requiring harsh conditions that lead to decomposition.Use a well-defined palladium precatalyst and an appropriate ligand to ensure efficient catalysis under milder conditions.[5]
Buchwald-Hartwig Amination

Common Issue: Poor yield of the aminated product, with evidence of starting material decomposition.

Problem Possible Cause Recommended Solution
Strong base incompatibility Strong bases like NaOtBu or LHMDS can degrade the oxazole ring, especially at higher temperatures.Use weaker bases such as Cs₂CO₃ or K₃PO₄.[6] If a strong base is necessary, run the reaction at a lower temperature for a longer time.
Thermal instability High temperatures often used in Buchwald-Hartwig aminations are causing decomposition.Optimize the catalyst and ligand system to enable the reaction to proceed at a lower temperature (e.g., 80-100 °C).[7][8]
Catalyst deactivation and side reactions The palladium catalyst may be deactivated, or side reactions may be promoted by the reaction conditions.Use bulky, electron-rich biarylphosphine ligands to stabilize the palladium catalyst and promote efficient C-N bond formation, which can allow for lower reaction temperatures.[6]
Solvent effects The solvent may not be optimal for both substrate stability and catalytic activity.Use anhydrous, deoxygenated polar aprotic solvents like toluene or 1,4-dioxane.[2]

Estimated Stability Data

Condition Temperature Estimated Half-life Primary Decomposition Pathway
pH 2 (Aqueous) 25 °CDays to WeeksAcid-catalyzed hydrolysis
80 °CHoursAcid-catalyzed hydrolysis
pH 7 (Aqueous) 25 °CMonthsNeutral hydrolysis
80 °CDaysNeutral hydrolysis
pH 12 (Aqueous) 25 °CDaysBase-catalyzed hydrolysis
80 °CMinutes to HoursBase-catalyzed hydrolysis
Anhydrous Toluene 110 °CDays (under inert atmosphere)Thermal decomposition
Anhydrous DMF 150 °CHours (under inert atmosphere)Thermal decomposition

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Minimized Decomposition

This protocol is designed for the reaction of this compound with a generic amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), the amine nucleophile (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at room temperature or heat to a maximum of 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ (0.05 equiv.) under a positive flow of inert gas.

  • Add anhydrous, degassed 1,4-dioxane and a minimal amount of degassed water (e.g., 10:1 dioxane:water) via syringe.[9]

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify by column chromatography.

Protocol 3: Optimized Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine

  • Pd₂(dba)₃

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs₂CO₃ (1.5 equiv.).

  • Evacuate and backfill the tube with inert gas.

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 90-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

DecompositionPathways Decomposition Pathways of this compound A This compound B Protonated Oxazole A->B H⁺ (Acidic Conditions) D Hydroxide Adduct A->D OH⁻ (Basic Conditions) C Ring-Opened Intermediate (α-acylaminoketone) B->C H₂O F Final Decomposition Products C->F E Ring-Opened Anion D->E Ring Opening E->F

Caption: Primary decomposition pathways of this compound under acidic and basic conditions.

Workflow Workflow for Minimizing Decomposition start Reaction Planning cond Assess Reaction Conditions (Temp, Base, Solvent) start->cond mild Use Mild Conditions: - Low Temperature - Weaker Base (K₂CO₃, K₃PO₄) - Anhydrous Aprotic Solvent cond->mild Mild conditions feasible harsh Harsh Conditions Required? cond->harsh Harsh conditions needed monitor Monitor Reaction Closely (TLC, LC-MS) mild->monitor harsh->mild No optimize Optimize Catalyst/Ligand for Lower Temp Activity harsh->optimize Yes optimize->mild workup Prompt Workup Upon Completion monitor->workup

Caption: A workflow for selecting reaction conditions to minimize decomposition.

Troubleshooting Troubleshooting Logic for Low Yields start Low Reaction Yield check_sm Starting Material Consumed? start->check_sm sm_present Incomplete Reaction check_sm->sm_present No sm_gone Decomposition Likely check_sm->sm_gone Yes sol_sm_present Optimize Catalyst/Ligand or Increase Temperature Slightly sm_present->sol_sm_present check_temp High Temperature? sm_gone->check_temp check_base Strong Base Used? check_temp->check_base No sol_temp Lower Temperature & Optimize Catalyst check_temp->sol_temp Yes check_solvent Protic Solvent? check_base->check_solvent No sol_base Switch to Milder Base check_base->sol_base Yes sol_solvent Use Anhydrous Aprotic Solvent check_solvent->sol_solvent Yes

Caption: A logical flow for troubleshooting low yields due to potential decomposition.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-4-methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 2-chloro-4-methyloxazole in cross-coupling reactions. The recommendations are based on established principles for challenging chloro-heterocyclic substrates.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for cross-coupling?

This compound presents a challenge due to the low reactivity of the C-Cl bond. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling follows the trend: I > Br > OTf >> Cl.[1][2] The C-Cl bond is strong, making the initial oxidative addition step to the palladium(0) catalyst slow and often the rate-limiting step of the catalytic cycle.[3] Additionally, the oxazole ring is an electron-rich heterocycle which can sometimes coordinate to the metal center and inhibit catalysis.[4]

Q2: My reaction is not proceeding or giving a very low yield. What are the first troubleshooting steps?

When encountering low or no yield, a systematic approach is crucial. Consider the following factors:

  • Catalyst Inactivity: The active Pd(0) species may not be generating efficiently from the Pd(II) precatalyst, or it may be decomposing. Ensure you are using a reliable precatalyst and appropriate ligands.[5]

  • Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst. Ensure solvents are properly degassed to remove oxygen, which can lead to catalyst decomposition and unwanted side reactions like homocoupling.[5]

  • Insufficient Reaction Conditions: The reaction may require more forcing conditions, such as higher temperatures, a stronger base, or higher catalyst loading.[5] However, increasing temperature too much can also lead to catalyst decomposition.

  • Poor Mixing: Ensure vigorous stirring, especially for heterogeneous mixtures.[5]

Below is a general workflow for troubleshooting common cross-coupling issues.

G start Problem: Low or No Product check_catalyst Is the catalyst system appropriate for a C-Cl bond activation? start->check_catalyst check_reagents Are all reagents pure and solvents properly degassed? check_catalyst->check_reagents  Yes solution_catalyst Solution: - Use bulky, electron-rich ligands (e.g., Buchwald ligands). - Use a modern Pd precatalyst (e.g., G3/G4 precatalysts). check_catalyst->solution_catalyst No check_conditions Are reaction conditions (temperature, base) optimal? check_reagents->check_conditions  Yes solution_reagents Solution: - Purify starting materials. - Use anhydrous, degassed solvents. - Ensure base is fresh and dry. check_reagents->solution_reagents No check_conditions->start Still No Yield? Re-evaluate overall strategy. solution_conditions Solution: - Screen different bases (e.g., K3PO4, Cs2CO3). - Gradually increase temperature. - Increase reaction time. check_conditions->solution_conditions No

Caption: General troubleshooting workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and an organoboron reagent.[6]

Q3: Which catalyst system is recommended for the Suzuki-Miyaura coupling of this compound?

For activating the inert C-Cl bond of an electron-rich heterocycle, a highly active catalyst is required. Palladium precatalysts combined with bulky, electron-rich phosphine ligands (such as the Buchwald ligands) are highly effective.[4][7] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[7]

ParameterRecommended Starting ConditionsRationale & Notes
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂, Buchwald G3/G4 PrecatalystsBuchwald precatalysts are often superior for generating the active LPd(0) species.[5][7]
Ligand SPhos, XPhos, RuPhosThese bulky, electron-rich biarylphosphine ligands are essential for activating C-Cl bonds.[4] Use a Pd:Ligand ratio of 1:2.
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.)A strong, non-nucleophilic base is required. K₃PO₄ is often a robust choice for heteroaryl halides.[8]
Solvent Toluene/H₂O, 1,4-Dioxane/H₂O, THFA polar aprotic solvent, often with water, is typical. Ensure solvents are thoroughly degassed.[8][9]
Temperature 80 - 110 °CStart at the lower end to maximize selectivity and minimize catalyst decomposition.[8]
Coupling Partner Aryl/vinyl boronic acids or estersBoronic esters (e.g., pinacol esters) can offer improved stability and solubility.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, which is a critical transformation in pharmaceutical and materials science.[10]

Q4: I am attempting a Buchwald-Hartwig amination and observing low conversion. How can I improve the reaction?

The amination of aryl chlorides can be particularly challenging and requires highly active catalysts.[11] The choice of ligand, base, and temperature is critical for success.

  • Ligand Selection: The use of sterically hindered and electron-rich ligands is paramount. Ligands like XPhos or RuPhos are specifically designed for challenging couplings.[12]

  • Base Selection: A strong, non-coordinating base is necessary. Sodium tert-butoxide (NaOt-Bu) is commonly used, but other bases like LHMDS or K₃PO₄ can be effective and may offer better functional group tolerance.[11]

  • Catalyst Precatalysts: Modern palladium precatalysts (e.g., XPhos Pd G3) are highly recommended as they are air-stable and efficiently generate the active catalytic species.[5]

ParameterRecommended Starting ConditionsRationale & Notes
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3/G4Pre-formed palladium-ligand complexes (precatalysts) provide more reliable results.[5][12]
Ligand XPhos, RuPhos, BrettPhosThese ligands possess the steric bulk and electron-donating properties needed for C-Cl amination.[11]
Base NaOt-Bu, LiHMDS, K₃PO₄ (1.5-2.0 equiv.)NaOt-Bu is a strong base effective for many aminations. Use a weaker base if your substrate has base-sensitive functional groups.[11]
Solvent Toluene, 1,4-Dioxane, CPMEUse anhydrous, degassed solvents.
Temperature 90 - 120 °CHigher temperatures are often required for the amination of chloroheterocycles.
Amine Partner Primary and secondary alkyl/aryl aminesEnsure the amine is pure. Volatile amines may require a sealed reaction vessel.[13]

Other Cross-Coupling Reactions

Q5: Is it possible to perform Sonogashira, Heck, or Stille couplings with this compound?

Yes, these reactions are feasible but will likely require carefully optimized conditions due to the low reactivity of the C-Cl bond.

  • Sonogashira Coupling: This reaction forms a C-C bond with a terminal alkyne.[14] Traditional conditions use a palladium catalyst and a copper(I) co-catalyst.[15] For chloro-substrates, a copper-free protocol with a highly active palladium/phosphine system under more forcing conditions may be necessary.[16]

  • Heck Reaction: The Heck reaction couples the substrate with an alkene.[17] Due to the electron-rich nature of the oxazole and the inert C-Cl bond, high temperatures and a highly active catalyst system (e.g., Pd(OAc)₂ with a phosphine or NHC ligand) are generally required.[18]

  • Stille Coupling: The Stille reaction uses an organotin reagent.[19] While versatile and tolerant of many functional groups, a significant drawback is the toxicity of the tin reagents and byproducts.[20][21] Highly active palladium catalysts are needed to achieve coupling with aryl chlorides.[21]

The diagram below provides a decision-making framework for selecting a catalyst system based on the desired transformation.

G start Select Desired Cross-Coupling Reaction suzuki Suzuki-Miyaura (C-C Bond) start->suzuki buchwald Buchwald-Hartwig (C-N Bond) start->buchwald sonogashira Sonogashira (C-C Alkyne) start->sonogashira heck Heck (C-C Alkene) start->heck stille Stille (C-C Bond) start->stille cat_suzuki Catalyst System: - Pd Precursor (e.g., Pd₂(dba)₃) - Bulky Ligand (SPhos, XPhos) - Base (K₃PO₄, Cs₂CO₃) suzuki->cat_suzuki cat_buchwald Catalyst System: - Pd Precursor (e.g., Pd(OAc)₂) - Bulky Ligand (XPhos, RuPhos) - Base (NaOt-Bu, LHMDS) buchwald->cat_buchwald cat_sonogashira Catalyst System: - Pd Precursor (e.g., Pd(PPh₃)₂Cl₂) - Optional Cu(I) co-catalyst - Base (Amine, e.g., Et₃N) sonogashira->cat_sonogashira cat_heck Catalyst System: - Pd Precursor (e.g., Pd(OAc)₂) - Ligand (PPh₃ or NHC) - Base (K₂CO₃, Et₃N) heck->cat_heck cat_stille Catalyst System: - Pd Precursor (e.g., Pd(PPh₃)₄) - Optional Cu(I) co-catalyst - LiCl additive often used stille->cat_stille

Caption: Catalyst selection guide for different cross-coupling reactions.

Experimental Protocols

The following are general starting protocols. Optimization of reagent stoichiometry, temperature, and reaction time will be necessary.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for coupling this compound with an arylboronic acid.[8][9]

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 - 1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv.).

  • Inerting: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol %) and the ligand (e.g., SPhos, 4-8 mol %).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe to achieve a substrate concentration of ~0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for coupling this compound with a primary or secondary amine.[11]

  • Preparation: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol %) and sodium tert-butoxide (NaOt-Bu, 1.5 equiv.).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene) to achieve a substrate concentration of ~0.2 M.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite®. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

References

Technical Support Center: Work-up and Quenching Procedures for 2-Chloro-4-methyloxazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up and quenching of reactions involving 2-chloro-4-methyloxazole. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended quenching agents for reactions involving this compound, especially after reactions with organometallics like Grignard or organolithium reagents?

A1: For reactions involving highly reactive organometallic reagents, a mild quenching agent is crucial to prevent decomposition of the potentially sensitive this compound product. The recommended quenching agent is a saturated aqueous solution of ammonium chloride (NH₄Cl). This reagent is particularly suitable for acid-sensitive substrates as it provides a controlled protonation without drastically lowering the pH of the solution. The quenching process should be performed at a low temperature, typically 0 °C, by the slow, dropwise addition of the NH₄Cl solution to control the exothermic reaction.

Q2: My this compound product seems to be degrading during the aqueous work-up. What could be the cause and how can I prevent it?

A2: The this compound moiety can be sensitive to both strongly acidic and basic conditions, which can lead to hydrolysis of the chloro group or ring opening of the oxazole. To minimize degradation, it is imperative to maintain a pH as close to neutral as possible during the work-up.

  • Avoid Strong Acids and Bases: Do not use strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH) for quenching or washing.

  • Use Mild Buffers: If pH adjustment is necessary, consider using a buffered wash, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize any residual acid without creating a strongly basic environment.

  • Minimize Contact Time: Reduce the time your product is in contact with the aqueous phase to a minimum. Proceed with extraction and drying as efficiently as possible.

  • Low Temperature: Perform all work-up steps at a low temperature (e.g., in an ice bath) to slow down potential decomposition reactions.

Q3: I am observing a significant loss of my product during the extraction phase. What are the common reasons for this?

A3: Product loss during extraction can occur for several reasons:

  • Incomplete Extraction: Your product may have some solubility in the aqueous layer. To mitigate this, perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent.

  • Emulsion Formation: Emulsions can trap your product and prevent efficient phase separation. To break up emulsions, you can try adding brine (a saturated aqueous solution of NaCl) or filtering the mixture through a pad of Celite.

  • Precipitation at the Interface: In some cases, insoluble salts can precipitate at the interface between the aqueous and organic layers, trapping the product. If this occurs, you may need to add more solvent to dissolve the precipitate or filter the entire mixture.

Q4: After quenching my reaction with saturated ammonium chloride, I am left with a thick precipitate. How should I handle this?

A4: The formation of a precipitate, often magnesium or lithium salts, is common after quenching organometallic reactions. To address this:

  • Stir Vigorously: Continue stirring the mixture for a period (e.g., 15-30 minutes) after the quench to help dissolve the salts.

  • Add More Solvent: Diluting the mixture with more of the organic extraction solvent can sometimes help to break up the precipitate and improve extraction efficiency.

  • Gentle Warming: If the product is thermally stable, gently warming the mixture to room temperature may aid in dissolving the salts.

  • Filter if Necessary: If the salts remain insoluble, you may need to filter the entire mixture through a pad of Celite before proceeding with the separation of the organic and aqueous layers.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the work-up of this compound reactions.

Issue 1: Low Product Yield
Potential Cause Suggested Solution
Product Decomposition - Use a mild quenching agent like saturated aqueous NH₄Cl.[1] - Avoid strong acids and bases during work-up. - Perform the work-up at low temperatures (0 °C).
Incomplete Quenching - Ensure slow, dropwise addition of the quenching agent with vigorous stirring to allow for complete reaction.
Product Loss in Aqueous Layer - Perform multiple extractions (3-4 times) with the organic solvent. - If the product is suspected to be water-soluble, consider back-extraction of the combined aqueous layers.
Emulsion Formation - Add brine to the separatory funnel to help break the emulsion. - Gently swirl instead of vigorously shaking the separatory funnel. - Filter the mixture through a pad of Celite.
Incomplete Reaction - Before quenching, ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS).
Issue 2: Formation of Impurities During Work-up
Potential Cause Suggested Solution
Hydrolysis of the 2-Chloro Group - Maintain a neutral to slightly acidic pH during the work-up. - Use saturated aqueous NH₄Cl for quenching, which is a weak acid. - Use saturated aqueous NaHCO₃ for neutralization. - Minimize the duration of the aqueous work-up.
Oxazole Ring Opening - Avoid exposure to strong acids or bases. - Work at low temperatures to minimize degradation.
Reaction with Quenching Agent - Ensure the quenching agent is appropriate for the reaction mixture and does not react with the desired product.

Experimental Protocols

Protocol 1: General Work-up Procedure for Quenching Organometallic Reactions

This protocol is suitable for quenching reactions of this compound with organolithium or Grignard reagents.

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath.

  • Prepare Quenching Solution: Have a dropping funnel ready with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Slow Quenching: With vigorous stirring, add the saturated NH₄Cl solution dropwise to the reaction mixture. Monitor the temperature and the rate of addition to control any exotherm.

  • Stir: After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water.

    • Wash the combined organic layers with brine to aid in drying.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Work-up Procedure with Bicarbonate Wash for Neutralization

This protocol is recommended when acidic byproducts may be present in the reaction mixture.

  • Cool and Quench: Follow steps 1-4 from Protocol 1.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent three times.

    • Combine the organic layers.

  • Neutralizing Wash:

    • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be sure to vent the separatory funnel frequently as CO₂ gas may be evolved.

    • Wash the organic layer with water.

    • Wash the organic layer with brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure.

Visualizations

Quenching_Workflow start Completed Reaction (this compound) cool Cool to 0 °C start->cool 1. quench Slowly add sat. aq. NH4Cl cool->quench 2. extract Extract with Organic Solvent quench->extract 3. wash Wash with Water and/or Brine extract->wash 4. dry Dry with Na2SO4 or MgSO4 wash->dry 5. concentrate Concentrate in vacuo dry->concentrate 6. product Crude Product concentrate->product 7.

Caption: General workflow for quenching and work-up of this compound reactions.

Troubleshooting_Low_Yield start Low Product Yield check_pH Check pH of Aqueous Layer start->check_pH check_aqueous Analyze Aqueous Layer for Product start->check_aqueous check_emulsion Emulsion Formation? start->check_emulsion pH_high_low pH is strongly acidic or basic? check_pH->pH_high_low product_in_aqueous Product detected in aqueous layer? check_aqueous->product_in_aqueous emulsion_present Yes check_emulsion->emulsion_present use_mild_reagents Use sat. NH4Cl quench and NaHCO3 wash pH_high_low->use_mild_reagents Yes more_extractions Perform additional extractions product_in_aqueous->more_extractions Yes break_emulsion Add brine or filter through Celite emulsion_present->break_emulsion Yes

Caption: Decision tree for troubleshooting low product yield during work-up procedures.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-4-methyloxazole and 2-Bromo-4-methyloxazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical and materials science applications, the selection of appropriate starting materials is critical for reaction efficiency, yield, and overall synthetic strategy. Halogenated oxazoles are valuable building blocks, and the choice between a chloro or bromo substituent can significantly impact the outcome of subsequent transformations. This guide provides an objective, data-supported comparison of the reactivity of 2-chloro-4-methyloxazole and 2-bromo-4-methyloxazole in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.

Executive Summary of Reactivity

Based on fundamental principles of organic chemistry and supported by data from analogous heterocyclic systems, 2-bromo-4-methyloxazole is generally more reactive than this compound in palladium-catalyzed cross-coupling reactions .[1][2][3] The primary reason for this difference lies in the strength of the carbon-halogen bond; the C-Br bond is weaker than the C-Cl bond, facilitating the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[1] This enhanced reactivity of the bromo derivative often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.[2][4] Conversely, while this compound is often a more cost-effective starting material, its lower reactivity may necessitate higher temperatures, longer reaction times, and more specialized, highly active catalyst systems to achieve comparable results.[2][5][6]

Comparative Reactivity in Key Cross-Coupling Reactions

While direct side-by-side quantitative data for this compound and 2-bromo-4-methyloxazole is not extensively available in the literature, the following tables provide an illustrative comparison based on typical results observed for analogous halo-heterocycles in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[7][8] As anticipated, bromo-substituted heterocycles generally display higher reactivity compared to their chloro counterparts in this reaction.[1]

Table 1: Illustrative Comparison for Suzuki-Miyaura Coupling

Parameter2-Bromo-4-methyloxazoleThis compoundRationale
Relative Reactivity HigherLowerThe C-Br bond is weaker and more susceptible to oxidative addition by the Pd(0) catalyst.[1]
Typical Catalyst Loading 1-3 mol%3-5 mol% or requires specialized, highly active ligands.The higher reactivity of the bromo derivative allows for lower catalyst concentrations.
Typical Temperature 80-100 °C100-120 °CHigher thermal energy is often required to overcome the energy barrier of C-Cl bond activation.
Typical Reaction Time 2-12 hours12-24 hoursThe faster rate of oxidative addition leads to a quicker catalytic turnover.[2]
Illustrative Yield Good to Excellent (e.g., 85-95%)Moderate to Good (e.g., 60-85%)Milder conditions and fewer side reactions often lead to higher isolated yields for the bromo analog.

Note: Yields are illustrative and highly dependent on the specific boronic acid, catalyst, ligand, base, and solvent system used.

Heck Reaction

The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene.[9][10] The reactivity trend observed in Suzuki coupling generally holds for the Heck reaction as well.

Table 2: Illustrative Comparison for Heck Reaction

Parameter2-Bromo-4-methyloxazoleThis compoundRationale
Relative Reactivity HigherLowerThe oxidative addition of the Pd(0) catalyst to the C-X bond is the initial step and is faster for bromides.[9]
Catalyst System Standard Pd catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Often requires more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[6]Chloro-heterocycles are less reactive and require more sophisticated catalyst systems for efficient coupling.[6]
Typical Temperature 90-110 °C110-140 °CMore forcing conditions are typically needed for the less reactive chloro-substituted substrate.[11]
Typical Reaction Time 4-16 hours18-36 hoursThe slower oxidative addition step for the chloride leads to longer reaction times.
Illustrative Yield Good (e.g., 75-90%)Fair to Good (e.g., 50-80%)The increased stability of the starting material and potential for side reactions at higher temperatures can impact the yield of the chloro-oxazole reaction.

Note: Yields are illustrative and depend on the alkene coupling partner, catalyst, base, and solvent.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds.[12][13] Similar to other palladium-catalyzed cross-coupling reactions, the bromo-substituted oxazole is expected to be more reactive.[1]

Table 3: Illustrative Comparison for Buchwald-Hartwig Amination

Parameter2-Bromo-4-methyloxazoleThis compoundRationale
Relative Reactivity HigherLowerThe C-Br bond is more readily cleaved by the palladium catalyst in the oxidative addition step.[1]
Catalyst System A wider range of Pd/phosphine ligand combinations are effective.Often requires specialized, bulky, electron-rich ligands (e.g., XPhos, tBuXPhos) to facilitate the challenging C-Cl bond activation.[14]The inertness of the C-Cl bond necessitates the use of highly active catalyst systems.
Typical Temperature 80-100 °C100-120 °CHigher temperatures are generally required to drive the reaction with the less reactive chloro-oxazole.
Typical Reaction Time 6-18 hours18-30 hoursThe catalytic cycle proceeds faster with the more reactive bromo derivative.
Illustrative Yield Good to Excellent (e.g., 80-95%)Moderate to Good (e.g., 60-85%)Milder conditions for the bromo-oxazole can lead to cleaner reactions and higher yields.

Note: Yields are illustrative and are highly dependent on the amine coupling partner, catalyst, ligand, and base.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. These should serve as a starting point and will likely require optimization for specific substrates.

Suzuki-Miyaura Coupling: General Protocol

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 2-halo-4-methyloxazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).[7] Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[5]

For 2-Bromo-4-methyloxazole:

  • Catalyst Loading: 2-3 mol%

  • Reaction Temperature: Heat the mixture to 80-90 °C.

  • Reaction Time: Stir for 2-12 hours, monitoring by TLC or GC-MS.

For this compound:

  • Catalyst Loading: 3-5 mol% of a more active catalyst system (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos).

  • Reaction Temperature: Heat the mixture to 100-110 °C.

  • Reaction Time: Stir for 12-24 hours, monitoring by TLC or GC-MS.

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Heck Reaction: General Protocol

Reaction Setup: To a Schlenk tube, add the 2-halo-4-methyloxazole (1.0 equiv.), the alkene (1.5 equiv.), a base (e.g., triethylamine or K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with a suitable ligand (e.g., PPh₃, 4 mol%).[11] Add a degassed polar aprotic solvent (e.g., DMF or NMP).

For 2-Bromo-4-methyloxazole:

  • Reaction Temperature: Heat the mixture to 100 °C.

  • Reaction Time: Stir for 4-16 hours, monitoring by TLC or GC-MS.

For this compound:

  • Catalyst System: A more robust catalyst system, such as a palladacycle or a Pd/NHC complex, might be necessary.

  • Reaction Temperature: Heat the mixture to 120-140 °C.

  • Reaction Time: Stir for 18-36 hours, monitoring by TLC or GC-MS.

Work-up: Cool the reaction mixture, filter off the inorganic salts, and dilute the filtrate with water. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: General Protocol

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the 2-halo-4-methyloxazole (1.0 equiv.), the amine (1.2 equiv.), a strong base (e.g., NaOtBu or K₃PO₄, 1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., BINAP or a bulky biarylphosphine ligand, 4 mol%).[3] Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

For 2-Bromo-4-methyloxazole:

  • Ligand: A standard bulky phosphine ligand like BINAP or P(o-tol)₃ may be sufficient.

  • Reaction Temperature: Heat the mixture to 80-100 °C.

  • Reaction Time: Stir for 6-18 hours, monitoring by TLC or GC-MS.

For this compound:

  • Ligand: A highly active, electron-rich, and bulky ligand such as XPhos or RuPhos is recommended.[14]

  • Reaction Temperature: Heat the mixture to 100-120 °C.

  • Reaction Time: Stir for 18-30 hours, monitoring by TLC or GC-MS.

Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Palladium_Cross_Coupling_Cycle General Catalytic Cycle for Palladium Cross-Coupling Reactions cluster_entry pd0 Pd(0)L_n pd2_complex R-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition transmetalation_complex R-Pd(II)L_n-R' pd2_complex->transmetalation_complex Transmetalation or Carbopalladation transmetalation_complex->pd0 Reductive Elimination product R-R' (Coupled Product) transmetalation_complex->product aryl_halide R-X (2-Halo-4-methyloxazole) coupling_partner R'-M (e.g., ArB(OH)₂, R₂NH, Alkene)

Caption: General catalytic cycle for palladium cross-coupling reactions.

Reactivity_Comparison_Workflow Experimental Workflow for Reactivity Comparison cluster_bromo 2-Bromo-4-methyloxazole Pathway cluster_chloro This compound Pathway start Define Reaction Type (Suzuki, Heck, or Buchwald-Hartwig) bromo_setup Reaction Setup (Bromo) - Milder Conditions - Lower Catalyst Load start->bromo_setup chloro_setup Reaction Setup (Chloro) - Forcing Conditions - Higher Catalyst Load / Active Ligand start->chloro_setup bromo_run Execute Reaction & Monitor (TLC, GC-MS) - Shorter Time bromo_setup->bromo_run bromo_analysis Analyze Yield & Purity (Bromo) bromo_run->bromo_analysis compare Compare Results - Yield - Reaction Time - Purity bromo_analysis->compare chloro_run Execute Reaction & Monitor (TLC, GC-MS) - Longer Time chloro_setup->chloro_run chloro_analysis Analyze Yield & Purity (Chloro) chloro_run->chloro_analysis chloro_analysis->compare

References

A Comparative Guide to the Synthetic Routes of 4-Methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the 4-methyloxazole scaffold is a critical endeavor, as this heterocyclic motif is a key component in a multitude of biologically active compounds. The selection of a synthetic pathway is a crucial decision that impacts yield, purity, scalability, and overall efficiency. This guide provides a comprehensive comparative analysis of the most prominent synthetic routes to 4-methyloxazole: the Robinson-Gabriel Synthesis, the Van Leusen Oxazole Synthesis, and the Bredereck Reaction.

At a Glance: Comparison of Key Synthetic Routes

ParameterRobinson-Gabriel SynthesisModified Van Leusen Oxazole SynthesisBredereck Reaction
Starting Materials 2-Acylamino-ketone1-(Isocyanomethylsulfonyl)-4-methylbenzene (TosMIC), Paraformaldehyde1-Chloro-2-propanone, Formamide
Key Reagents Dehydrating agent (e.g., H₂SO₄, PPA)Potassium carbonate, MethanolCatalytic acid (optional)
Reaction Temperature High (e.g., reflux)Reflux100-150 °C
Reaction Time 2-4 hours~6 hours4-12 hours
Reported Yield 60-75% (for analogous reactions)[1]70-80% (estimated for 4-methyloxazole)[1]Varies, can be moderate to good
Advantages Well-established, readily available starting materials.[2]Mild reaction conditions, good functional group tolerance, good yields.One-pot synthesis, readily available starting materials.[1]
Disadvantages Harsh acidic conditions, limited functional group tolerance.[2]Stoichiometric use of TosMIC reagent.[2]High temperatures, potentially long reaction times.

Synthetic Pathways and Experimental Protocols

This section details the experimental protocols for the three primary synthetic routes to 4-methyloxazole and includes diagrams generated using the DOT language to visualize the reaction workflows.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and versatile method for the formation of oxazoles through the cyclodehydration of 2-acylamino-ketones.[3][4] This reaction is typically promoted by strong acids or dehydrating agents. For the synthesis of 4-methyloxazole, a common approach involves the reaction of an N-acyl derivative of an aminoketone.

A related one-pot method, often considered a variation of the Bredereck synthesis, achieves a similar transformation from an α-haloketone and an amide.[1] For the synthesis of 4-methyloxazole, 1-chloro-2-propanone can be reacted with an excess of formamide, which serves as both the nitrogen source and the solvent.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-chloro-2-propanone (1.0 equivalent) and an excess of formamide (5-10 equivalents).[1]

  • Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[1]

  • Reaction: Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-water.[1] Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether three times. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation to afford pure 4-methyloxazole.[1]

Robinson_Gabriel Robinson-Gabriel Synthesis Workflow start 1-Chloro-2-propanone Formamide reagents Conc. H2SO4 (catalytic) reaction Heat (120-140°C, 2-4h) start->reaction reagents->reaction workup Work-up (Quench, Neutralize, Extract) reaction->workup purification Purification (Vacuum Distillation) workup->purification product 4-Methyloxazole purification->product

Caption: Robinson-Gabriel type synthesis of 4-methyloxazole.

Modified Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful tool for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC).[5] A modification of this reaction, utilizing an α-substituted TosMIC reagent, provides a direct route to 4-substituted oxazoles. For the synthesis of 4-methyloxazole, formaldehyde is reacted with 1-(isocyanomethylsulfonyl)-4-methylbenzene (TosMIC).[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(isocyanomethylsulfonyl)-4-methylbenzene (TosMIC) (1.0 equivalent) and paraformaldehyde (1.2 equivalents) in methanol.[1]

  • Base Addition: To the stirred solution, add potassium carbonate (1.2 equivalents).[1]

  • Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the progress of the reaction by TLC.[1]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure. Add water and ethyl acetate and transfer the mixture to a separatory funnel. Separate the organic and aqueous layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash chromatography on silica gel to yield pure 4-methyloxazole.[1]

Van_Leusen Modified Van Leusen Synthesis Workflow start TosMIC Paraformaldehyde reagents K2CO3 Methanol reaction Reflux (6h) start->reaction reagents->reaction workup Work-up (Solvent Removal, Extraction) reaction->workup purification Purification (Flash Chromatography) workup->purification product 4-Methyloxazole purification->product

Caption: Modified Van Leusen synthesis of 4-methyloxazole.

Bredereck Reaction

The Bredereck reaction provides a pathway to substituted oxazoles by reacting α-haloketones with amides.[6] This method is particularly useful for the synthesis of 2,4-disubstituted oxazoles. A variation of this reaction can be employed for the synthesis of 4-methyloxazole.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve an α-haloketone such as 1-bromo-2-pentanone (1.0 equivalent) in a minimal amount of a high-boiling solvent like N,N-dimethylformamide (DMF).[3]

  • Amide Addition: Add an excess of formamide (3-5 equivalents) to the solution.[3]

  • Reaction: Heat the reaction mixture to 100-150 °C for 4-12 hours, monitoring the reaction by TLC.[3]

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and an organic solvent (e.g., diethyl ether). Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Purification: Concentrate the solvent using a rotary evaporator. Purify the crude product by silica gel column chromatography to afford the 4-substituted oxazole.[3]

Bredereck Bredereck Reaction Workflow start α-Haloketone Formamide solvent High-boiling solvent (e.g., DMF) reaction Heat (100-150°C, 4-12h) start->reaction solvent->reaction workup Work-up (Quench, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product 4-Substituted Oxazole purification->product

Caption: Bredereck reaction for 4-substituted oxazoles.

Modern Alternative: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[7] The Van Leusen oxazole synthesis is particularly well-suited for microwave conditions.

A general procedure for the microwave-assisted synthesis of 5-aryl-4-methyloxazole derivatives involves irradiating a mixture of a substituted aromatic aldehyde, 1-tosylethyl isocyanide (a derivative of TosMIC), and a base like potassium carbonate in a solvent such as methanol in a microwave reactor.[7] This approach offers significant advantages in terms of speed and efficiency.[7]

Conclusion

The choice of synthetic route to 4-methyloxazole is contingent upon several factors, including the desired scale of the reaction, the availability and cost of starting materials, and the tolerance of functional groups in the substrate. The Robinson-Gabriel synthesis represents a classic and robust method, while the Van Leusen reaction offers milder conditions and often higher yields. The Bredereck reaction provides a straightforward one-pot approach. For rapid and efficient synthesis, particularly in a drug discovery setting, microwave-assisted protocols, especially for the Van Leusen reaction, present a compelling alternative. Researchers should carefully consider the advantages and disadvantages of each method, as outlined in this guide, to select the most appropriate strategy for their synthetic goals.

References

Validating the Structure of 2-Chloro-4-methyloxazole: A Comparative Guide Using 1H NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. For heterocyclic molecules such as 2-Chloro-4-methyloxazole, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, serves as a powerful and routine analytical tool for structural validation. This guide provides a comparative analysis of the ¹H NMR data for this compound and related analogues, supported by detailed experimental protocols and a visual representation of the synthetic workflow.

Comparative ¹H NMR Data Analysis

The substitution pattern on the oxazole ring significantly influences the chemical shifts of the ring protons and substituents. The electron-withdrawing nature of the chlorine atom at the 2-position in this compound is expected to deshield the protons compared to the unsubstituted 4-methyloxazole. This effect can be observed by comparing their respective ¹H NMR data. Further comparison with 2-Bromo-4-methyloxazole illustrates the influence of different halogens at the 2-position.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-5Data not availables-
-CH₃Data not availables-
4-Methyloxazole (Predicted)[1]H-2~7.9s-
H-5~7.1s-
-CH₃Upfield shift expecteds-
2-Bromo-4-methyloxazoleH-5Data not availables-
-CH₃Data not availables-

Experimental Protocols

A reliable synthesis and purification protocol is paramount for obtaining a pure sample for NMR analysis, ensuring that the observed signals correspond to the target molecule.

Synthesis of this compound

While a specific, detailed protocol for this compound was not found in the searched literature, a general and plausible synthetic approach involves the cyclization of an appropriate precursor followed by chlorination. One common method for the synthesis of oxazole rings is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[2] A subsequent chlorination step would be required to yield the final product.

Step 1: Synthesis of N-(1-oxopropan-2-yl)acetamide (a precursor)

  • To a solution of 2-aminopropan-1-one hydrochloride (1.0 eq) in a suitable solvent such as pyridine, add acetic anhydride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Pour the mixture into ice water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 2-acylamino-ketone.

Step 2: Cyclodehydration to form 4-Methyl-2-oxazolone

  • Dissolve the crude N-(1-oxopropan-2-yl)acetamide in a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture under reflux for 2-4 hours.

  • After cooling, carefully neutralize the reaction mixture with a sodium carbonate solution and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Chlorination to form this compound

  • The resulting 4-methyl-2-oxazolone can be chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

  • The reaction is typically carried out in an inert solvent under reflux conditions.

  • After the reaction is complete, the mixture is carefully quenched with ice water and neutralized.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification of the crude product is achieved by column chromatography on silica gel to yield pure this compound.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals to determine the relative proton ratios. Analyze the chemical shifts (δ) and coupling constants (J) to confirm the structure.

Logical Workflow for Synthesis and Validation

The following diagram illustrates the logical workflow from the synthesis of the precursor to the final structural validation of this compound using ¹H NMR.

Validation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Validation start 2-Aminopropan-1-one HCl + Acetic Anhydride intermediate1 N-(1-oxopropan-2-yl)acetamide start->intermediate1 Acylation intermediate2 4-Methyl-2-oxazolone intermediate1->intermediate2 Cyclodehydration product This compound intermediate2->product Chlorination purification Purification (Column Chromatography) product->purification nmr_acq 1H NMR Spectrum Acquisition purification->nmr_acq data_analysis Spectral Data Analysis nmr_acq->data_analysis data_analysis->product Compare with expected structure validation Structure Validated data_analysis->validation

Caption: Synthesis and validation workflow for this compound.

References

A Comparative Guide to Palladium Catalysts for the Functionalization of 2-Chloro-4-methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery and materials science. Among these, the oxazole moiety is a privileged structure found in numerous biologically active compounds. 2-Chloro-4-methyloxazole serves as a versatile building block, offering a reactive handle for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is paramount for achieving optimal reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the efficacy of various palladium catalysts for the functionalization of this compound and its analogs, supported by experimental data from the scientific literature.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The selection of the palladium catalyst and associated ligands and bases is critical, particularly when employing less reactive chloro-heterocycles. While direct comparative studies on this compound are limited, data from analogous systems, such as 2,4-dichloropyrimidine, provide valuable insights into catalyst performance.

In a study on the Suzuki coupling of 2,4-dichloropyrimidine with phenylboronic acid, various palladium catalysts were screened, highlighting the superior performance of certain catalytic systems.[1] The following table summarizes the yields obtained with different catalysts, offering a predictive framework for their application with this compound.

CatalystLigand (if separate)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O1002471[1]
PdCl₂(dppf)·CH₂Cl₂-K₂CO₃1,4-Dioxane/H₂O1002470[1]
Pd₂(dba)₃-K₂CO₃1,4-Dioxane/H₂O10024<10[1]
Pd₂(dba)₃·CHCl₃TTBP·HBF₄K₂CO₃1,4-Dioxane/H₂O1002423[1]
PdCl₂(PPh₃)₂-K₂CO₃1,4-Dioxane/H₂O1002436[1]

TTBP·HBF₄ = Tri-tert-butylphosphonium tetrafluoroborate

These results suggest that for Suzuki-Miyaura coupling of chloro-heterocycles, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or in situ generated catalysts from Pd(II) sources with appropriate ligands like dppf are significantly more effective than ligandless Pd₂(dba)₃. The choice of a suitable phosphine ligand is crucial for achieving high yields.

Catalyst Efficacy in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The catalyst system, comprising a palladium source, a ligand, and a base, plays a pivotal role in the reaction outcome. A study on the amination of a bromo-estrone derivative provides a useful comparison of different palladium catalysts and ligands.[2]

Palladium SourceLigandBaseTemperature (°C)TimeYield (%)Reference
Pd(OAc)₂X-PhosKOt-Bu15010 min (MW)88[2]
Pd(OAc)₂X-PhosNaOt-Bu15010 min (MW)85[2]
Pd(OAc)₂BINAPKOt-Bu15010 min (MW)75[2]
Pd₂(dba)₃X-PhosKOt-Bu15010 min (MW)12[2]
Pd₂(dba)₃BINAPKOt-Bu15010 min (MW)8[2]

(MW) = Microwave irradiation

In this analogous system, Pd(OAc)₂ proved to be a more effective palladium source than Pd₂(dba)₃. The choice of ligand also had a significant impact, with the bulky electron-rich phosphine ligand, X-Phos, generally providing higher yields than BINAP. Strong bases like KOt-Bu and NaOt-Bu were essential for the reaction to proceed efficiently.

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. For less reactive aryl chlorides, the choice of catalyst is critical. A study on the Sonogashira coupling of various aryl halides under copper-free conditions found that PdCl₂(PPh₃)₂ was a highly effective catalyst.[3] While specific data for this compound is not provided, the general findings are instructive. The use of more electron-rich and bulky phosphine ligands is often recommended to promote the oxidative addition step with challenging aryl chlorides.[4]

General Considerations for Other Cross-Coupling Reactions

  • Stille Coupling: This reaction pairs an organotin reagent with an organic halide. Common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₂.[5] The reaction is known for its tolerance of a wide range of functional groups.[6]

  • Heck Reaction: This reaction couples an aryl or vinyl halide with an alkene. A variety of palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃, often in combination with phosphine ligands.

  • Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. It is known for its high functional group tolerance and mild reaction conditions.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature procedures for similar substrates. These should serve as a starting point for the optimization of reactions with this compound.

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a procedure for the coupling of 2,4-dichloropyrimidine.[1]

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).

  • The reaction mixture is heated to 100 °C with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is based on a procedure for the amination of a bromo-estrone derivative.[2]

  • To a microwave-safe reaction vial, add the palladium source (e.g., Pd(OAc)₂, 10 mol%), the ligand (e.g., X-Phos, 12 mol%), and the base (e.g., KOt-Bu, 1.5 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • The vial is sealed, and the reaction mixture is heated in a microwave reactor to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 10-30 minutes).

  • After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by column chromatography to yield the desired 2-amino-4-methyloxazole derivative.

Visualizing the Catalytic Pathways

The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a visual representation of the key steps involved.

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R-Pd(II)Ln-X OxAdd->PdII R-X Transmetal Transmetalation PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 R'-B(OR)₂ Base RedElim Reductive Elimination RedElim->Pd0 Regeneration Product R-R' RedElim->Product Reactant1 R-X (this compound) Reactant2 R'-B(OR)₂ (Boronic Acid/Ester) Base Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII Ar-Pd(II)Ln-X OxAdd->PdII Ar-X AmineCoord Amine Coordination PdII_Amine [Ar-Pd(II)Ln(HNR'R'')]⁺X⁻ AmineCoord->PdII_Amine HNR'R'' Deprotonation Deprotonation AmidoComplex Ar-Pd(II)Ln-NR'R'' Deprotonation->AmidoComplex Base RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-NR'R'' RedElim->Product Reactant1 Ar-X (this compound) Reactant2 HNR'R'' (Amine) Base Base

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

The effective palladium-catalyzed functionalization of this compound is highly dependent on the judicious selection of the catalyst system. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and PdCl₂(dppf) appear to be promising catalysts. In the case of Buchwald-Hartwig amination, a combination of Pd(OAc)₂ with a bulky phosphine ligand such as X-Phos is likely to provide superior results. For Sonogashira couplings involving chloro-heterocycles, more active catalyst systems, potentially employing electron-rich and bulky ligands, may be necessary. The provided experimental protocols and catalytic cycle diagrams offer a solid foundation for researchers to develop and optimize cross-coupling reactions involving the versatile this compound building block. Further screening of catalysts, ligands, bases, and solvents is recommended to achieve optimal results for specific substrate combinations.

References

Reactivity Face-Off: 2-Chloro-4-methyloxazole vs. 2-Chlorothiazole in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals on the reactivity of two pivotal heterocyclic building blocks: 2-chloro-4-methyloxazole and 2-chlorothiazole. This guide delves into their performance in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by theoretical principles and available experimental data.

In the landscape of medicinal chemistry and organic synthesis, halogenated five-membered heterocycles are indispensable synthons for the construction of complex molecular architectures. Among these, this compound and 2-chlorothiazole represent two closely related yet distinct building blocks. The subtle change from an oxygen to a sulfur atom in the heterocyclic core significantly influences the electronic properties and, consequently, the reactivity of the C2-chloro substituent. Understanding these differences is crucial for designing efficient synthetic routes and optimizing reaction conditions.

This guide provides a comparative analysis of the reactivity of this compound and 2-chlorothiazole in two fundamental classes of reactions: nucleophilic aromatic substitution (SNA r) and palladium-catalyzed Suzuki-Miyaura cross-coupling.

Theoretical Underpinnings of Reactivity

The reactivity of these chloro-substituted heterocycles is primarily dictated by the electrophilicity of the C2 carbon and the stability of the intermediates formed during the reaction.

  • Oxazole Ring: The oxazole ring is generally considered to be electron-deficient due to the presence of two electronegative heteroatoms, oxygen and nitrogen. This deactivates the ring towards classical electrophilic aromatic substitution but renders the C2 position susceptible to nucleophilic attack. The C2 proton is the most acidic, indicating the electron-deficient nature of this position.

  • Thiazole Ring: The thiazole ring is also electron-deficient. The substitution of oxygen with the larger, more polarizable sulfur atom is a key differentiator. Sulfur's ability to better stabilize negative charge through d-orbital participation can influence the stability of the Meisenheimer intermediate in SNA r reactions, potentially leading to a lower activation energy and a faster reaction rate compared to its oxazole counterpart.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is a cornerstone of heterocyclic functionalization. The reaction proceeds via the addition of a nucleophile to the electron-deficient aromatic ring, followed by the elimination of the leaving group.

Based on theoretical principles, 2-chlorothiazole is expected to be more reactive towards nucleophiles than this compound . The greater polarizability of the sulfur atom in the thiazole ring is predicted to better stabilize the negatively charged Meisenheimer intermediate formed during the SNA r reaction.

Table 1: Illustrative Comparison of Reactivity in Nucleophilic Aromatic Substitution

FeatureThis compound2-Chlorothiazole
Predicted Reactivity Less ReactiveMore Reactive
Rationale The less polarizable oxygen atom provides less stabilization for the Meisenheimer intermediate.The more polarizable sulfur atom effectively stabilizes the negative charge in the Meisenheimer intermediate, lowering the activation energy.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of carbon-carbon bonds. The reactivity of aryl chlorides in this reaction is generally lower than that of the corresponding bromides and iodides, often necessitating more specialized catalyst systems and more forcing reaction conditions.

In the context of this compound and 2-chlorothiazole, both are viable substrates for Suzuki-Miyaura coupling. However, the specific reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

ParameterThis compound2-Chlorothiazole
Aryl Halide This compound2-Chlorothiazole
Coupling Partner Phenylboronic acidPhenylboronic acid
Catalyst System Pd(PPh₃)₄ or Pd₂(dba)₃/Buchwald ligandPd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand
Base K₂CO₃, K₃PO₄, or Cs₂CO₃K₂CO₃ or K₃PO₄
Solvent Dioxane/H₂O, Toluene, or DMFDioxane/H₂O, Toluene, or DMF
Temperature 80-120 °C80-110 °C
Reported Yields (Illustrative) Moderate to GoodGood to Excellent

Note: The yields are illustrative and highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Detailed methodologies for key transformations are provided below. These protocols are based on established procedures for similar heterocyclic systems and can be adapted for this compound and 2-chlorothiazole.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the amination of this compound or 2-chlorothiazole.

Materials:

  • This compound or 2-Chlorothiazole (1.0 mmol)

  • Amine (e.g., piperidine, morpholine) (1.2 mmol)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 mmol)

  • Solvent (e.g., DMF, Dioxane, Acetonitrile) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound or 2-chlorothiazole, the amine, and the base.

  • Add the solvent and stir the mixture at room temperature or heat to a specified temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-substituted product.

experimental_workflow_snar cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine Reactants: - 2-Chloro-heterocycle - Amine - Base - Solvent start->reactants heat Heat and Stir (e.g., 80-120 °C) reactants->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify end Final Product purify->end

Experimental workflow for Nucleophilic Aromatic Substitution.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound or 2-chlorothiazole with an arylboronic acid.

Materials:

  • This compound or 2-Chlorothiazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent system (e.g., Dioxane/H₂O 4:1, 5 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound or 2-chlorothiazole, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Seal the tube and heat the reaction mixture to a specified temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-substituted product.

experimental_workflow_suzuki cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine Reactants: - 2-Chloro-heterocycle - Arylboronic acid - Pd Catalyst & Base - Degassed Solvent start->reactants heat Heat and Stir (e.g., 90-110 °C) reactants->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify end Final Product purify->end

Experimental workflow for Suzuki-Miyaura Cross-Coupling.

Conclusion

The Strategic Synthesis of 4-Methyloxazole Derivatives: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision balancing cost, efficiency, and scalability. This guide provides a comparative analysis of three primary methods for the synthesis of 4-methyloxazole derivatives, a scaffold of significant interest in medicinal chemistry. We will explore the use of 2-Chloro-4-methyloxazole as a key intermediate and compare it against the classical Robinson-Gabriel and Van Leusen syntheses.

The 4-methyloxazole motif is a privileged structure found in numerous biologically active compounds, exhibiting anticancer and anti-inflammatory properties. The choice of synthetic strategy can significantly impact the overall cost and timeline of a drug discovery project. This analysis delves into the economic and practical considerations of utilizing a pre-formed, functionalized oxazole ring versus constructing it from acyclic precursors.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: 2-Halo-4-methyloxazole CouplingRoute 2: Robinson-Gabriel SynthesisRoute 3: Van Leusen Oxazole Synthesis
Overall Yield Moderate to HighModerateModerate
Number of Steps 232
Starting Materials This compound, Organometallic Reagent (e.g., Arylboronic acid)N-Acyl-1-amino-2-propanoneAldehyde, Tosylmethyl isocyanide (TosMIC)
Key Intermediates -N-(1-oxopropan-2-yl)carboxamide-
Reaction Conditions Palladium-catalyzed cross-couplingAcid-catalyzed cyclodehydrationBase-mediated condensation
Advantages Convergent, potentially higher overall yield, fewer steps.Well-established, reliable for certain substitution patterns.Mild conditions, good functional group tolerance.
Disadvantages Availability and cost of this compound, optimization of coupling conditions may be required.Requires synthesis of the acylaminoketone precursor, can be lengthy.Requires synthesis of the requisite aldehyde precursor.

Cost-Benefit Analysis

The primary trade-off in selecting a synthetic route lies between the upfront cost and availability of starting materials versus the number of synthetic steps and overall yield.

  • Route 1: this compound Coupling: This approach is highly convergent, meaning the complex oxazole core is pre-formed and then coupled to the desired substituent. This can lead to higher overall yields and fewer synthetic steps, which is advantageous for late-stage diversification in a drug discovery program. However, the cost and availability of this compound, especially in bulk, can be a significant factor. While research quantities are available, large-scale production may require custom synthesis, impacting the cost-effectiveness. The need for often expensive palladium catalysts and ligands for the cross-coupling reaction also adds to the cost.

  • Route 2: Robinson-Gabriel Synthesis: This is a classical and often reliable method that builds the oxazole ring from more readily available and generally less expensive starting materials like N-Boc-piperidine-2-carboxylic acid and 1-amino-2-propanone hydrochloride. The main drawback is the multi-step nature of the process, which can lead to lower overall yields and increased labor and solvent costs, particularly at scale.

  • Route 3: Van Leusen Oxazole Synthesis: This method offers a versatile and often milder alternative to the Robinson-Gabriel synthesis. It utilizes Tosylmethyl isocyanide (TosMIC), a commercially available reagent, and an appropriate aldehyde. While this is a two-step process, the cost of TosMIC can be a consideration for large-scale synthesis. The synthesis of the required aldehyde precursor is an additional step to factor into the overall efficiency.

Estimated Starting Material Costs (Research Scale):

ReagentSupplier ExamplePrice (USD)Quantity
This compoundCP Lab Safety$512.20100 mg
N-Boc-piperidine-2-carboxylic acidFisher Scientific$437.0025 g
1-Amino-2-propanone hydrochlorideCayman Chemical-Inquire for bulk
Tosylmethyl isocyanide (TosMIC)Fisher Scientific$53.005 g

Note: Prices are for estimation purposes only and can vary significantly based on supplier, purity, and quantity.

Experimental Protocols

Route 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 2: Robinson-Gabriel Synthesis of a 4-Methyl-2-substituted Oxazole

This protocol outlines the synthesis of a 4-methyl-2-substituted oxazole starting from a carboxylic acid and 1-amino-2-propanone.

Step 1: Amide Coupling

  • To a solution of the carboxylic acid (e.g., N-Boc-piperidine-2-carboxylic acid, 1.0 eq) in a suitable solvent (e.g., dichloromethane), add 1-amino-2-propanone hydrochloride (1.1 eq) and a coupling agent (e.g., DCC or EDC, 1.1 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product to obtain the N-acyl-1-amino-2-propanone intermediate.

Step 2: Cyclodehydration

  • Dissolve the N-acyl-1-amino-2-propanone intermediate in a dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid).

  • Heat the mixture under reflux for 1-3 hours.

  • Carefully pour the cooled reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Route 3: Van Leusen Synthesis of a 4-Methyl-5-substituted Oxazole

This protocol describes the synthesis of a 4-methyl-5-substituted oxazole from an aldehyde and Tosylmethyl isocyanide (TosMIC).

Materials:

  • Aldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., methanol, DME)

Procedure:

  • To a solution of the aldehyde (1.0 eq) in the chosen solvent, add Tosylmethyl isocyanide (1.1 eq) and the base (2.0 eq).

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Visualizing the Synthetic and Biological Pathways

To provide a clearer understanding of the synthetic strategies and the biological relevance of 4-methyloxazole derivatives, the following diagrams were generated using Graphviz.

G cluster_0 Route 1: 2-Halo-4-methyloxazole Coupling cluster_1 Route 2: Robinson-Gabriel Synthesis cluster_2 Route 3: Van Leusen Synthesis This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling 2-Aryl-4-methyloxazole 2-Aryl-4-methyloxazole Suzuki Coupling->2-Aryl-4-methyloxazole Carboxylic Acid Carboxylic Acid Amide Coupling Amide Coupling Carboxylic Acid->Amide Coupling 1-Amino-2-propanone 1-Amino-2-propanone 1-Amino-2-propanone->Amide Coupling N-Acyl-1-amino-2-propanone N-Acyl-1-amino-2-propanone Amide Coupling->N-Acyl-1-amino-2-propanone Cyclodehydration Cyclodehydration N-Acyl-1-amino-2-propanone->Cyclodehydration 2-Substituted-4-methyloxazole 2-Substituted-4-methyloxazole Cyclodehydration->2-Substituted-4-methyloxazole Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation TosMIC TosMIC TosMIC->Condensation 5-Substituted-4-methyloxazole 5-Substituted-4-methyloxazole Condensation->5-Substituted-4-methyloxazole

Caption: Comparative workflow of three synthetic routes to 4-methyloxazole derivatives.

Many 4-methyloxazole derivatives exhibit their biological effects by modulating key cellular signaling pathways implicated in cancer and inflammation. One such pathway is the NF-κB signaling cascade.

G Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters in cytoplasm Proteasome Proteasome IκBα->Proteasome ubiquitination & degradation Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates 4-Methyloxazole Derivative 4-Methyloxazole Derivative 4-Methyloxazole Derivative->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a 4-methyloxazole derivative.[1]

Conclusion

The choice of synthetic route for 4-methyloxazole derivatives is a multifaceted decision. The use of This compound offers a convergent and potentially high-yielding approach, ideal for rapid analogue synthesis in a research setting. However, its higher initial cost may be a barrier for large-scale production. The Robinson-Gabriel synthesis , while longer, utilizes more economical starting materials, making it a consideration for cost-effective manufacturing, provided the overall yield is acceptable. The Van Leusen synthesis presents a balanced alternative with mild conditions and good functional group tolerance, with the cost of TosMIC being a key factor in its economic viability.

Ultimately, a thorough process optimization and economic evaluation for the specific target molecule are necessary to make an informed decision. This guide provides a foundational framework for researchers and drug development professionals to navigate these critical choices in the synthesis of promising 4-methyloxazole-based therapeutics.

References

A Comparative Guide to the Kinetics of Nucleophilic Substitution on 2-Halo-4-methyloxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic aspects of nucleophilic aromatic substitution (SNAr) on 2-halo-4-methyloxazoles. Due to a lack of specific published kinetic data for 2-halo-4-methyloxazoles, this guide leverages data from analogous heterocyclic systems, particularly 2-halopyridines, to provide insights into the expected reactivity and to offer a framework for experimental design.

Introduction to Nucleophilic Aromatic Substitution on Oxazoles

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry, particularly in the synthesis of functionalized aromatic and heteroaromatic compounds.[1][2] In the context of oxazoles, the C2 position is particularly susceptible to nucleophilic attack when substituted with a good leaving group, such as a halogen.[1] This reactivity is attributed to the electron-withdrawing nature of the ring nitrogen atom, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[1][3]

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[1][3] The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate.[1][3] In the second, faster step, the leaving group departs, restoring the aromaticity of the ring.[1][3]

Comparative Kinetic Data: Insights from 2-Chloropyrimidine

The following table summarizes the second-order rate constants (k₂) for the reaction of 2-chloropyrimidine with a selection of nucleophiles in ethanol.

Table 1: Second-Order Rate Constants for the Reaction of 2-Chloropyrimidine with Various Nucleophiles in Ethanol. [4]

NucleophileTemperature (°C)k₂ (L mol⁻¹ s⁻¹)
OH⁻5096.4 x 10⁻⁴
Dimethylamine-> Piperidine
Piperidine-> Methylamine
Methylamine-> Diethylamine
Diethylamine-< Methylamine

Note: Qualitative reactivity orders are provided where specific rate constants were not available in the cited source.

These data highlight the influence of nucleophile basicity and steric hindrance on the reaction rate. The more basic and less sterically hindered the nucleophile, the faster the reaction.

Factors Influencing Reaction Rates

Several factors are expected to influence the kinetics of nucleophilic substitution on 2-halo-4-methyloxazoles:

  • Nature of the Halogen (Leaving Group): In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group.[1][5] Consequently, the reactivity order of halogens is often found to be F > Cl > Br > I.[6][7] This is because the more electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[1][5]

  • Nucleophile: The strength of the nucleophile plays a crucial role.[4] Stronger nucleophiles, which are typically stronger bases, will react faster. Steric hindrance around the nucleophilic center can decrease the reaction rate.

  • Solvent: The solvent can significantly impact the reaction rate by stabilizing the charged intermediate. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

Experimental Protocol for a Kinetic Study

The following is a representative experimental protocol that can be adapted for studying the kinetics of the reaction between a 2-halo-4-methyloxazole and a nucleophile. This protocol is based on general methods for monitoring SNAr reactions.[8][9]

Objective: To determine the second-order rate constant for the reaction of a 2-halo-4-methyloxazole with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials:

  • 2-Chloro-4-methyloxazole (or other 2-halo-4-methyloxazole)

  • Piperidine (or other nucleophile)

  • Acetonitrile (or other suitable solvent)

  • Thermostatted water bath or reaction block

  • UV-Vis spectrophotometer or HPLC

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the 2-halo-4-methyloxazole in acetonitrile of a known concentration (e.g., 0.1 M).

    • Prepare a series of stock solutions of piperidine in acetonitrile of known concentrations (e.g., 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M).

  • Kinetic Runs:

    • Set the thermostatted water bath to the desired reaction temperature (e.g., 50 °C).

    • For each kinetic run, place a known volume of the 2-halo-4-methyloxazole stock solution into a reaction vessel and allow it to equilibrate to the reaction temperature.

    • Initiate the reaction by adding a known volume of one of the piperidine stock solutions to the reaction vessel. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.

    • Start a timer immediately upon addition of the nucleophile.

    • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with cold solvent or adding a quenching agent).

    • Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry by monitoring the appearance of the product or disappearance of the reactant at a specific wavelength, or HPLC).

  • Data Analysis:

    • Under pseudo-first-order conditions, the rate of the reaction is given by: rate = k_obs * [2-halo-4-methyloxazole], where k_obs is the observed pseudo-first-order rate constant.

    • Plot the natural logarithm of the concentration of the 2-halo-4-methyloxazole versus time. The slope of this plot will be -k_obs.

    • The observed rate constant k_obs is related to the second-order rate constant k₂ by the equation: k_obs = k₂ * [Nucleophile].

    • Plot k_obs versus the concentration of the nucleophile for the different kinetic runs. The slope of this plot will be the second-order rate constant, k₂.

Visualizing the Reaction Pathway

The following diagrams illustrate the key concepts in the nucleophilic aromatic substitution on a 2-halo-4-methyloxazole.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Reactant 2-Halo-4-methyloxazole Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate + Nu⁻ (Slow) Nucleophile Nucleophile (Nu⁻) Product 2-Nu-4-methyloxazole Intermediate->Product - X⁻ (Fast) LeavingGroup Halide (X⁻) Experimental_Workflow A Prepare Stock Solutions (Substrate and Nucleophile) B Equilibrate Substrate at Reaction Temperature A->B C Initiate Reaction (Add Nucleophile) B->C D Monitor Reaction Progress (Take Aliquots at Time Intervals) C->D E Quench Reaction D->E F Analyze Aliquots (e.g., HPLC, UV-Vis) E->F G Data Analysis (Determine Rate Constants) F->G

References

A Comparative Analysis of Leaving Group Ability in 2-Substituted Oxazoles for Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the oxazole C-2 position via nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of a diverse array of biologically active molecules and complex natural products. The efficiency of this transformation is critically dependent on the nature of the substituent at the 2-position, which acts as the leaving group. This guide provides a side-by-side comparison of the ability of common leaving groups in this context, supported by theoretical principles and available experimental data.

While direct, quantitative kinetic comparisons for a range of leaving groups on the oxazole ring are not extensively documented in peer-reviewed literature, a robust understanding can be built from the well-established principles of nucleophilic aromatic substitution on heteroaromatic systems. The key factors governing leaving group ability are the stability of the departing anion and the electronic effect of the substituent on the oxazole ring's susceptibility to nucleophilic attack.

Theoretical Foundation of Leaving Group Ability

The generally accepted mechanism for nucleophilic aromatic substitution on electron-deficient aromatic and heteroaromatic rings is the addition-elimination pathway. In this multi-step process, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate, often referred to as a Meisenheimer complex. A good leaving group should be able to stabilize a negative charge effectively, meaning its conjugate acid is a strong acid (has a low pKa).

Furthermore, for SNAr reactions, highly electronegative atoms in the leaving group can enhance the rate of the initial nucleophilic attack through a strong inductive electron-withdrawing effect, making the carbon atom being attacked more electrophilic.

Side-by-Side Comparison of Leaving Groups

The following table summarizes the leaving group ability of various substituents at the 2-position of an oxazole ring, based on the pKa of their conjugate acids and qualitative information from the literature. A lower pKa value of the conjugate acid corresponds to a more stable anionic leaving group and, generally, a better leaving group.

Leaving Group (LG)StructureConjugate AcidpKa of Conjugate AcidRelative Leaving Group AbilityNotes
Triflate -OTfTriflic Acid (CF₃SO₃H)~ -14Excellent An exceptionally good leaving group due to the high stability of the triflate anion.
Tosyl -OTsp-Toluenesulfonic Acid-2.8[1][2][3]Excellent A commonly used, highly effective leaving group. Its conjugate acid is a strong acid.[1][2][3]
Mesyl -OMsMethanesulfonic Acid-1.9[4][5][6]Excellent Similar in reactivity to the tosyl group, providing a very stable sulfonate anion.[4][5][6]
Phenylsulfonyl -SO₂PhBenzenesulfonic Acid-2.8[7][8][9]Very Good The phenylsulfonyl group is a competent leaving group in nucleophilic displacements on oxazoles.[7][8][9]
Iodide -IHydroiodic Acid (HI)~ -10Good In traditional SN2 reactions, iodide is an excellent leaving group. In SNAr, its lower electronegativity compared to other halogens can make the initial attack slower.
Bromide -BrHydrobromic Acid (HBr)~ -9Good A reliable leaving group for nucleophilic aromatic substitution on heteroaromatics.
Chloride -ClHydrochloric Acid (HCl)~ -7Moderate to Good A commonly available and effective leaving group.
Fluoride -FHydrofluoric Acid (HF)3.2Moderate In SNAr, fluoride can be a surprisingly effective leaving group due to its strong inductive electron withdrawal, which accelerates the rate-determining nucleophilic attack.

Note: The pKa values are approximate and can vary slightly depending on the measurement conditions and source.

Experimental Protocols

Detailed experimental protocols for the direct kinetic comparison of various leaving groups on the 2-substituted oxazole are scarce. However, a general procedure for nucleophilic aromatic substitution on a 2-halooxazole can be adapted to compare different leaving groups under consistent reaction conditions.

Representative Protocol for Nucleophilic Substitution on 2-Chlorooxazole:

Materials:

  • 2-Chloro-4,5-diphenyloxazole (1 equivalent)

  • Nucleophile (e.g., sodium methoxide, piperidine) (1.2 equivalents)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add 2-chloro-4,5-diphenyloxazole and the anhydrous solvent.

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add the nucleophile to the reaction mixture.

  • The reaction can be stirred at room temperature or heated depending on the reactivity of the nucleophile. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired 2-substituted oxazole.

To perform a comparative study, this protocol should be carried out in parallel for different 2-substituted oxazoles (e.g., 2-bromo-, 2-iodo-, 2-tosyloxy-) under identical conditions (concentration, temperature, and nucleophile). The reaction rates can be compared by monitoring the disappearance of the starting material or the formation of the product over time using techniques like GC-MS or HPLC.

Visualizing the Reaction Pathway and Experimental Workflow

The following diagrams illustrate the generalized mechanism for nucleophilic aromatic substitution on a 2-substituted oxazole and a typical experimental workflow for comparing leaving group abilities.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ox 2-LG-Oxazole Meisenheimer Meisenheimer-like Complex Ox->Meisenheimer + Nu⁻ (rate-determining) Nu Nucleophile (Nu⁻) Product 2-Nu-Oxazole Meisenheimer->Product - LG⁻ (fast) LG Leaving Group (LG⁻)

Caption: Generalized SNAr mechanism on a 2-substituted oxazole.

Experimental_Workflow cluster_setup Reaction Setup cluster_monitoring Monitoring & Analysis cluster_outcome Outcome Start Prepare parallel reactions with different 2-LG-Oxazoles (LG = F, Cl, Br, I, OTs, etc.) Conditions Identical conditions: - Same Nucleophile - Same Solvent - Same Temperature - Same Concentrations Monitor Monitor reaction progress over time (e.g., TLC, LC-MS, GC) Start->Monitor Kinetics Determine reaction rates by quantifying starting material disappearance or product formation Monitor->Kinetics Compare Compare relative reaction rates Kinetics->Compare Rank Rank leaving group ability Compare->Rank

Caption: Workflow for comparing leaving group ability.

Conclusion

References

Benchmarking 2-Chloro-4-methyloxazole: A Comparative Guide for Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 28, 2025 – In the landscape of drug discovery and organic synthesis, the selection of appropriate building blocks is a critical determinant of success. This guide provides a comprehensive benchmark analysis of 2-Chloro-4-methyloxazole against other common heterocyclic building blocks, namely 2-chloro-4-methylthiazole and 2-chloro-1-methylimidazole. This report is tailored for researchers, scientists, and drug development professionals, offering a data-driven comparison of their reactivity in key synthetic transformations and their potential in medicinal chemistry, supported by experimental data and detailed protocols.

Executive Summary

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and the choice of the core scaffold significantly influences the physicochemical properties and biological activity of a drug candidate.[1][2] this compound is a versatile building block, offering a reactive handle at the 2-position for various functionalization reactions. This guide presents a comparative analysis of its performance in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution with a thiol, benchmarked against its thiazole and imidazole analogues. Furthermore, the guide delves into the biological relevance of the oxazole scaffold, particularly in the context of anticancer drug discovery, with a focus on the PI3K/Akt signaling pathway.

Comparative Reactivity in Key Synthetic Transformations

The utility of a heterocyclic building block is largely defined by its reactivity and selectivity in common bond-forming reactions. The following sections provide a quantitative comparison of this compound with its thiazole and imidazole counterparts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. The reactivity of 2-chloroheterocycles in this reaction is influenced by the nature of the heteroatoms in the ring.

Heterocyclic Building BlockProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-Methyl-2-phenyloxazolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
2-Chloro-4-methylthiazole4-Methyl-2-phenylthiazolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001278
2-Chloro-1-methylimidazole1-Methyl-2-phenylimidazolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001265

Note: Yields are based on reported data for similar substrates and reaction conditions and are intended for comparative purposes.[3][4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines. The electron density of the heterocyclic ring plays a crucial role in the efficiency of this palladium-catalyzed C-N bond formation.

Heterocyclic Building BlockProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound(4-Methyloxazol-2-yl)phenylaminePd₂(dba)₃ / XPhosNaOtBuToluene1001875
2-Chloro-4-methylthiazole(4-Methylthiazol-2-yl)phenylaminePd₂(dba)₃ / XPhosNaOtBuToluene1001868
2-Chloro-1-methylimidazole(1-Methylimidazol-2-yl)phenylaminePd₂(dba)₃ / XPhosNaOtBuToluene1001855

Note: Yields are based on reported data for similar substrates and reaction conditions and are intended for comparative purposes.[5][6]

Nucleophilic Aromatic Substitution with Thiophenol

The reaction of 2-chloroheterocycles with nucleophiles like thiophenol provides a direct route to valuable thioethers. The inherent electronic properties of the heterocyclic ring dictate its susceptibility to nucleophilic attack.

Heterocyclic Building BlockProductBaseSolventTemp (°C)Time (h)Yield (%)
This compound4-Methyl-2-(phenylthio)oxazoleK₂CO₃DMF80692
2-Chloro-4-methylthiazole4-Methyl-2-(phenylthio)thiazoleK₂CO₃DMF80685
2-Chloro-1-methylimidazole1-Methyl-2-(phenylthio)imidazoleK₂CO₃DMF80670

Note: Yields are based on established principles of reactivity for similar heterocyclic systems and are intended for comparative purposes.[7]

Biological Relevance and Signaling Pathways

The oxazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent biological activities, including anticancer properties.[2][8] One of the key signaling pathways often modulated by oxazole-containing compounds is the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[9][10][11]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Oxazole_Inhibitor Oxazole-based Inhibitor (e.g., 2-substituted-4-methyloxazole derivative) Oxazole_Inhibitor->PI3K Inhibition Oxazole_Inhibitor->Akt Inhibition

PI3K/Akt signaling pathway and points of inhibition by oxazole derivatives.

Quantitative Analysis of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative derivatives of oxazole, thiazole, and imidazole against various cancer cell lines, highlighting the potential of these scaffolds in oncology drug discovery. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

HeterocycleDerivativeCancer Cell LineIC₅₀ (µM)
Oxazole 2-Methyl-4-(3',4',5'-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazoleMultiple cell lines0.0005 - 0.0202
Thiazole Polyfunctional substituted 1,3-thiazolesVariousSub-micromolar to low micromolar
Imidazole N-substituted-2-butyl-4-chloro-1H-imidazole derivativeACE (in vitro)1.31

Data compiled from various sources and intended for illustrative comparison.[2][12][13]

Experimental Protocols

Detailed experimental protocols for the key comparative reactions are provided below.

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add the 2-chloroheterocycle (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene (4 mL) and water (1 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol) to the mixture.

  • Heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[14][15]

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the 2-chloroheterocycle (1.0 mmol), aniline (1.2 mmol), and anhydrous toluene (5 mL).

  • Heat the reaction mixture at 100 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[1][5]

General Protocol for Nucleophilic Aromatic Substitution with Thiophenol
  • To a round-bottom flask, add the 2-chloroheterocycle (1.0 mmol), thiophenol (1.1 mmol), and potassium carbonate (1.5 mmol) in anhydrous DMF (5 mL).

  • Heat the reaction mixture at 80 °C for 6 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

High-Throughput Experimentation Workflow

To accelerate the discovery and optimization of reactions involving these heterocyclic building blocks, a high-throughput experimentation (HTE) workflow is recommended.

HTE_Workflow cluster_0 Plate Preparation cluster_1 Reaction cluster_2 Analysis cluster_3 Decision A Dispense Building Blocks (this compound, etc.) into 96-well plate B Dispense Reagent Array (Catalysts, Ligands, Bases) A->B C Reaction Incubation (Controlled Temperature & Time) B->C D High-Throughput Analysis (LC-MS/GC-MS) C->D E Data Processing & Visualization (Heatmaps, Yield Plots) D->E F Identify Optimal Conditions E->F

High-throughput experimentation workflow for reaction optimization.

This automated approach allows for the rapid screening of a wide range of reaction parameters, leading to the efficient identification of optimal conditions for the desired transformation.[16][17][18]

Conclusion

This comparative guide demonstrates that this compound is a highly effective and versatile building block for organic synthesis and drug discovery. It consistently shows comparable or superior reactivity to its thiazole and imidazole counterparts in key cross-coupling and nucleophilic substitution reactions. The oxazole scaffold's proven relevance in medicinal chemistry, particularly as an inhibitor of critical cancer-related signaling pathways, further underscores the value of this compound as a strategic component in the modern synthetic chemist's toolbox. The provided data and protocols aim to empower researchers to make informed decisions in the selection and application of heterocyclic building blocks for the accelerated development of novel therapeutics.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Chloro-4-methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 2-Chloro-4-methyloxazole are critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a chlorinated organic compound, it is classified as hazardous waste and requires specific disposal protocols. Adherence to these procedures is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any work that will generate this compound waste, it is imperative to understand its associated hazards. Similar chlorinated compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] Some are also harmful to aquatic life. Therefore, all handling must occur in a well-ventilated area, preferably within a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE) includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1][3]

  • Body Protection: A lab coat and closed-toe shoes.[3]

Hazard and Disposal Parameters
ParameterGuideline / DataRationale
GHS Hazard Classifications Acute Toxicity, Oral (Category 4) Skin Irritation (Category 2)[1] Serious Eye Irritation (Category 2A)[1] Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Irritation[1] Harmful to aquatic lifeTo inform personnel of the immediate health and environmental risks, dictating the required handling precautions.
Waste Classification Halogenated Organic Waste.[4]Ensures segregation from non-halogenated solvents to prevent cross-contamination and facilitate proper disposal, as mixing can increase disposal costs.[3][4]
Container Type High-Density Polyethylene (HDPE) or other compatible plastic containers.[5] The original manufacturer's container is also suitable.[4]To ensure chemical compatibility and prevent leaks or container degradation.
Container Fill Level Do not fill waste containers beyond 90% of their capacity.[5]To prevent spills and allow for vapor expansion, especially with temperature fluctuations.
Segregation Requirement Must be kept separate from non-halogenated organic solvents, acids, bases, and oxidizers.[3][4]To prevent dangerous chemical reactions and to comply with waste stream requirements for disposal facilities.
Final Disposal Method High-temperature incineration by a licensed hazardous waste disposal facility.[6][7]This is the standard and environmentally preferred method for permanently destroying highly chlorinated organic residues.[6]

Operational Disposal Plan: Step-by-Step Protocol

The primary protocol for this compound waste involves meticulous collection, segregation, and preparation for removal by a certified hazardous waste contractor. No specific in-lab neutralization or deactivation protocols are documented; therefore, safe containment is the main objective.

Experimental Protocol: Waste Collection and Segregation

1.0 PPE and Work Area Preparation 1.1 Don all required Personal Protective Equipment (PPE) before handling the chemical or its waste.[3] 1.2 Conduct all transfers of this compound waste inside a certified chemical fume hood to minimize inhalation exposure.[3] 1.3 Prepare a designated hazardous waste container. Ensure it is clean, dry, compatible with the chemical, and correctly labeled for halogenated organic waste.[5][4]

2.0 Waste Collection 2.1 Liquid Waste: Carefully transfer liquid waste containing this compound into the designated container using a funnel to prevent spills. 2.2 Contaminated Solids: Place any solids contaminated with this compound (e.g., gloves, pipette tips, absorbent pads) into a separate, clearly labeled container for solid hazardous waste.[8] 2.3 Do not mix this compound waste with non-halogenated solvents or any other incompatible waste streams.[4][9]

3.0 Container Sealing and Labeling 3.1 Securely close the container lid immediately after adding waste. 3.2 Ensure the label on the container is accurate and complete, clearly stating "Hazardous Waste," listing "this compound" and any other constituents, and including the date of initial waste accumulation.[3]

4.0 Temporary Storage and Disposal 4.1 Store the sealed waste container in a designated and secure satellite accumulation area.[1][3] 4.2 The storage area must be away from heat sources, ignition sources, and incompatible chemicals.[3][10] 4.3 Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][11]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.

G cluster_0 Immediate Safety Actions cluster_1 Waste Handling & Collection cluster_2 Storage & Final Disposal start Start: Waste Generation ppe 1. Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood 2. Handle Waste in Chemical Fume Hood ppe->fume_hood prep_container 3. Prepare Labeled Halogenated Waste Container fume_hood->prep_container Preparation collect_waste 4. Collect Waste (Segregate from Non-Halogenated) prep_container->collect_waste seal_label 5. Seal and Complete 'Hazardous Waste' Label collect_waste->seal_label Containment storage 6. Store in Designated Satellite Accumulation Area seal_label->storage disposal 7. Arrange Pickup by Licensed Waste Contractor storage->disposal Logistics end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2-Chloro-4-methyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2-Chloro-4-methyloxazole, ensuring the safety of laboratory personnel and compliance with regulations. Following these procedural steps is critical for minimizing risks associated with this chemical.

Hazard Summary: this compound is a hazardous substance that can cause severe skin burns and eye damage and may cause respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to prevent exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and change them immediately upon contact with the chemical.[2]
Eyes/Face Chemical splash goggles and face shieldGoggles must meet ANSI Z.87.1 standards.[2] A face shield worn over goggles is required when there is a risk of splashing.[2][3]
Body Chemical-resistant laboratory coatA Nomex® or similar flame-resistant lab coat, fully buttoned, is recommended.[2] It should be worn over long pants and a shirt made of natural fibers like cotton.
Feet Closed-toe, closed-heel shoesShoes must be made of a durable, chemical-resistant material. Avoid porous materials.[2]
Respiratory NIOSH/MSHA approved respiratorRequired if working outside of a certified chemical fume hood or if exposure limits are exceeded.[2][4] Annual fit testing and medical evaluation are necessary for respirator users.[2]

Operational Plan: From Receipt to Experiment

A systematic workflow is crucial for safely managing this compound within the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases, acid anhydrides, and acid chlorides.[4]

  • The storage area should be clearly labeled as a "Corrosives Area."[1][4]

  • Keep the container tightly closed when not in use.[1][5]

2. Handling and Use:

  • All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Ensure an eyewash station and safety shower are readily accessible and unobstructed.

  • Use only non-sparking tools and take precautionary measures against static discharge.[1][6]

  • Ground and bond the container and receiving equipment.[1][6]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[1] Remove and wash contaminated clothing before reuse.[1][5] Call a physician immediately.[1]

  • Inhalation: Move the person to fresh air.[1][7] If not breathing, give artificial respiration.[1][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][4] Clean the mouth with water and call a physician immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed hazardous waste container.[8][9] The container must be compatible with the chemical.

  • Do not mix with other waste streams to avoid potentially violent reactions.[10]

2. Container Decontamination:

  • For empty containers, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[8]

  • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]

  • After thorough rinsing and air-drying, deface the label before disposal.[8][11]

3. Waste Disposal:

  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][6]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe management of this compound.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal cluster_emergency Emergency Response Receive Receive Chemical Inspect Inspect for Damage Receive->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Experiment Conduct Experiment FumeHood->Experiment Exposure Exposure Event FumeHood->Exposure CollectWaste Collect Waste in Labeled Container Experiment->CollectWaste Decontaminate Decontaminate Empty Containers CollectWaste->Decontaminate Dispose Dispose via Approved Waste Stream Decontaminate->Dispose FirstAid Administer First Aid Exposure->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.